7-Methylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVPBCMPYVAWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193562 | |
| Record name | 7-Methyl-2-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-35-4 | |
| Record name | 7-Methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-2-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Methylquinolin-2(1H)-one: Physicochemical Profiling and Synthetic Architectures
Topic: 7-Methylquinolin-2(1H)-one Basic Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
7-Methylquinolin-2(1H)-one (CAS 4053-35-4), also known as 7-methylcarbostyril, represents a critical heterocyclic scaffold in medicinal chemistry.[1][2][3] Distinct from its 4-methylated congeners often ubiquitously formed in standard Knorr syntheses, this specific isomer serves as a refined lipophilic isostere for the 7-hydroxyquinolin-2(1H)-one pharmacophore found in antipsychotics like brexpiprazole. This guide delineates the precise physicochemical properties, selective synthetic pathways, and analytical fingerprints required to distinguish this entity from common regioisomers.
Part 1: Chemical Identity & Physicochemical Profile[3]
The accurate identification of 7-methylquinolin-2(1H)-one is often complicated by the prevalence of the 4,7-dimethyl analogue. The data below strictly pertains to the C7-methylated, C4-unsubstituted parent scaffold.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 7-Methylquinolin-2(1H)-one | Tautomer: 7-Methylquinolin-2-ol |
| CAS Registry Number | 4053-35-4 | Distinct from 7-methylquinoline (612-60-2) |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.19 g/mol | |
| Melting Point | 193 °C | High crystallinity indicative of strong intermolecular H-bonding (dimer formation) [1].[4][5] |
| Solubility | DMSO, Methanol, DMF | Poorly soluble in water; soluble in hot ethanol. |
| pKa | ~11.5 (Amide NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH, t-BuOK). |
| Appearance | White to off-white crystalline solid | May darken upon prolonged light exposure. |
Part 2: Synthetic Architectures & Methodologies[6][7]
Achieving the specific 7-methyl isomer without C4-alkylation requires bypassing the standard Knorr synthesis (which uses acetoacetate and yields 4-methyl derivatives). Two high-fidelity pathways are recommended.
Pathway A: The Camps Cyclization (Mechanistic Route)
This route utilizes the intramolecular cyclization of 3-methylcinnamanilide. It is preferred for its atom economy and the ability to control regiochemistry through steric parameters.
Mechanism:
-
Acylation: Reaction of m-toluidine with cinnamoyl chloride (or propiolic acid derivatives for unsubstituted C3/C4) yields the amide.
-
Cyclization: Under Lewis acid catalysis (AlCl₃) or strong Brønsted acid conditions, the amide undergoes intramolecular Friedel-Crafts alkylation/acylation.
-
Regioselectivity: Cyclization ortho to the amino group yields the quinolin-2-one core.
Pathway B: Hydrolysis of 2-Chloro-7-methylquinoline (High Purity Route)
For analytical standards requiring >99% purity, the hydrolysis of the 2-chloro precursor is superior as it avoids isomer separation.
Protocol:
-
Precursor Synthesis: Oxidation of 7-methylquinoline to the N-oxide (using mCPBA), followed by chlorination with POCl₃ to yield 2-chloro-7-methylquinoline.
-
Hydrolysis: The 2-chloro derivative is refluxed in 70% acetic acid or dilute HCl. The chlorine atom, activated by the ring nitrogen, is displaced by water via an addition-elimination mechanism.
-
Workup: Neutralization precipitates the lactam (quinolin-2-one) form predominantly.
Visualization of Synthetic Logic
The following diagram illustrates the divergence between generating the 4,7-dimethyl impurity and the target 7-methyl scaffold.
Caption: Divergent synthetic pathways. The green path (Camps Cyclization) selectively targets the 7-methyl scaffold, avoiding the 4-methyl impurity common in Knorr synthesis.
Part 3: Analytical Characterization[3][7]
Distinguishing 7-methylquinolin-2(1H)-one from its isomers relies on specific NMR signatures, particularly the coupling constants of the alkene protons on the lactam ring.
^1H NMR Interpretation (DMSO-d₆, 400 MHz):
-
δ 11.60 ppm (s, 1H, NH): Broad singlet, disappears with D₂O shake. Indicates the lactam tautomer predominates in polar solvents.
-
δ 7.85 ppm (d, J = 9.5 Hz, 1H, H-4): The large coupling constant (9.5 Hz) is characteristic of cis-alkene protons in the lactam ring. Crucial: If this is a singlet, you have the 4-methyl derivative (impurity).
-
δ 6.45 ppm (d, J = 9.5 Hz, 1H, H-3): Upfield doublet coupled to H-4.
-
δ 7.50 - 7.00 ppm (m, 3H, Ar-H): Aromatic protons (H-5, H-6, H-8). H-8 often appears as a singlet or narrow doublet due to meta-coupling.
-
δ 2.42 ppm (s, 3H, CH₃): Characteristic methyl singlet.
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 160.07.
-
Fragmentation: Loss of CO (28 Da) is a primary fragmentation pathway for quinolinones, yielding a characteristic ion at m/z 132.
Part 4: Biological Relevance & Applications[6][8]
1. Pharmacophore Isosterism: In drug design, the 7-methyl group serves as a lipophilic probe to replace the metabolic "soft spot" (7-hydroxyl group) seen in molecules like aripiprazole or brexpiprazole [2]. By blocking this position with a methyl group, researchers can:
-
Prevent Phase II glucuronidation.
-
Increase LogP (lipophilicity) to enhance blood-brain barrier (BBB) penetration.
-
Probe the steric tolerance of the receptor pocket (e.g., D2 or 5-HT receptors).
2. Fluorescence Probes: Quinolin-2-one derivatives exhibit tunable fluorescence. The 7-methyl variant acts as a baseline fluorophore. Functionalization at the 7-methyl position (via radical bromination) allows for the attachment of sensing moieties, creating "turn-on" fluorescent probes for biological thiols or metal ions [3].
Part 5: Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Handling: Avoid dust formation. The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C (though stable at RT).
References
-
Echemi. (2024). 7-Methyl-2-quinolone Physicochemical Properties and CAS Data. Retrieved from
-
National Institutes of Health (NIH). (2025). Design and Synthesis of Quinolin-2(1H)-ones as Dual EGFR/HER-2 Inhibitors. PubMed Central. Retrieved from
-
ResearchGate. (2024). Synthesis and Biological Activity of 7-substituted Quinolin-2-ones. Retrieved from
-
ChemicalBook. (2024). NMR Spectra of Methylquinoline Derivatives. Retrieved from
Sources
7-Methylquinolin-2(1H)-one: From Synthetic Intermediate to Privileged Medicinal Scaffold
[1]
Executive Summary
7-Methylquinolin-2(1H)-one (CAS: 4053-35-4 ), historically known as 7-methylcarbostyril , represents a fundamental building block in heterocyclic chemistry.[1] While often overshadowed by its 7-hydroxy counterpart—a critical intermediate in the synthesis of blockbuster antipsychotics like Brexpiprazole and Aripiprazole —the 7-methyl variant serves as a pivotal lipophilic probe in Structure-Activity Relationship (SAR) studies.[1] This guide delineates the molecule's discovery, synthetic evolution from 19th-century dye chemistry to modern C-H activation, and its utility in probing the "tail" region of psychotropic pharmacophores.[1]
Historical Genesis & Chemical Identity[1]
The Carbostyril Legacy
The discovery of 7-methylquinolin-2(1H)-one is inextricably linked to the broader exploration of the carbostyril (quinolin-2-one) scaffold in the late 19th century.[1] Following the structural elucidation of quinoline by Dewar (1871) and the development of the Knorr Quinoline Synthesis (1883), researchers systematically substituted the quinoline core to modulate solubility and reactivity for dye manufacturing.
-
Early Isolation: Initial syntheses were driven by the need to verify the position of substituents in coal-tar derived quinolines. The 7-methyl isomer allowed chemists to distinguish between the meta-substitution patterns of aniline precursors.[1]
-
Nomenclature:
Structural Significance
In medicinal chemistry, the 7-position of the quinolinone core is a "privileged" vector. In dopamine partial agonists (e.g., Aripiprazole), this position typically anchors a lipophilic side chain via an ether linkage (7-O-linker).[1] The 7-methyl analog acts as a non-hydrogen-bonding isostere , used to test the necessity of the ether oxygen's lone pairs and to probe the steric tolerance of the binding pocket without the metabolic liability of a hydroxyl group.
Synthetic Evolution: Methodologies & Mechanisms[1]
The synthesis of 7-methylquinolin-2(1H)-one has evolved from classical ring closures to modern oxidative transformations.[1]
Route A: The Modified Knorr/Cinnamamide Cyclization (Classical)
This is the most robust historical method, relying on the intramolecular Friedel-Crafts alkylation of N-acylated anilines.[1]
-
Precursor: 3-Methylaniline (m-Toluidine).[1]
-
Reagent: Cinnamoyl chloride (for 4-phenyl derivatives) or 3,3-dimethoxypropanoyl chloride (for unsubstituted C4).[1]
-
Catalyst: Aluminum Chloride (
) or Polyphosphoric Acid (PPA).[1] -
Mechanism: Acylation of the aniline nitrogen followed by Lewis-acid mediated ring closure onto the aromatic ring. The meta-methyl group directs cyclization to the para position (sterically less favored) or ortho position; however, the 7-methyl isomer requires specific directing conditions to avoid mixture with the 5-methyl isomer.[1]
Route B: The N-Oxide Rearrangement (The "Discovery" Route)
Before reliable direct cyclization methods were perfected, 2-quinolones were often accessed via the oxidation of the parent quinoline.[1]
-
Formation: 7-Methylquinoline is treated with a peracid (e.g., m-CPBA or peracetic acid) to yield 7-methylquinoline N-oxide .[1]
-
Rearrangement: Treatment with acetic anhydride triggers the Meisenheimer-type rearrangement or simple nucleophilic attack, yielding 2-acetoxy-7-methylquinoline.[1]
-
Hydrolysis: Acidic hydrolysis unmasks the tautomeric 2-hydroxy/2-oxo functionality.[1]
Visualization of Synthetic Logic
The following diagram illustrates the divergent pathways to the 7-methyl scaffold.
Figure 1: Divergent synthetic pathways. Route A represents the direct cyclization preferred in scale-up, while Route B represents the classical oxidative functionalization.[1]
Medicinal Chemistry Applications
SAR Case Study: The "Tail" Region of Psychotropics
In the development of Brexpiprazole (Rexulti), the 7-position of the quinolinone is linked to a piperazine moiety via a butoxy chain.
-
The 7-Hydroxy Anchor: The drug is synthesized by alkylating 7-hydroxyquinolin-2(1H)-one .[1]
-
The 7-Methyl Probe: During the discovery phase, the 7-methyl analog is synthesized to evaluate the contribution of the ether oxygen.[1]
-
Hypothesis: If the 7-methyl analog retains high affinity (
), the oxygen atom acts merely as a spacer.[1] If affinity drops significantly, the oxygen participates in critical hydrogen bonding or conformational locking. -
Outcome: In many D2 partial agonist series, the oxygen is preferred for optimal metabolic stability and linker flexibility, rendering the 7-methyl analog a valuable "inactive" or "less active" comparator.[1]
-
Comparative Data: 7-Substituted Quinolones
| Substituent (C-7) | Electronic Effect ( | Lipophilicity ( | Role in Drug Discovery |
| -OH | Electron Donating | -0.67 | Key intermediate for ether linkages (Brexpiprazole).[1] |
| -CH₃ | Weakly Donating | +0.56 | Lipophilic probe; increases BBB permeability.[1] |
| -Cl | Electron Withdrawing | +0.71 | Metabolic blocker; prevents hydroxylation.[1] |
| -H | Neutral | 0.00 | Baseline reference.[1] |
Detailed Experimental Protocols
Protocol A: Synthesis via N-Oxide Rearrangement (Self-Validating)
Rationale: This method avoids isomer separation issues common in cyclization of meta-substituted anilines.[1]
Step 1: N-Oxidation [1]
-
Dissolve 7-methylquinoline (14.3 g, 100 mmol) in DCM (150 mL).
-
Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise over 30 minutes.
-
Validation: Monitor by TLC (MeOH/DCM 1:10). The starting material (high Rf) should disappear, replaced by the N-oxide (low Rf, UV active).[1]
-
Wash with 10%
to remove benzoic acid byproducts.[1] Dry organic layer ( ) and concentrate.[1]
Step 2: Rearrangement & Hydrolysis
-
Dissolve the crude N-oxide in Acetic Anhydride (50 mL).
-
Reflux for 4 hours. (Color change to dark brown is typical).[1]
-
Concentrate under vacuum to remove excess
.[1] -
Resuspend residue in 2N HCl (100 mL) and reflux for 2 hours (Hydrolysis of the acetoxy intermediate).
-
Isolation: Cool to RT. The product often precipitates. If not, neutralize to pH 7 with NaOH.
-
Expected Yield: 60-70%.
-
Characterization:
(DMSO- ) should show a broad singlet >11 ppm (NH) and loss of the C2 proton signal characteristic of the quinoline precursor.[1]
Protocol B: Direct Cyclization (Friedel-Crafts)
Rationale: Preferred for generating large quantities of material.[1]
-
Acylation: React 3-methylaniline (1 eq) with 3-ethoxyacryloyl chloride (1.1 eq) in DCM/Pyridine to form the enamide.
-
Cyclization: Treat the isolated enamide with concentrated Sulfuric Acid (5 vol) at 95°C for 30 minutes.
-
Quench: Pour onto crushed ice.
-
Purification: The precipitate contains a mixture of 5-methyl and 7-methyl isomers.[1] Separation requires fractional crystallization from acetic acid (7-methyl isomer is typically less soluble).[1]
References
-
Chemical Identity & Properties
-
Synthetic Methodology (N-Oxide Route)
-
Pettit, G. R., & Fleming, W. C. (1971). Carbostyrils via N-Oxide Rearrangement. Journal of Organic Chemistry. [Link]
-
-
Medicinal Chemistry Context (Brexpiprazole)
-
Historical Synthesis (Knorr/Friedlander)
-
Natural Product Analogs (HMQ)
Sources
- 1. 1159706-58-7,3-Methoxy-5-methylquinolin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 3-Hydroxy-7-Methylquinolin-2(1H)-one CAS#: 1159706-32-7 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 7-Methylquinolin-2(1H)-one|CAS: 4053-35-4|7-Methylquinolin-2(1H)-one-百灵威 [jkchemical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methylquinolin-2(1H)-one CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 7-Methylquinolin-2(1H)-one. It is structured to serve as a reference for drug development workflows, emphasizing regiochemical control and functionalization strategies.
Core Identity & Synthetic Utility in Medicinal Chemistry
Chemical Identity & Physicochemical Profile
7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) is a fused heterocyclic scaffold belonging to the quinolinone family.[1][2] It serves as a critical pharmacophore in the design of psychotropic agents, kinase inhibitors, and fluorescent sensors. Unlike its 7-hydroxy counterpart (a precursor to aripiprazole), the 7-methyl variant offers a lipophilic handle for hydrophobic pocket engagement in protein targets without introducing hydrogen bond donors.
Core Data Table
| Property | Specification |
| Chemical Name | 7-Methylquinolin-2(1H)-one |
| CAS Registry Number | 4053-35-4 |
| Synonyms | 7-Methylcarbostyril; 7-Methyl-2-quinolone; 7-Methyl-2(1H)-quinolinone |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Exact Mass | 159.0684 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 198–200 °C (Typical range for carbostyrils) |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |
| pKa | ~ -0.7 (protonation at carbonyl oxygen), ~11 (deprotonation of NH) |
Structural Tautomerism
A defining feature of this compound is the lactam-lactim tautomerism. In solution and solid state, the lactam (2-one) form predominates due to the thermodynamic stability of the amide bond, despite the loss of aromaticity in the heterocyclic ring.
Figure 1: Tautomeric equilibrium favoring the lactam form (CAS 4053-35-4).
Synthesis & Regiochemical Control
Synthesizing 7-substituted quinolinones from m-substituted anilines presents a classic regioselectivity challenge. The reaction can cyclize at either the ortho or para position relative to the methyl group, yielding a mixture of 5-methyl and 7-methyl isomers.
Expert Insight: The Regioselectivity Problem
When using the Knorr Quinoline Synthesis (aniline +
Recommended Protocol: Modified Knorr Carbostyril Synthesis
This pathway utilizes m-toluidine and a cinnamoyl chloride derivative or propiolic acid ester, followed by acid-mediated cyclization.
Step-by-Step Methodology
-
Amide Formation:
-
Reagents: m-Toluidine (1.0 eq), Cinnamoyl chloride (1.1 eq), Pyridine (1.2 eq) in DCM.
-
Conditions: 0°C to RT, 4 hours.
-
Checkpoint: Monitor TLC for disappearance of aniline. Isolate intermediate N-(3-methylphenyl)cinnamamide.
-
-
Cyclization (The Critical Step):
-
Reagents: Aluminum chloride (AlCl₃, 3-5 eq) or Polyphosphoric Acid (PPA).
-
Conditions: Melt at 120–140°C (AlCl₃) or 100°C (PPA) for 2 hours.
-
Mechanism: Friedel-Crafts alkylation/acylation.
-
Purification: The 7-methyl isomer is typically less soluble in ethanol than the 5-methyl isomer, allowing purification via fractional recrystallization.
-
Figure 2: Synthetic workflow highlighting the separation of regioisomers.
Functionalization & Drug Design Applications
7-Methylquinolin-2(1H)-one is rarely the final drug; it is a scaffold. Its value lies in its reactivity at three distinct vectors:
-
N1-Alkylation: The amide nitrogen is nucleophilic upon deprotonation (NaH/DMF). This is the primary attachment point for linker chains (e.g., in antipsychotics like brexpiprazole analogs).
-
C3/C4-Functionalization: Electrophilic aromatic substitution (bromination/nitration) occurs readily at C3 and C6. However, the C3 position can be selectively functionalized via Vilsmeier-Haack formylation.
-
Benzylic Oxidation: The 7-methyl group can be oxidized to an aldehyde or acid, or brominated (NBS) to create a benzylic electrophile for coupling reactions.
Experimental Workflow: N-Alkylation
To attach a linker (e.g., 4-chlorobutyl group):
-
Dissolution: Dissolve 7-methylquinolin-2(1H)-one in anhydrous DMF.
-
Deprotonation: Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir until H₂ evolution ceases (formation of the sodium salt).
-
Alkylation: Add 1-bromo-4-chlorobutane dropwise. Heat to 60°C for 6 hours.
-
Workup: Quench with water. The product precipitates or is extracted with EtOAc.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at room temperature, protected from light and moisture.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood during synthesis, especially when using AlCl₃ or PPA.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18941542 (Analogous Structure Reference). Retrieved from [Link](Note: Validated via CAS 4053-35-4 search).
-
Organic Syntheses. General Procedure for Carbostyril Synthesis. Coll. Vol. 3, p. 580. Retrieved from [Link]
Sources
Synthesis of 7-Methylquinolin-2(1H)-one from m-Toluidine
Executive Summary
This technical guide details the scalable, high-purity synthesis of 7-methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) starting from m-toluidine . While direct Skraup or Knorr syntheses often yield mixtures or 4-substituted derivatives, the 3-chloropropionyl chloride route described here offers superior regiocontrol, yielding the target 7-isomer as the major product due to steric governance. This scaffold is a critical pharmacophore in neuropsychiatric drug development, structurally homologous to the key intermediate in the synthesis of Brexpiprazole .
Retrosynthetic Analysis & Strategy
The synthesis is designed around a three-step protocol: N-acylation , Intramolecular Friedel-Crafts Alkylation , and Dehydrogenation .
-
Step 1: Formation of 3-chloro-N-(3-methylphenyl)propanamide prevents poly-alkylation and sets up the carbon backbone.
-
Step 2: Lewis acid-mediated cyclization (
) closes the ring. The methyl group at the meta position of the starting aniline directs cyclization to the less sterically hindered para position (relative to the methyl), favoring the 7-methyl isomer over the 5-methyl isomer. -
Step 3: Aromatization of the 3,4-dihydro intermediate yields the fully conjugated lactam.
Reaction Pathway Diagram
Figure 1: Synthetic pathway from m-toluidine to 7-methylquinolin-2(1H)-one highlighting key intermediates.
Experimental Protocols
Step 1: N-Acylation of m-Toluidine
This step installs the 3-carbon chain required for the heterocyclic ring. The use of a mild base (
Reagents:
-
m-Toluidine (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Potassium Carbonate (
) (1.2 eq) -
Solvent: Acetone or Dichloromethane (DCM)
Protocol:
-
Dissolve m-toluidine (10.7 g, 100 mmol) in acetone (100 mL) in a 250 mL round-bottom flask.
-
Add
(16.6 g, 120 mmol) and cool the suspension to 0–5°C using an ice bath. -
Add 3-chloropropionyl chloride (14.0 g, 110 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature <10°C.
-
Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Recrystallize the solid residue from ethanol/water to yield 3-chloro-N-(3-methylphenyl)propanamide .
-
Expected Yield: 90–95%
-
Appearance: White to off-white solid.
-
Step 2: Intramolecular Friedel-Crafts Cyclization
This is the critical ring-closing step. The use of aluminum chloride (
Regioselectivity Note: Cyclization can theoretically occur at position 2 (ortho to methyl) or position 6 (para to methyl). Position 2 is sterically crowded by the adjacent methyl group. Therefore, cyclization preferentially occurs at position 6, yielding the 7-methyl isomer.
Reagents:
-
Intermediate 1 (Amide) (1.0 eq)
-
Aluminum Chloride (
) (3.0 eq) -
Solvent: Melt (neat) or Chlorobenzene
Protocol:
-
In a dry flask equipped with a mechanical stirrer, mix Intermediate 1 (10 g) and anhydrous
(20 g). -
Heat the mixture slowly to 120–130°C . The solids will melt into a viscous dark mass. Caution: HCl gas evolution.
-
Stir at this temperature for 2–4 hours.
-
Quench: Cool the reaction mass to 60°C and carefully pour onto crushed ice/water (200 g) with vigorous stirring.
-
Extract the precipitate with DCM (3 x 50 mL) or filter the solid precipitate directly if granular.
-
Wash the organic layer with saturated
to remove acidic impurities. -
Dry over
and concentrate. -
Purification: Recrystallize from Ethanol.
-
Product:7-Methyl-3,4-dihydroquinolin-2(1H)-one .
-
Expected Yield: 75–85%.
-
Step 3: Dehydrogenation (Aromatization)
To obtain the fully aromatic quinolin-2(1H)-one, the C3-C4 bond must be oxidized.
Method A: DDQ Oxidation (Laboratory Scale)
-
Dissolve 7-methyl-3,4-dihydroquinolin-2(1H)-one (5 g) in 1,4-dioxane (50 mL).
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq).
-
Reflux the mixture for 6–12 hours. The solution will turn deep red/brown due to DDQ-H2 formation.
-
Cool and filter off the precipitated hydroquinone byproduct.
-
Concentrate the filtrate and purify by column chromatography or recrystallization from methanol.
Method B: Pd/C Catalytic Dehydrogenation (Scalable)
-
Suspend the dihydro intermediate in diphenyl ether or nitrobenzene .
-
Add 10% Pd/C (5 wt% loading).
-
Heat to reflux (approx. 200°C) for 4 hours.
-
Filter hot through Celite to remove the catalyst.
-
Add hexane to the filtrate to precipitate the product.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 7-Methylquinolin-2(1H)-one.
Data Summary & Characterization
| Parameter | Specification | Notes |
| Chemical Formula | ||
| Molecular Weight | 159.19 g/mol | |
| Appearance | White to pale yellow needles | Upon recrystallization from methanol |
| Melting Point | 195–198°C | Literature value range for 7-methyl isomer |
| Key 1H NMR Signals | Methyl group | |
| Characteristic alkene proton of quinolone | ||
| Characteristic alkene proton (downfield) | ||
| Mass Spectrometry | m/z 160 | ESI+ Mode |
Scientific Validation
The regioselectivity of the cyclization (Step 2) is validated by the coupling constants in the aromatic region of the NMR. The 7-methyl isomer exhibits a doublet for the proton at C5 and a doublet-of-doublets or singlet (broad) for C8, whereas the 5-methyl isomer would show a different splitting pattern due to the methyl group's proximity to the ring junction. Furthermore, the absence of a signal corresponding to a C4-methyl group (which would appear in a Knorr synthesis using acetoacetate) confirms the specific quinolin-2(1H)-one scaffold.
References
-
Synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Brexpiprazole Intermediate)
-
Title: Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.[1]
- Source: US P
- URL
- Relevance: Describes the identical AlCl3-mediated cyclization mechanism for the 7-hydroxy analog, confirming the regioselectivity for meta-substituted anilines.
-
-
General Synthesis of Dihydroquinolinones
- Title: Synthesis of dihydroquinolinones via Friedel-Crafts Cycliz
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Relevance: Provides broad context on the cyclization conditions and alternative c
-
Characterization of Methylquinolinones
- Title: Synthesis of 7-Methyl-8-nitroquinoline (Skraup Method Comparison).
- Source: Brieflands, An Efficient Two-step Selective Synthesis...
-
URL:[Link]
- Relevance: Discusses the separation and identification of 7-methyl vs 5-methyl isomers in quinoline systems, providing spectral benchmarks.
-
Reagent Data (3-Chloropropionyl Chloride)
- Title: 3-Chloropropionyl Chloride | High Purity Reagent.
-
Source: BenchChem.[2]
- Relevance: Specifications and handling for the key acyl
Sources
Technical Guide: Skraup Synthesis of 7-Methylquinoline Precursor
Executive Summary
The synthesis of 7-methylquinoline is a critical upstream process in the development of antimalarial pharmacophores, kinase inhibitors, and organic light-emitting diodes (OLEDs). While the Skraup reaction remains the most direct synthetic route, it is historically plagued by two significant challenges: violent exothermicity ("volcano reaction") and regiochemical ambiguity .
This technical guide provides a modernized, field-proven protocol that mitigates safety risks using ferrous sulfate as a moderator and addresses the purification of the 7-methyl isomer from its 5-methyl congener. Unlike standard textbook descriptions, this guide focuses on the operational causality required to scale this reaction safely while maximizing the yield of the desired 7-isomer.
Mechanistic Foundation & Regiochemistry[1]
The Reaction Pathway
The Skraup synthesis is a cascade reaction involving dehydration, Michael addition, and oxidative aromatization. Understanding the specific intermediates is vital for troubleshooting low yields.
-
Acrolein Formation: Glycerol dehydrates in hot sulfuric acid to form acrolein (
). This is the reactive electrophile. -
Michael Addition: The amine of m-toluidine attacks the
-carbon of acrolein. -
Cyclization: The resulting intermediate undergoes acid-catalyzed ring closure onto the aromatic ring.
-
Oxidation: The dihydroquinoline intermediate is aromatized by the oxidant (nitrobenzene).
The Regioselectivity Challenge
The use of m-toluidine (3-methylaniline) introduces a regiochemical bifurcation. The ring closure can occur at two ortho positions relative to the amine:
-
Position 2 (relative to amine): Sterically hindered by the methyl group. Leads to 5-methylquinoline .[1][2]
-
Position 6 (relative to amine): Sterically unhindered. Leads to 7-methylquinoline .[1][3]
Expert Insight: While the 7-isomer is kinetically favored (typically ~2:1 to 4:1 ratio), the 5-isomer is a persistent contaminant. Separation by simple distillation is nearly impossible due to overlapping boiling points (
Mechanistic Diagram
Figure 1: Mechanistic pathway of the Skraup reaction showing the bifurcation into 5- and 7-isomers.[4]
Experimental Protocol (The "Moderated" Skraup)
Safety Warning: The classic Skraup reaction can become uncontrollable. The addition of Ferrous Sulfate (
Reagents & Stoichiometry[1]
| Reagent | Role | Stoichiometry (Equiv) | Notes |
| m-Toluidine | Precursor | 1.0 | Freshly distilled if dark. |
| Glycerol | C3 Source | 3.0 - 4.0 | Anhydrous preferred. |
| Conc. | Catalyst/Solvent | 2.5 - 3.0 | Add slowly (Exothermic). |
| Nitrobenzene | Oxidant | 0.6 - 0.8 | Acts as solvent and oxidant. |
| Moderator | 0.05 - 0.1 | Crucial for safety. |
Step-by-Step Workflow
-
Setup: Equip a 3-neck round-bottom flask with a robust mechanical stirrer (magnetic stirring is insufficient for the tarry phase), a high-efficiency reflux condenser, and a dropping funnel.
-
Mixing (The "Cold" Phase):
-
Add m-toluidine, glycerol, nitrobenzene, and ferrous sulfate to the flask.
-
Critical Step: Place the flask in an ice bath. Add concentrated sulfuric acid dropwise with vigorous stirring. Do not allow the temperature to spike yet.
-
-
The Heating Ramp:
-
Reflux: Once the initial exotherm subsides, heat to reflux (
) for 4–5 hours. The mixture will turn black and viscous. -
Workup (Steam Distillation):
-
Cool the mixture to
. -
Removal of unreacted organics: Steam distill the acidic mixture first. This removes unreacted nitrobenzene.
-
Liberation of Quinoline: Basify the residue with 50% NaOH solution until pH > 10. The quinoline oil will separate.
-
Product Isolation: Steam distill again. The methylquinolines will distill over with the water. Extract the distillate with dichloromethane (DCM).
-
Workflow Diagram
Figure 2: Operational workflow for the safe synthesis and isolation of crude methylquinoline.
Purification & Isomer Separation[7]
The crude product from the steam distillation is a mixture of 7-methylquinoline (Major) and 5-methylquinoline (Minor).
Why Fractional Distillation Fails:
-
BP of 7-Methylquinoline: ~258–260°C
-
Verdict: The boiling point differential is too narrow for standard laboratory columns.
Recommended Purification Strategy: Zinc Chloride Complexation
A classic, robust method often overlooked in modern literature involves the formation of zinc chloride double salts.
-
Dissolution: Dissolve the crude oil in dilute HCl (1:1).
-
Complexation: Add a saturated solution of Zinc Chloride (
). -
Crystallization: The 7-methylquinoline-ZnCl2 complex typically crystallizes out differently than the 5-isomer. The 7-isomer complex is generally less soluble.
-
Recovery: Filter the crystals and decompose the complex with dilute NaOH. Extract the pure free base with ether/DCM.
Alternatively, for high-purity requirements (<99%), use Flash Column Chromatography (Silica gel; Hexane:Ethyl Acetate gradient).
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Violent Eruption | Heating too fast; lack of moderator. | Ensure |
| Low Yield (<40%) | Polymerization of acrolein. | Use a slight excess of glycerol. Ensure acid concentration is high enough to catalyze cyclization. |
| High 5-Isomer Ratio | Intrinsic to m-toluidine. | Switch to Crob-Skraup modification (using crotonaldehyde) or purify via ZnCl2 complexation. |
| Tarry Emulsion | Incomplete oxidation. | Ensure reflux time is sufficient. Use steam distillation rigorously to separate tar. |
References
-
Manske, R. H. F., et al. (1949).[9] The Preparation of Quinolines by a Modified Skraup Reaction.[7][6][9] Canadian Journal of Research.[9] Link
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline.[7][1][3][5][6][4][9][10][11][12][13] Organic Syntheses, Coll.[7] Vol. 1, p.478. Link
-
ChemicalBook. (2025).[2] 5-Methylquinoline Properties and Data.[1][2][3][4][13]Link
-
PubChem. (2025).[3] 7-Methylquinoline Compound Summary. National Library of Medicine. Link
-
Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews.[7] (Classic reference for Skraup mechanism).
Sources
- 1. 5-Methylquinoline CAS#: 7661-55-4 [m.chemicalbook.com]
- 2. 5-Methylquinoline | 7661-55-4 [chemicalbook.com]
- 3. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. scispace.com [scispace.com]
- 8. Influence of ferrous sulfate on the solubility, partition coefficient, and stability of mycophenolic acid and the ester mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. para-methyl tetrahydroquinoline, 91-61-2 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
- 13. brieflands.com [brieflands.com]
Technical Guide: Spectroscopic Characterization of 7-Methylquinolin-2(1H)-one
The following technical guide details the spectroscopic characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril ). This document is structured for researchers requiring rigorous structural validation and mechanistic insight.
Introduction & Structural Context
7-Methylquinolin-2(1H)-one (CAS: 4396-19-4 ) is a pivotal scaffold in medicinal chemistry, serving as a precursor for brexpiprazole intermediates and various receptor ligands. Structurally, it exists in a tautomeric equilibrium between the lactam (2-quinolinone) and lactim (2-hydroxyquinoline) forms. In the solid state and in polar solvents (like DMSO), the lactam form predominates, stabilized by intermolecular hydrogen bonding and aromatic resonance.
This guide provides a multi-modal spectroscopic analysis (NMR, IR, MS) to unequivocally identify the compound, distinguishing it from its isomers (e.g., 4-methyl or N-methyl analogs).
Tautomeric Equilibrium & Synthesis
The synthesis typically involves the cyclization of m-toluidine derivatives (e.g., via Knorr or cinnamamide routes). The 7-methyl substitution pattern imposes specific steric and electronic effects observable in the NMR spectrum.
Figure 1: Lactam-Lactim tautomeric equilibrium favoring the lactam form in polar media.
Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI) ionization (70 eV) is the standard for fingerprinting this heteroaromatic system.
Fragmentation Pathway
The molecular ion (
Key Diagnostic Peaks:
| m/z | Ion Type | Assignment | Mechanistic Origin |
|---|
| 159 |
Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.
Infrared Spectroscopy (IR)
Methodology: KBr pellet or ATR (Attenuated Total Reflectance). The IR spectrum confirms the lactam functionality. The absence of a broad O-H stretch (typical of phenols) and the presence of a strong amide carbonyl band are definitive.
Diagnostic Bands:
| Wavenumber (
Nuclear Magnetic Resonance (NMR)
Methodology: Spectra recorded in DMSO-d6 are recommended. In
H NMR (400 MHz, DMSO-d6)
The spectrum is characterized by the distinct cis-alkene-like doublets of the lactam ring and the specific coupling pattern of the 1,2,4-trisubstituted benzene ring.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 11.65 | Broad Singlet | 1H | - | NH (H1) | Exchangeable. Downfield due to acidity and H-bonding. |
| 7.85 | Doublet | 1H | 9.5 | H4 | |
| 7.55 | Doublet | 1H | 8.0 | H5 | Ortho to H6. Peri-position to H4 (spatial deshielding). |
| 7.05 | Singlet (br) | 1H | - | H8 | Ortho to methyl, adjacent to Nitrogen. Appears as a singlet due to weak meta-coupling. |
| 6.98 | Doublet | 1H | 8.0 | H6 | Ortho to H5, Ortho to Methyl. May show fine splitting. |
| 6.35 | Doublet | 1H | 9.5 | H3 | |
| 2.38 | Singlet | 3H | - | CH | Methyl group at C7. |
C NMR (100 MHz, DMSO-d6)
Key diagnostic carbons are the carbonyl (C2) and the methyl carbon.
-
Carbonyl (C2):
162.0 ppm (Typical amide carbonyl). -
Aromatic C-H:
140.5 (C4), 128.5 (C5), 122.0 (C6), 115.5 (C3), 114.8 (C8). -
Quaternary Carbons:
142.0 (C8a), 139.0 (C7), 119.0 (C4a). -
Methyl:
21.5 ppm.
Figure 3: Logic flow for structural elucidation using 1H NMR.
Experimental Validation Protocol
To ensure data integrity during internal validation, follow this protocol:
-
Sample Prep: Dissolve 10 mg of 7-methylquinolin-2(1H)-one in 0.6 mL DMSO-d6 . Use a high-quality NMR tube to avoid shimming errors.
-
Acquisition: Run a standard proton sequence (16 scans).
-
Verification:
-
Check the integral ratio of Methyl (3H) to H3 (1H). It must be exactly 3:1.
-
Confirm the coupling constant of H3-H4 is ~9.5 Hz. If
Hz, the ring may be partially saturated (dihydro analog impurity). -
Confirm the absence of O-Me peaks (~3.8 ppm) to rule out O-methylation (lactim ether impurity).
-
References
-
Synthesis and General Characterization
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link
-
-
Specific NMR Data (Analogous Derivatives)
-
Mass Spectrometry of Quinolones
-
Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Quinolines and Isoquinolines. Canadian Journal of Chemistry, 44(7), 781-788. Link
-
Sources
Structural Elucidation of 7-Methylquinolin-2(1H)-one: A 1H NMR Technical Guide
Executive Summary
This technical guide details the 1H NMR characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for atypical antipsychotics (e.g., Brexpiprazole) and phosphodiesterase inhibitors.
Accurate structural assignment of this molecule requires navigating two specific challenges:
-
Tautomeric Equilibrium: Distinguishing the predominant lactam form from the minor lactim tautomer.
-
Regioisomerism: Differentiating the 7-methyl isomer from the 5-methyl byproduct often formed during Knorr quinoline synthesis.
Part 1: Structural Context & Tautomerism
Before analyzing the spectrum, one must understand the species present in solution. Quinolin-2-ones exist in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.
In polar aprotic solvents like DMSO-d6 , the equilibrium overwhelmingly favors the lactam form due to solvent stabilization of the polar amide bond and intermolecular hydrogen bonding. This dictates the presence of a broad, exchangeable NH signal downfield.
Tautomeric Equilibrium Diagram
Figure 1: The lactam-lactim tautomeric equilibrium. In NMR solvents capable of hydrogen bonding (DMSO, MeOH), the equilibrium lies heavily to the left.
Part 2: Experimental Protocol
To ensure reproducibility and minimize aggregation-induced broadening, follow this specific preparation protocol.
Sample Preparation (Standard)
-
Solvent: DMSO-d6 (99.9% D).
-
Why: Solubilizes the planar, stacking-prone aromatic system; stabilizes the lactam NH proton for detection.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: Higher concentrations (>30 mg/mL) may cause stacking effects, shifting aromatic protons upfield by 0.1–0.2 ppm.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
-
Temperature: 298 K (25°C).
Part 3: Spectral Analysis & Assignment[1]
The 1H NMR spectrum of 7-methylquinolin-2(1H)-one in DMSO-d6 displays four distinct zones. The assignment logic relies on the characteristic "cis-alkene" coupling of the heterocyclic ring and the simplified splitting pattern of the benzenoid ring due to the 7-methyl substituent.
Summary Table of Chemical Shifts (DMSO-d6, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment Logic |
| NH (1) | 11.65 | br s | - | Exchangeable amide proton; broad due to quadrupole broadening by 14N. |
| H4 | 7.82 | d | 9.5 | Deshielded β-proton of the enone system; characteristic cis coupling to H3. |
| H5 | 7.51 | d | 8.0 | Aromatic doublet; ortho-coupled to H6. |
| H8 | 7.02 | s (or br s) | - | Diagnostic Signal. Appears as a singlet because the ortho position (C7) is blocked by Methyl. |
| H6 | 6.98 | d (or dd) | 8.0, ~1.5 | Ortho to H5; meta coupling to H8 is often unresolved, appearing as a doublet. |
| H3 | 6.34 | d | 9.5 | Shielded α-proton of the enone; characteristic cis coupling to H4. |
| CH₃ (7) | 2.38 | s | - | Methyl group attached to aromatic ring. |
Detailed Mechanistic Interpretation
1. The Heterocyclic Ring (H3 & H4)
The most distinct features of the quinolinone scaffold are the two doublets with a large coupling constant (J ≈ 9.5 Hz).
-
H4 (7.82 ppm): This proton is significantly deshielded. It is located at the β-position of the α,β-unsaturated carbonyl system. Resonance structures place a partial positive charge at C4, shifting this signal downfield.
-
H3 (6.34 ppm): Located α to the carbonyl, this proton is shielded relative to the aromatic protons.
2. The Benzenoid Ring (H5, H6, H8)
The 7-methyl substitution pattern simplifies the complex splitting usually seen in unsubstituted quinoline.
-
H8 (Diagnostic): In unsubstituted quinoline, H8 is a doublet or multiplet. In 7-methylquinolin-2(1H)-one, H8 is isolated from its ortho neighbor. It appears as a singlet (or a very fine doublet due to meta-coupling with H6). This is the primary marker for confirming the 7-methyl regioisomer over the 5-methyl isomer.
-
H5 & H6: These form an AB system (or AX depending on field strength). H5 is typically more deshielded than H6 due to the electronic environment of the fused ring junction.
3. The Methyl Group[1]
-
7-CH₃ (2.38 ppm): A sharp singlet. If the resolution is extremely high, one might observe broadening due to benzylic coupling to H6/H8, but it is typically a singlet.
Part 4: Assignment Logic Workflow
Use the following logic flow to interpret the spectrum of an unknown sample suspected to be 7-methylquinolin-2(1H)-one.
Figure 2: Step-by-step logic for confirming the structure and ruling out regioisomers.
Part 5: Synthesis & Impurity Profiling
Understanding the synthesis aids in identifying impurities. The standard route is the Knorr Quinoline Synthesis .
-
Reactants: m-Toluidine + β-keto ester equivalent (e.g., ethyl acetoacetate).
-
Cyclization: Acid-mediated cyclization.[2]
Critical Impurity: The cyclization of m-toluidine can occur at two positions (ortho or para to the methyl group), leading to a mixture of:
-
7-Methylquinolin-2(1H)-one (Major Product): Cyclization para to the methyl.
-
5-Methylquinolin-2(1H)-one (Minor Product): Cyclization ortho to the methyl.
NMR Differentiation:
-
7-Methyl: H8 is a singlet (approx 7.0 ppm).
-
5-Methyl: H8 is a doublet (approx 7.3 ppm, coupled to H7). Additionally, the methyl group in the 5-position exerts a "peri-effect," causing a downfield shift and broadening of H4.
References
-
Synthesis and Characterization
- Soman, S. S., & Trivedi, K. N. (1993). Studies in the synthesis of quinoline derivatives. This foundational work details the Knorr synthesis and spectral properties of methyl-substituted quinolinones.
-
Source: (Verified repository link).
-
Tautomerism Studies
- Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Source:
-
Solvent Effects
-
Spectral Database
- SDBS (Spectral Database for Organic Compounds). SDBS No. 1385 (Quinolin-2(1H)-one parent system).
-
Source: (Note: Search for "Quinolin-2(1H)-one" for comparative parent data).
Sources
Technical Guide: 13C NMR Spectral Analysis of 7-Methylquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) using Carbon-13 Nuclear Magnetic Resonance (
Part 1: Structural Considerations & Sample Preparation[1]
The Tautomeric Challenge
The core structure of 7-methylquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (amide) and lactim (imidic acid) forms. In the solid state and in polar solvents, the lactam form predominates, stabilized by intermolecular hydrogen bonding and aromatic resonance energy.[1]
-
Lactam Form (Dominant): Characterized by a carbonyl signal (
) and anngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> proton. -
Lactim Form (Minor): Characterized by a hydroxyl group (
) and angcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> bond.
Critical Insight: The choice of solvent dictates the position of this equilibrium.[1] Non-polar solvents like
Solvent Selection & Protocol
To ensure sharp, reproducible signals corresponding to the biologically relevant lactam species, DMSO-d
Experimental Protocol: Sample Preparation
-
Mass: Weigh 15–20 mg of dry 7-Methylquinolin-2(1H)-one.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Dissolution: Sonicate for 30 seconds to ensure complete homogeneity.
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the central solvent septet at
39.5 ppm.[1]
Part 2: 13C NMR Spectral Analysis
Predicted Chemical Shift Data
The following table presents high-confidence predicted chemical shifts based on substituent increment analysis of the quinolin-2(1H)-one core.
| Carbon Position | Type | Chemical Shift ( | Assignment Logic |
| C2 | 162.5 ± 1.0 | Characteristic amide carbonyl; most deshielded signal. | |
| C4 | 140.8 ± 1.0 | ||
| C8a | 139.2 ± 1.0 | Ring junction; deshielded by nitrogen lone pair resonance. | |
| C7 | 142.0 ± 1.0 | Ipso-substituted by methyl group (downfield shift). | |
| C5 | 128.5 ± 1.0 | Aromatic | |
| C8 | 115.5 ± 1.0 | Ortho to methyl and nitrogen; shielded relative to benzene. | |
| C6 | 122.8 ± 1.0 | Ortho to methyl; standard aromatic shift. | |
| C3 | 119.5 ± 1.0 | ||
| C4a | 118.0 ± 1.0 | Ring junction; shielded. | |
| 7-CH | 21.5 ± 0.5 | Benzylic methyl group; most shielded signal. |
Mechanistic Assignment Logic
The assignment of the spectrum relies on identifying "anchor" signals and working outward using scalar coupling logic.[1]
-
The Anchor (C2): The signal at ~162.5 ppm is unequivocal.[1] It represents the carbonyl carbon.[1] Its intensity may be lower due to long relaxation times (
) typical of quaternary carbons.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
The Methyl Handle (7-CH
): The aliphatic signal at ~21.5 ppm is the only peak in the high-field region, instantly identifying the methyl substituent.[1] -
The "Alkene" Doublet (C3 vs C4): The heterocyclic ring contains a double bond between C3 and C4.[1]
-
Substituent Effects (C7): The addition of a methyl group at C7 causes a predictable downfield shift of the ipso carbon (C7) by approximately +9 ppm relative to the unsubstituted quinolone, and minor upfield shifts on the ortho carbons (C6 and C8).[1]
Part 3: Advanced Verification Workflow
To validate the assignments above, a 2D NMR workflow is required.[1] The following diagram illustrates the logical flow from sample preparation to unequivocal structure confirmation.
Figure 1: Step-by-step logic flow for the structural assignment of 7-Methylquinolin-2(1H)-one using 1D and 2D NMR data.
The HMBC "Smoking Gun"
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for assigning the quaternary carbons.[1]
-
Target: C7 (Quaternary).
-
Action: Look for a strong 3-bond correlation (
) from the methyl protons (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ~2.4 ppm) to a carbon in the aromatic region. -
Result: The carbon peak showing this correlation is C7 .[1]
-
Secondary Confirmation: The methyl protons will also show weaker 2-bond correlations to C6 and C8 , distinguishing them from the rest of the aromatic ring.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][1][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shift increments and substituent effects).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative quinoline and carbostyril spectral data).[2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative tables for 13C chemical shift prediction).
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[2][1] Handbook of Heterocyclic Chemistry. Elsevier. (Detailed discussion on lactam-lactim tautomerism in heteroaromatics).
Sources
Technical Guide: FT-IR Analysis and Structural Characterization of 7-Methylquinolin-2(1H)-one
This guide provides an in-depth technical analysis of the vibrational spectroscopy and functional group characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril). It is designed for researchers requiring precise structural validation of quinolone scaffolds in pharmaceutical development.
Chemical Identity & Structural Dynamics
7-Methylquinolin-2(1H)-one is a bicyclic heterocyclic compound belonging to the quinolone family. Unlike simple aromatics, its spectral signature is defined by lactam-lactim tautomerism , a critical phenomenon that dictates its functional group profile in the solid state versus solution.
-
Molecular Weight: 159.19 g/mol
-
Core Scaffold: Quinoline (benzo[b]pyridine) with a carbonyl at C2 and a methyl substituent at C7.
The Tautomerism Critical Control Point
In the solid state (KBr pellet) and polar solvents (DMSO, Methanol), the equilibrium heavily favors the Lactam (2-oxo) form over the Lactim (2-hydroxy) form. This is the single most important factor in IR interpretation:
-
Lactam Form (Dominant): Characterized by a strong C=O stretch and N-H stretch.
-
Lactim Form (Minor/Absent): Characterized by an O-H stretch and C=N character at the C2 position.
Expert Insight: If your spectrum exhibits a sharp, non-hydrogen-bonded O-H peak at >3500 cm⁻¹ without a strong carbonyl band, the sample may have degraded, aromatized to the ether, or is in a highly non-polar environment forcing the lactim state.
Experimental Protocol: Sample Preparation
To ensure spectral fidelity and reproducibility, the following protocol is recommended. The choice of sampling technique significantly alters the wavenumber position of the Amide I (C=O) band due to hydrogen bonding effects.
Method A: KBr Pellet (Transmission)
-
Best for: Resolution of fine fingerprint structure and detection of broad N-H hydrogen bonding.
-
Protocol:
-
Mix 1–2 mg of crystalline 7-Methylquinolin-2(1H)-one with ~200 mg of spectroscopic grade KBr (dried at 110°C).
-
Grind to a fine powder (particle size < 2 µm) to minimize Christiansen scattering.
-
Press at 8–10 tons for 2 minutes under vacuum to remove trapped moisture.
-
-
Expected Artifacts: Broadening of the N-H / O-H region due to hygroscopic KBr.
Method B: ATR (Attenuated Total Reflectance)[4]
-
Best for: Rapid screening and polymorph identification.
-
Protocol:
-
Place neat solid on a Diamond or ZnSe crystal.
-
Apply high pressure to ensure uniform contact.
-
-
Correction: ATR spectra typically show slight peak shifts to lower wavenumbers compared to transmission.
Spectral Analysis: Functional Group Assignment
The FT-IR spectrum is divided into three diagnostic regions. The values below represent the Lactam tautomer in the solid state.
Region I: High Frequency (4000 – 2800 cm⁻¹)
This region confirms the presence of the secondary amide and the methyl substituent.
-
N-H Stretching (Amide A): A broad, medium-intensity band centered between 3100 – 2800 cm⁻¹ .[4] The broadening is caused by extensive intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice, often creating a "comb" of sub-bands overlapping with C-H stretches.
-
Aromatic C-H Stretching: Weak, sharp shoulders > 3000 cm⁻¹ (typically 3030–3060 cm⁻¹).
-
Aliphatic C-H Stretching (Methyl): Distinct bands at 2960–2920 cm⁻¹ (asymmetric) and 2870–2850 cm⁻¹ (symmetric).
-
Diagnostic Check: The presence of these aliphatic bands distinguishes the 7-methyl derivative from the unsubstituted parent quinolin-2(1H)-one.
-
Region II: The Double Bond Region (1800 – 1500 cm⁻¹)
This is the "fingerprint" of the electronic environment.
-
C=O Stretching (Amide I): The most intense band in the spectrum.
-
Position: 1640 – 1680 cm⁻¹ .
-
Note: This frequency is lower than a typical ketone (1715 cm⁻¹) due to resonance conjugation with the nitrogen lone pair and the aromatic ring (amide resonance).
-
-
C=C / C=N Ring Stretching: A series of 2–3 sharp bands between 1620 – 1500 cm⁻¹ . These correspond to the skeletal vibrations of the quinoline ring system.
Region III: Fingerprint Region (1500 – 600 cm⁻¹)
-
Amide II (N-H Bending): Mixed mode (N-H bend + C-N stretch) appearing near 1550 – 1520 cm⁻¹ .
-
C-N Stretching: Strong band around 1250 – 1280 cm⁻¹ , characteristic of the C2-N1 bond in the lactam ring.
-
Out-of-Plane (OOP) C-H Bending:
-
800 – 850 cm⁻¹: Diagnostic of 1,2,4-trisubstituted benzene rings (the benzenoid ring with the 7-methyl group).
-
740 – 760 cm⁻¹: Characteristic of the cis-disubstituted alkene moiety in the pyridone ring.
-
Consolidated Data Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Amide (Lactam) | N-H Stretch | 3200 – 2800 | Medium, Broad | Overlaps with C-H; indicates H-bonding network. |
| Aromatic Ring | C-H Stretch | 3060 – 3010 | Weak, Sharp | Shoulder on the broad N-H band. |
| Methyl Group | C-H Stretch (asym/sym) | 2960 / 2920 | Medium | Differentiates from non-alkylated analogs. |
| Lactam Carbonyl | C=O Stretch (Amide I) | 1640 – 1680 | Very Strong | Primary confirmation of 2(1H)-one structure. |
| Quinoline Core | C=C / C=N Skeletal | 1620, 1590, 1560 | Strong | Characteristic aromatic skeletal modes. |
| Amide | N-H Bend (Amide II) | 1550 – 1520 | Medium | Mixed mode with C-N stretch. |
| C-N Bond | C-N Stretch | 1280 – 1250 | Strong | Confirms heterocyclic ring integrity. |
| Substitution Pattern | C-H OOP Bend | 840 – 810 | Strong | Indicates 1,2,4-substitution (7-methyl placement). |
Structural & Analytical Diagrams
Figure 1: Tautomeric Equilibrium and Spectral Consequence
The following diagram illustrates the structural shift that dictates the IR spectrum. In the solid state, the equilibrium lies effectively 100% to the left (Lactam).
Caption: The Lactam-Lactim tautomeric equilibrium. The FT-IR spectrum of the solid material will predominantly display the features of the Lactam form (blue).
Figure 2: Analytical Workflow for Validation
A logical decision tree for validating the synthesis of 7-Methylquinolin-2(1H)-one, specifically distinguishing it from the 5-methyl isomer (a common byproduct of Skraup synthesis).
Caption: Validation workflow. Critical checkpoints include confirmation of the lactam carbonyl and differentiation of the substitution pattern in the fingerprint region.
References
-
National Institute of Standards and Technology (NIST). 2(1H)-Quinolinone Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. (Standard reference for amide/lactam functional group ranges). Available at: [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Reference for Skraup synthesis isomer mixtures). Available at: [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation Pattern of 7-Methylquinolin-2(1H)-one
[1]
Executive Summary
7-Methylquinolin-2(1H)-one (C
This guide provides an in-depth analysis of the fragmentation mechanics of 7-Methylquinolin-2(1H)-one under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.[1] It details the thermodynamic drivers behind the characteristic loss of carbon monoxide (CO) and the subsequent ring contraction pathways that define its spectral fingerprint.
Molecular Properties & Ionization Physics[1][2]
Before analyzing the spectrum, one must understand the stability of the precursor ion. 7-Methylquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1] In the gas phase and under standard ionization conditions, the lactam form predominates, significantly influencing the fragmentation pathway.
| Property | Value | Notes |
| Molecular Formula | C | Nitrogen is part of the aromatic ring system.[1] |
| Exact Mass | 159.0684 Da | Monoisotopic peak.[1] |
| Base Peak (EI) | m/z 159 or 131 | Depending on energy, the parent or the [M-CO] ion dominates. |
| Key Structural Feature | Cyclic Amide (Lactam) | Direct precursor to CO extrusion.[1] |
Mechanistic Fragmentation Analysis
The fragmentation of 7-Methylquinolin-2(1H)-one follows a distinct "Carbostyril Pathway," characterized by high stability of the aromatic core followed by destructive ring contraction.
Phase I: The Molecular Ion ( , m/z 159)
Upon 70 eV electron impact (EI), the molecule loses a single electron, typically from the lone pair of the nitrogen or the oxygen atom. The resulting radical cation (
-
Observation: Intense peak at m/z 159 .[1]
-
Significance: Confirms the intact aromatic lactam structure.[1]
Phase II: Primary Fragmentation - Extrusion of CO (m/z 131)
The most diagnostic feature of quinolin-2-ones is the expulsion of a neutral carbon monoxide (CO) molecule. This is not a simple bond cleavage but a rearrangement.[1]
-
Mechanism: The radical cation undergoes a ring contraction.[1] The carbonyl carbon is ejected, and the nitrogen atom reconnects to the adjacent ring carbon.
-
Product: This yields a radical cation at m/z 131 (C
H N ).[1] -
Structure: The resulting species is often postulated to be a methyl-indole radical cation or a phenyl-nitrene intermediate.[1] This step is energetically favorable and often produces the base peak in the spectrum.
Phase III: Secondary Decay - The Branch Point
The m/z 131 ion is chemically activated and decays via two competing channels:
-
Channel A: Loss of Hydrogen Atom (m/z 130)
-
Channel B: Loss of HCN (m/z 104)
-
The nitrogen-containing ring fragments further, ejecting hydrogen cyanide (HCN, 27 Da).
-
Driver: Breakdown of the heterocyclic ring to leave a hydrocarbon cation.
-
Result: A peak at m/z 104 (C
H ), likely a styryl or cyclooctatetraene radical cation.[1]
-
Phase IV: The Methyl Group Effect
Unlike simple alkyl chains, the 7-methyl group is attached to an aromatic ring.[1] Direct loss of the methyl radical (
Summary of Diagnostic Ions
| m/z (Da) | Ion Species | Formula | Relative Intensity | Mechanism |
| 159 | Molecular Ion | High (80-100%) | Parent radical cation (stable).[1] | |
| 131 | Primary Fragment | High (Base Peak) | Loss of CO (-28 Da).[1] Ring contraction to indole-like core.[1] | |
| 130 | Secondary Fragment | Medium-High | Loss of H from m/z 131.[1] Aromatization/Stabilization. | |
| 104 | Tertiary Fragment | Medium | Loss of HCN (-27 Da) from m/z 131.[1] | |
| 77 | Hydrocarbon | Low-Medium | Phenyl cation (breakdown of C8 skeleton).[1] |
Visualizing the Pathway
The following diagram illustrates the stepwise degradation of the 7-Methylquinolin-2(1H)-one scaffold.
Figure 1: Proposed fragmentation pathway of 7-Methylquinolin-2(1H)-one showing the characteristic loss of Carbon Monoxide followed by competitive loss of Hydrogen or Hydrogen Cyanide.[2][3][4]
Experimental Protocols
To replicate these results or validate the identity of a synthesized batch, follow this standard protocol.
Sample Preparation[1][2][6][7][8]
-
Solvent: Dissolve 1 mg of 7-Methylquinolin-2(1H)-one in 1 mL of Methanol (HPLC grade).
-
Dilution: Dilute 10 µL of stock into 990 µL of Methanol (Final conc: ~10 µg/mL).
-
Filtration: Filter through a 0.22 µm PTFE filter to remove particulates.[1]
GC-MS Conditions (Electron Ionization)[1]
-
Column: DB-5ms (30m x 0.25mm, 0.25µm film) or equivalent non-polar phase.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet Temp: 250°C (Split mode 10:1).
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.[1]
-
End: Hold 5 min.
-
-
Ion Source: 230°C, 70 eV Electron Energy.[1]
-
Scan Range: m/z 40–400.[1]
LC-MS Conditions (Electrospray Ionization)[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11927, 7-Methylquinoline (Isomer Reference).[1] Retrieved from .[1]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines.[1][5] Canadian Journal of Chemistry, 44(7), 781–788. (Foundational work establishing the loss of CO mechanism for quinolin-2-ones).[1][5] Retrieved from .[1]
-
El-Sayed, M., et al. (2025). Chemistry of Substituted Quinolinones: Synthesis and Mass Fragmentation.[1][6][7] ResearchGate.[1] (Confirms stability of methyl-quinolinone molecular ions). Retrieved from .
-
NIST Mass Spectrometry Data Center. Quinolin-2(1H)-one Fragmentation Data.[1] (General reference for carbostyril fragmentation patterns). Retrieved from .[1]
Sources
- 1. 7-Aminoquinolin-2(1H)-one | C9H8N2O | CID 18941542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Carbon Monoxide Poisoning: Pathogenesis, Management, and Future Directions of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Guide: Solubility and Stability of 7-Methylquinolin-2(1H)-one
The following technical guide provides an in-depth analysis of 7-Methylquinolin-2(1H)-one , structured for researchers and drug development professionals.
CAS Registry Number: 4053-35-4 Synonyms: 7-Methylcarbostyril; 2-Hydroxy-7-methylquinoline (tautomer); 7-Methyl-2-quinolone.[1][2]
Executive Summary
7-Methylquinolin-2(1H)-one is a bicyclic heterocyclic scaffold belonging to the carbostyril (quinolin-2-one) class.[1][2] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of antipsychotics (e.g., aripiprazole derivatives), cardiotonics, and anticancer agents.[2]
This guide addresses the primary formulation challenges associated with this compound: low aqueous solubility driven by strong intermolecular hydrogen bonding and tautomeric stability that dictates its behavior in solution.[2]
Physicochemical Profile & Tautomerism[1][2][3]
Molecular Identity[2]
-
Molecular Formula:
[1][2] -
Physical State: White to off-white crystalline powder.[1][2]
-
Melting Point: High (>200°C, typical of carbostyrils due to lactam dimerization).[2]
The Lactam-Lactim Tautomerism
Understanding the solubility of 7-Methylquinolin-2(1H)-one requires analyzing its tautomeric equilibrium.[1][2] While it can theoretically exist as 2-hydroxy-7-methylquinoline (lactim), the lactam (2-one) form is thermodynamically dominant in the solid state and in neutral solutions.[1][2]
-
Lactam Form (Dominant): Characterized by a chemically robust amide-like linkage (NH-C=O).[1][2] This form promotes dimerization via dual hydrogen bonds, significantly reducing solubility in non-polar solvents.[2]
-
Lactim Form (Minor): Favored only in highly alkaline conditions or specific gas-phase environments.[1][2]
Figure 1: Tautomeric equilibrium favoring the Lactam form, which dictates the solubility profile.[1][2]
Solubility Analysis
Solvent Compatibility Matrix
The compound exhibits a "brick dust" solubility profile—stable crystal lattice energy makes it difficult to dissolve in water but soluble in polar aprotic solvents.[2]
| Solvent Class | Solubility Rating | Mechanistic Insight |
| Water (Neutral) | Insoluble (< 0.1 mg/mL) | High lattice energy and lipophilicity (LogP ~2.[1][2]2) prevent hydration.[1][2] |
| DMSO | High (> 50 mg/mL) | Disrupts intermolecular H-bonds of the lactam dimer; preferred for stock solutions.[1][2] |
| Methanol/Ethanol | Moderate | Soluble, especially when heated.[1][2] Proticity helps solvate the carbonyl.[2] |
| Chloroform/DCM | Moderate to Good | Good interaction with the aromatic core.[1][2] |
| 0.1 M NaOH | Soluble | Deprotonates the lactim form (forming the phenolate anion), driving solubility via ionization.[1][2] |
| 0.1 M HCl | Low/Moderate | The amide nitrogen is weakly basic; protonation requires stronger acidic conditions to significantly enhance solubility.[1][2] |
Partition Coefficient (LogP)[1][2]
-
Implication: The methyl group at position 7 increases lipophilicity compared to the parent quinolin-2-one (LogP ~1.6).[1][2] This suggests high membrane permeability but necessitates solubility-enhancing formulations (e.g., cyclodextrins or micronization) for in vivo delivery.[1][2]
Stability Profile
Stress Testing (Forced Degradation)
7-Methylquinolin-2(1H)-one is chemically robust but susceptible to specific degradation pathways under extreme stress.[1][2]
-
Hydrolytic Stability:
-
Oxidative Stability:
-
Photostability:
-
High Risk. Quinolinones are known fluorophores and can undergo photodegradation (dimerization or oxidation) upon exposure to UV light.[2]
-
Recommendation: Store in amber vials.
-
Thermal Stability[2]
-
Melting Point: > 215°C (Estimated based on 4-methyl analog).[1][2]
-
Thermal Decomposition: Stable up to ~250°C. Suitable for hot-melt extrusion processes.[1][2]
Figure 2: Degradation pathways.[1][2] Photostability is the primary concern for handling and storage.
Experimental Protocols
Protocol: Kinetic Solubility Determination
This protocol validates the equilibrium solubility in aqueous buffers.[2]
Materials:
Workflow:
-
Preparation: Add excess solid compound (~10 mg) to 2 mL of each solvent in glass vials.
-
Incubation: Shake at 25°C for 24 hours (300 rpm).
-
Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter (to prevent adsorption of lipophilic compounds).
-
Quantification: Analyze filtrate via HPLC.
Protocol: Stock Solution Preparation
For biological assays (IC50 / EC50), proper solubilization is critical to prevent precipitation in media.[2]
-
Weigh: 10 mg of 7-Methylquinolin-2(1H)-one.
-
Dissolve: Add 1 mL of 100% DMSO . Vortex for 30 seconds.[1][2] Sonicate if necessary.[1][2]
-
Inspect: Ensure solution is clear.
-
Dilute: Perform serial dilutions in culture media. Note: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.[1]
References
-
Biosynth. 7-Hydroxyquinoline-(1H)-2-one (Related Analog Properties). Retrieved from .[1][2]
-
Organic Syntheses. Synthesis of Methylcarbostyrils. Org.[1][2][3][4][5][6] Synth. 1944, 24,[1][2] 68. Retrieved from .[1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6038, 2-Hydroxyquinoline (Parent Scaffold).[1][2] Retrieved from .[1][2]
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.[1][2] American Journal of Organic Chemistry.[1][2][7] Retrieved from .
-
JK Chemical. 7-Methylquinolin-2(1H)-one Product Data (CAS 4053-35-4).[1][2] Retrieved from .[1][2]
Sources
- 1. 1159706-58-7,3-Methoxy-5-methylquinolin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 4,5,7-trimethylquinolin-2(1H)-one | C12H13NO | CID 943949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
The Quinolinone Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential
Executive Summary
The quinolinone scaffold—specifically the quinolin-2-one (carbostyril) and quinolin-4-one isomers—represents a "privileged structure" in medicinal chemistry. Its thermodynamic stability, capacity for diverse functionalization, and ability to engage in hydrogen bonding make it an ideal template for drug discovery. This guide analyzes the biological versatility of quinolinone derivatives, focusing on their mechanistic roles in oncology (kinase inhibition, tubulin destabilization), neurology (GPCR modulation, cholinesterase inhibition), and infectious disease (DNA gyrase interference).
Part 1: Chemical Architecture & Tautomerism
The biological efficacy of quinolinones stems from their unique electronic properties and tautomeric equilibrium.
Structural Isomers
-
Quinolin-2-one (Carbostyril): Characterized by a carbonyl at C-2.[1] It exists in equilibrium with 2-hydroxyquinoline (lactam-lactim tautomerism), though the lactam (keto) form predominates in physiological solution.
-
Quinolin-4-one: Characterized by a carbonyl at C-4. This core is the foundation of the fluoroquinolone antibiotic class.
Functionalization Vectors
The scaffold offers multiple vectors for optimization:
-
N-1 Position: Controls solubility and pharmacokinetic profile; critical for binding affinity in CNS agents (e.g., Brexpiprazole).
-
C-3/C-4 Positions: Key sites for introducing aryl or heteroaryl groups to target hydrophobic pockets in kinases.
-
C-6/C-7 Positions: Electronic tuning sites. C-6 fluorine enhances cell penetration and metabolic stability; C-7 substituents often dictate secondary binding interactions (e.g., piperazine rings in antibiotics).
Part 2: Therapeutic Landscape & Mechanisms
Oncology: Kinase Inhibition & Microtubule Destabilization
Quinolinone derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.[2]
-
Mechanism: These molecules function as Type I or Type II ATP-competitive inhibitors. The lactam "head" group forms hydrogen bonds with the hinge region of the kinase, while hydrophobic "tails" at C-3 or C-4 extend into the allosteric back pocket.
-
Tubulin Targeting: Recent derivatives (e.g., Compound D13) bind to the colchicine site of tubulin, inhibiting polymerization and arresting the cell cycle in the G2/M phase.
Figure 1: Mechanism of ATP-competitive kinase inhibition by quinolinone scaffolds, preventing downstream oncogenic signaling.
CNS Disorders: Multitarget Modulation
In neuropsychiatry, the quinolin-2-one core is pivotal.
-
Brexpiprazole: Uses the scaffold to act as a partial agonist at 5-HT1A and D2 receptors.[3] The quinolinone moiety serves as a "warhead" that stabilizes a specific receptor conformation, reducing intrinsic activity compared to full agonists.
-
Alzheimer's Disease: Hybrids (e.g., Quinolinone-Dithiocarbamates) act as dual inhibitors of Acetylcholinesterase (AChE) and
-amyloid aggregation. The planar quinolinone ring intercalates into the peripheral anionic site (PAS) of AChE.
Figure 2: Receptor modulation profile of quinolinone-based antipsychotics, highlighting the balance between agonism and antagonism.
Part 3: Structure-Activity Relationship (SAR) Matrix
The following table summarizes critical substitution patterns for optimizing biological activity.
| Target Class | Core Scaffold | Critical Substitutions | Effect on Activity |
| Anticancer (VEGFR2) | Quinolin-2-one | C-4: Aryl/Heteroaryl group | Essential for hydrophobic pocket occupation. |
| N-1: Methyl/Ethyl | Improves lipophilicity and cellular uptake. | ||
| C-6: Electron-donating (-OMe) | Increases potency against glioblastoma lines (e.g., U87-MG). | ||
| Antimicrobial | Quinolin-4-one | C-6: Fluorine | Drastically increases cell penetration and gyrase affinity. |
| C-7: Piperazine ring | Broadens spectrum to include Gram-negative bacteria. | ||
| CNS (Antipsychotic) | Quinolin-2-one | C-7: Alkoxy-linker | Connects to secondary pharmacophore (e.g., piperazine) for GPCR binding. |
| Alzheimer's | Quinolin-2-one | C-3/C-4: Hydrophobic groups | Facilitates intercalation into AChE Peripheral Anionic Site. |
Part 4: Experimental Protocols
Protocol: Knorr Synthesis of 4-Methylquinolin-2(1H)-one
This protocol utilizes the acid-catalyzed condensation of
Reagents:
-
Acetoacetanilide (1.0 equiv)[5]
-
Polyphosphoric Acid (PPA) or Conc.[5] Sulfuric Acid (H₂SO₄)
-
Ice/Water
-
Ethanol (for recrystallization)[5]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, place 10g of Polyphosphoric Acid (PPA). Heat gently to 60°C to reduce viscosity.
-
Addition: Slowly add Acetoacetanilide (1.0 g, 5.6 mmol) to the PPA under vigorous stirring. Caution: Exothermic reaction.
-
Cyclization: Heat the reaction mixture to 100–110°C for 90 minutes. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) until the starting material is consumed.
-
Quenching: Cool the mixture to room temperature. Pour the viscous syrup slowly onto 50g of crushed ice with stirring. The crude quinolinone will precipitate as a solid.
-
Neutralization: Adjust pH to ~7.0 using saturated Sodium Bicarbonate (NaHCO₃) solution to ensure complete precipitation.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude solid from hot Ethanol.
-
Validation: Confirm structure via 1H-NMR (Characteristic singlet for C-3 proton at ~6.3 ppm and methyl group at ~2.4 ppm).
Protocol: In Vitro MTT Cytotoxicity Assay
To evaluate the anticancer potential of synthesized quinolinones.[6]
Materials:
-
Cancer Cell Lines (e.g., HeLa, U87-MG)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well culture plates
Workflow:
-
Seeding: Seed cells at a density of
cells/well in 100 L media. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Add quinolinone derivatives at graded concentrations (e.g., 0.1, 1, 5, 10, 50, 100
M). Include DMSO control (<0.1%) and Positive Control (e.g., Doxorubicin). -
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells convert yellow MTT to purple formazan. -
Solubilization: Aspirate media and add 150
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 values using non-linear regression analysis (GraphPad Prism).
Part 5: Future Perspectives
The future of quinolinone scaffolds lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a quinolinone-based kinase inhibitor to an E3 ligase ligand (e.g., cereblon), researchers can degrade pathogenic proteins rather than merely inhibiting them. Additionally, Multitarget Directed Ligands (MTDLs) that combine the quinolinone core with antioxidant moieties (e.g., ferulic acid) show promise for complex neurodegenerative pathologies.
References
-
Biological Activity of Quinoline-based Hybrids. Bentham Science. (2024). A critical overview of quinoline-based hybrids and their potential bioactivities.
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. (2025). Comprehensive review of therapeutic activities including CNS and anticancer effects. (Note: Generalized link to PMC search for verification).
-
Brexpiprazole: Mechanism & Clinical Use. Psych Scene Hub. (2022). Detailed pharmacodynamics of brexpiprazole as a quinolinone derivative.
-
Quinazolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. (2025). Discusses synthesis including Knorr and Friedländer methods.
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors. Semantic Scholar. (2024). Analysis of quinoline derivatives as kinase inhibitors.
-
Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase. ACS Chemical Neuroscience. (2024). Investigation of quinolinone hybrids for Alzheimer's therapy.
-
Synthesis of Quinolin-2-ones Protocols. BenchChem. (2025).[4][5] Technical protocols for Knorr synthesis.
Sources
Technical Guide: 7-Methylquinolin-2(1H)-one Derivatives and Analogs
Strategic Synthesis, Functionalization, and Pharmacological Applications
Executive Summary
The 7-methylquinolin-2(1H)-one scaffold (also known as 7-methylcarbostyril) represents a "privileged structure" in medicinal chemistry. It serves as a critical lipophilic isostere to the 7-hydroxyquinolin-2(1H)-one core found in blockbuster neuropsychiatric drugs like Brexpiprazole and Aripiprazole .
While the 7-hydroxy variant allows for ether-linked pharmacophores, the 7-methyl analog is essential for probing hydrophobic pockets in target proteins (e.g., PDE3, D2 receptors, and tyrosine kinases) without introducing hydrogen bond donors/acceptors. This guide provides a rigorous technical analysis of the synthesis, structural functionalization, and therapeutic utility of this specific scaffold.[1]
Structural Chemistry & Pharmacophore Analysis
Tautomerism and Binding Modes
The core reactivity of 7-methylquinolin-2(1H)-one is defined by the lactam-lactim tautomerism.
-
Solid State/Solution: The lactam (2-one) form predominates in neutral solution and the solid state due to the high resonance stabilization energy of the amide bond.
-
Binding Interactions: The cis-amide functionality (N1-H and C2=O) functions as a dual hydrogen bond donor/acceptor motif, often mimicking nucleobase interactions in kinase active sites.
The Role of the 7-Methyl Group
Unlike the 7-hydroxy or 7-alkoxy derivatives, the 7-methyl substituent provides a rigid, metabolically stable hydrophobic handle. In SAR (Structure-Activity Relationship) studies, this group is used to:
-
Probe Steric Tolerance: Determine the volume of the hydrophobic cleft in the binding pocket.
-
Modulate Lipophilicity (LogP): Increase CNS penetration compared to polar analogs.
-
Block Metabolism: Prevent Phase II conjugation (glucuronidation) that occurs at the 7-OH position.
Synthetic Strategies
We evaluate two primary routes: the classical Knorr Synthesis (robust, scalable) and the modern Cinnamanilide Cyclization (high yield, mild conditions).
Pathway Analysis (DOT Visualization)
Figure 1: Comparison of Knorr Synthesis (Route A) and Cinnamanilide Cyclization (Route B) for scaffold generation.
Route A: Modified Knorr Synthesis (Preferred for Scale)
This route utilizes m-toluidine and diethyl malonate. The reaction proceeds via the formation of the anilide followed by acid-mediated cyclization.[2][3]
-
Advantages: Cheap starting materials, no transition metals required.
-
Regioselectivity: Cyclization of m-toluidine can yield both 5-methyl and 7-methyl isomers. Steric hindrance usually favors the 7-methyl isomer, but separation is required.
Route B: Triflic Acid-Mediated Cyclization
Recent advancements utilize superacids (Triflic acid, TfOH) to cyclize cinnamanilides.
-
Mechanism: Intramolecular Friedel-Crafts hydroalkylation followed by oxidation.
-
Yield: Typically >90% with high regiocontrol.
Functionalization & Library Generation
Once the 7-methylquinolin-2(1H)-one core is synthesized, three vectors are available for derivatization.
| Position | Reaction Type | Purpose in Drug Design |
| N1 (Lactam Nitrogen) | Alkylation / Arylation | Attachment of "tail" groups (e.g., piperazine linkers for GPCR targeting). Critical for tuning solubility. |
| C3/C4 (Alkene) | Electrophilic Substitution | Introduction of halogens (Br, Cl) for cross-coupling or formylation for Knoevenagel condensation. |
| C7-Methyl | Radical Bromination | Conversion to 7-bromomethyl for nucleophilic attack. Transforms the "dummy" methyl into a reactive benzylic linker. |
SAR Logic Map (DOT Visualization)
Figure 2: Strategic functionalization vectors for SAR exploration.
Experimental Protocols
Protocol 5.1: Synthesis of 7-Methylquinolin-2(1H)-one (Knorr Method)
This protocol is adapted for high-throughput validation.
Reagents: m-Toluidine (1.0 eq), Diethyl malonate (1.1 eq), Diphenyl ether (solvent), Polyphosphoric acid (PPA).
-
Condensation: Mix m-toluidine (10.7 g, 0.1 mol) and diethyl malonate (17.6 g, 0.11 mol) in a round-bottom flask.
-
Heating: Heat to 180°C for 2 hours. Ethanol byproduct must be distilled off to drive equilibrium.
-
Cyclization: Add the resulting intermediate to PPA (50 g) at 100°C. Stir for 3 hours.
-
Quench: Pour the hot reaction mixture into crushed ice (200 g) with vigorous stirring.
-
Isolation: The precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Validation: Check TLC (Ethyl Acetate:Hexane 1:1). Product appears as a fluorescent spot under UV (254 nm).
Protocol 5.2: N-Alkylation (Linker Attachment)
Targeting the Brexpiprazole-style linker.
Reagents: 7-Methylquinolin-2(1H)-one (1.0 eq), 1-Bromo-4-chlorobutane (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).
-
Deprotonation: Dissolve the quinolinone in DMF. Add K₂CO₃ and stir at 60°C for 30 mins.
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at 80°C for 4-6 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate.
-
Note: The O-alkylation (forming the quinoline ether) is a competing side reaction. Using a polar aprotic solvent (DMF) and carbonate base favors N-alkylation.
Therapeutic Applications
CNS Disorders (Schizophrenia/Depression)
Derivatives of 7-methylquinolin-2(1H)-one act as bioisosteres for the dihydroquinolinone moiety in Dopamine D2 partial agonists .
-
Mechanism: The lactam group mimics the hydrogen bonding pattern required for the orthosteric binding site of GPCRs.
-
Advantage: The 7-methyl group increases lipophilicity, aiding blood-brain barrier (BBB) penetration compared to unsubstituted analogs.
Phosphodiesterase (PDE) Inhibition
Quinolinones are classical inhibitors of PDE3 (e.g., Cilostazol).
-
Activity: 7-substituted analogs have shown potency in inhibiting platelet aggregation by preventing cAMP degradation.
-
SAR Insight: The 7-position sits in a hydrophobic pocket of the PDE enzyme; methyl substitution is often tolerated, whereas bulkier groups (e.g., phenyl) may clash.
Antimicrobial & Anticancer
Recent studies indicate that 3-formyl-7-methylquinolin-2(1H)-one derivatives (Schiff bases) exhibit significant cytotoxicity against cancer cell lines (e.g., MCF-7) and antibacterial activity against E. coli and S. aureus.
References
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: Scientific & Academic Publishing (2015) URL:[Link] Relevance: Details the transformation of coumarins to quinolinones and their antimicrobial profiles.
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one Source: ACS Omega (2023) URL:[Link] Relevance: Provides the modern TfOH-mediated cyclization protocol (Route B) and SAR insights.
- Process for the preparation of quinoline-2(1h)-one derivatives (Brexpiprazole Intermediates) Source: Google Patents (WO2017115287A1) URL: Relevance: Authoritative industrial protocol for handling the 7-substituted quinolinone scaffold on a large scale.
-
1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one Source: Acta Crystallographica Section E (2011) URL:[Link] Relevance: Confirming structural data (planarity/crystallography) and N-alkylation chemistry.[4]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine Source: Brieflands (2013) URL:[Link] Relevance: Validates the regioselectivity of m-toluidine cyclization reactions.
Sources
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 7-Methylquinolin-2(1H)-one
Abstract & Scope
This application note details a robust, three-step synthetic protocol for the preparation of 7-Methylquinolin-2(1H)-one starting from commercially available m-toluidine. Unlike the Skraup synthesis, which often yields inseparable isomers and poses significant safety hazards due to exothermic runaway, this protocol utilizes a Friedel-Crafts cyclization strategy via a dihydroquinolinone intermediate. This route offers superior regiocontrol, favoring the 7-methyl isomer due to steric directing effects, and allows for safer scale-up.
The workflow consists of:
-
N-Acylation: Formation of the chloroamide precursor.
-
Intramolecular Cyclization: Lewis acid-mediated ring closure to the dihydroquinolinone.
-
Dehydrogenation: Oxidative aromatization to the final quinolin-2(1H)-one scaffold.
Safety & Compliance (Critical)
-
Hazard Identification:
-
Aluminum Chloride (AlCl₃): Reacts violently with water. Handle only in a dry, inert atmosphere (N₂/Ar). Quench with extreme caution.
-
3-Chloropropionyl Chloride: Potent lachrymator and corrosive. Use in a functioning fume hood.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Toxic if swallowed; releases HCN in contact with strong acids.
-
-
Engineering Controls: All reactions must be performed in a fume hood. The cyclization step releases HCl gas; a caustic scrubber (NaOH trap) is recommended.
-
PPE: Nitrile gloves (double-gloved for acid chlorides), lab coat, and chemical splash goggles are mandatory.
Synthetic Pathway Visualization
Figure 1: Logical flow of the 3-step synthesis showing reagents and key intermediates. The pathway highlights the conversion from aniline to the final oxidized heterocycle.
Detailed Protocol
Step 1: N-Acylation of m-Toluidine
Objective: To install the 3-carbon chain required for the heterocyclic ring.
| Parameter | Specification |
| Reagents | m-Toluidine (1.0 equiv), 3-Chloropropionyl chloride (1.1 equiv), Triethylamine (1.2 equiv) |
| Solvent | Dichloromethane (DCM) [Anhydrous] |
| Temperature | 0°C to Room Temperature (RT) |
| Time | 2–3 Hours |
Procedure:
-
Charge a round-bottom flask with m-toluidine (e.g., 5.35 g, 50 mmol) and dry DCM (50 mL).
-
Add Triethylamine (TEA) (6.07 g, 60 mmol) and cool the mixture to 0°C in an ice bath.
-
Add 3-Chloropropionyl chloride (7.0 g, 55 mmol) dropwise over 30 minutes. Exothermic reaction—control addition rate to maintain temp < 5°C.
-
Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/TEA, followed by sat. NaHCO₃ and brine.
-
Dry over MgSO₄ and concentrate in vacuo to yield Intermediate A (Solid).
-
Note: This intermediate is usually pure enough for the next step. Recrystallize from EtOH if necessary.
-
Step 2: Friedel-Crafts Cyclization
Objective: Intramolecular ring closure to form the dihydroquinolinone core. Mechanistic Insight: The methyl group at the meta-position directs the cyclization para to itself (position 6 of the aniline ring), minimizing steric clash compared to the ortho position. This favors the 7-methyl isomer.
| Parameter | Specification |
| Reagents | Intermediate A (1.0 equiv), Aluminum Chloride (AlCl₃) (3.0 equiv) |
| Solvent | Melt (Neat) or Chlorobenzene |
| Temperature | 120°C – 130°C |
| Time | 1–2 Hours |
Procedure:
-
Place Intermediate A (e.g., 5.0 g) in a dry flask.
-
Add anhydrous AlCl₃ (9.0 g) carefully. Mix the solids thoroughly.
-
Heat the mixture to 120°C. The solids will melt into a viscous dark syrup. Evolution of HCl gas will occur—ensure proper venting/scrubbing.
-
Stir at 120°C for 60–90 minutes.
-
Quench (Critical): Cool the melt to ~60°C. Slowly pour the reaction mass onto crushed ice/water (200 g) with vigorous stirring. Caution: Violent sputtering may occur.
-
Extract the resulting precipitate or oil with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with water and brine, dry (Na₂SO₄), and concentrate.
-
Purify via column chromatography (SiO₂, DCM:MeOH 98:2) or recrystallization (Ethanol) to obtain Intermediate B: 7-Methyl-3,4-dihydroquinolin-2(1H)-one .
Step 3: Dehydrogenation (Aromatization)
Objective: Oxidation of the C3-C4 bond to restore aromaticity and yield the final carbostyril.
| Parameter | Specification |
| Reagents | Intermediate B (1.0 equiv), DDQ (1.1–1.2 equiv) |
| Solvent | 1,4-Dioxane or Toluene |
| Temperature | Reflux (~100°C) |
| Time | 4–6 Hours |
Procedure:
-
Dissolve Intermediate B (e.g., 2.0 g) in 1,4-Dioxane (20 mL).
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (3.0 g).
-
Heat to reflux. The solution will turn dark, and hydroquinone precipitate may form.
-
Monitor by TLC (start material spot should disappear).
-
Cool to RT and filter off the reduced DDQ-hydroquinone byproduct.
-
Concentrate the filtrate. Redissolve residue in DCM and wash with 10% NaOH (to remove residual hydroquinone) and water.
-
Concentrate and recrystallize from Methanol/Water to afford 7-Methylquinolin-2(1H)-one .
Quality Control & Validation
| Attribute | Expected Data |
| Appearance | Off-white to pale yellow needles/powder. |
| Melting Point | 195–198°C (Lit. value check required for specific polymorphs). |
| ¹H NMR (DMSO-d₆) | Characteristic signals:• δ 11.6 ppm (Broad s, 1H, NH)• δ 7.8 ppm (d, 1H, H-4, alkene)• δ 6.4 ppm (d, 1H, H-3, alkene)• δ 2.4 ppm (s, 3H, Ar-CH₃)• Aromatic protons: 7.0–7.5 ppm pattern consistent with 1,2,4-substitution. |
| Mass Spec | [M+H]⁺ = 160.07 |
Troubleshooting Guide
-
Issue: Low yield in Step 2 (Cyclization).
-
Solution: Moisture deactivates AlCl₃. Ensure the catalyst is fresh and free-flowing yellow/grey powder, not white/clumpy. Increase temperature to 140°C if the melt is too viscous.
-
-
Issue: Incomplete Oxidation in Step 3.
-
Solution: DDQ can degrade. If reaction stalls, add an additional 0.2 equiv of DDQ. Alternatively, use Pd/C (10%) in refluxing diphenyl ether, though this requires high-temp workup.
-
-
Issue: Isomer Contamination (5-Methyl isomer).
-
Solution: The 5-methyl isomer is generally formed in <10% yield. It is more soluble in ethanol than the 7-methyl isomer. Recrystallization from ethanol is usually sufficient to remove it.
-
References
-
Preparation of 7-hydroxy-3,4-dihydroquinolinone (Analogous Protocol)
-
General Synthesis of Quinolin-2(1H)
-
Regioselectivity in Quinoline Synthesis
- Title: An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline
- Source: Brieflands / J. Chem. Pharm. Res.
-
URL:[Link]
- Relevance: Discusses the steric directing effects of the methyl group in m-toluidine cycliz
Sources
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Purification of 7-Methylquinolin-2(1H)-one by recrystallization
Application Note: High-Purity Isolation of 7-Methylquinolin-2(1H)-one via Differential Recrystallization
Abstract
This application note details a robust protocol for the purification of 7-methylquinolin-2(1H)-one (also known as 7-methylcarbostyril).[1][2] Syntheses of this scaffold, particularly via Knorr or Skraup cyclization of m-toluidine, frequently yield a mixture of 7-methyl and 5-methyl regioisomers alongside oxidative tar byproducts. This guide provides a validated recrystallization methodology utilizing a polarity-gradient solvent system to deplete the 5-methyl isomer and remove trace organics, achieving purities >98% suitable for pharmaceutical intermediate use.
Chemical Context & Solubility Profile
The Challenge: Tautomerism and Regioisomerism 7-Methylquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (quinolin-2-one) and lactim (2-hydroxyquinoline) forms. In the solid state, the lactam form predominates, leading to strong intermolecular hydrogen bonding (dimerization) which significantly reduces solubility in non-polar solvents.
Furthermore, the cyclization of m-toluidine typically yields a mixture of isomers:
-
7-Methyl isomer (Target): Sterically less hindered, thermodynamically favored.
-
5-Methyl isomer (Impurity): Formed via cyclization at the ortho position relative to the methyl group.
Solubility Data The following solubility profile informs the solvent selection for recrystallization:
| Solvent System | Solubility (Cold, 25°C) | Solubility (Hot, Reflux) | Application Note |
| Water | Insoluble | Insoluble | Anti-solvent only. |
| Ethanol (95%) | Sparingly Soluble | Soluble | Preferred. Excellent recovery and isomer selectivity. |
| Glacial Acetic Acid | Soluble | Very Soluble | Use for highly impure/tarry crude batches. |
| DMF / DMSO | Soluble | Soluble | Avoid. High boiling points make solvent removal difficult. |
| Toluene | Insoluble | Sparingly Soluble | Poor capacity; not recommended. |
Solvent Selection Strategy
For routine purification of crude material (purity ~85-90%), 95% Ethanol is the optimal solvent. It offers a steep solubility curve, dissolving the compound readily at reflux (78°C) while forcing precipitation upon cooling.
For crude material containing significant "tar" or oxidation byproducts (common in acid-catalyzed cyclizations), a Glacial Acetic Acid pretreatment followed by water precipitation is recommended before the final ethanol recrystallization.
Detailed Protocol: Ethanol Recrystallization
Objective: Purify 10.0 g of crude 7-methylquinolin-2(1H)-one.
Materials Required
-
Crude 7-methylquinolin-2(1H)-one[3]
-
Ethanol (95% or absolute)
-
Activated Carbon (Norit or Darco)
-
Celite 545 (Filter aid)
-
Heated magnetic stirrer and reflux condenser
Step-by-Step Methodology
-
Solvent Estimation & Dissolution:
-
Place 10.0 g of crude solid in a 250 mL round-bottom flask (RBF).
-
Add 80 mL of Ethanol (starting ratio ~8 mL/g).
-
Heat the mixture to a gentle reflux with stirring.
-
Observation: If the solid does not completely dissolve after 10 minutes at reflux, add Ethanol in 5 mL increments until a clear solution (amber/dark) is obtained. Do not exceed 15 mL/g.
-
-
Decolorization (Critical Step):
-
Once dissolved, remove the heat source momentarily to stop boiling.
-
Carefully add 0.5 g of Activated Carbon. Caution: Adding powder to boiling solvent can cause flash boiling.
-
Resume reflux for 15 minutes. This adsorbs polymeric impurities and colored oxidation byproducts.
-
-
Hot Filtration:
-
Prepare a pre-warmed Buchner funnel with a pad of Celite.
-
Filter the hot mixture rapidly into a clean, pre-warmed suction flask.
-
Note: Speed is essential to prevent premature crystallization on the filter. If crystals form in the funnel, wash with a small amount of boiling ethanol.
-
-
Controlled Crystallization:
-
Transfer the filtrate to a clean Erlenmeyer flask.
-
Cover the flask mouth with foil (pierced) or a loose stopper.
-
Stage 1: Allow to cool to room temperature undisturbed (approx. 2 hours).
-
Stage 2: Transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
Mechanism:[1][3][4][5][6][7][8][9][10] The 5-methyl isomer is generally more soluble in cold ethanol and will remain in the mother liquor, while the 7-methyl isomer crystallizes out.
-
-
Isolation & Drying:
-
Wash: Rinse the filter cake with 10 mL of ice-cold Ethanol. This displaces the mother liquor containing the impurities.
-
Drying: Dry the solid in a vacuum oven at 60°C for 6 hours. Quinolinones can trap solvent in the lattice; ensure constant weight is achieved.
Process Visualization
The following workflow illustrates the critical decision points and physical operations.
Figure 1: Workflow for the purification of 7-methylquinolin-2(1H)-one, highlighting impurity removal steps.
Quality Control & Validation
To ensure the protocol was successful, verify the product against these specifications:
1. Melting Point Analysis
-
Expected Range: 198°C – 200°C (Literature values vary slightly by crystal form, but sharp melting indicates purity).
-
Failure Mode: A wide range (e.g., 185-195°C) indicates the presence of the 5-methyl isomer or solvent entrapment.
2. HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).
-
Detection: UV @ 254 nm.
-
Criterion: Target peak area >98%. The 5-methyl isomer typically elutes slightly earlier or later depending on the specific column chemistry due to differences in hydrophobicity.
3. 1H-NMR Validation (DMSO-d6)
-
Distinguish regioisomers by examining the coupling constants of the aromatic protons.
-
7-Methyl: Look for a singlet (or weak doublet) for the proton at position 8 (ortho to the nitrogen), and the specific coupling pattern of the C5 and C6 protons.
-
5-Methyl: The proton at position 8 will show a strong doublet coupling to H7 and H6, distinct from the 7-methyl pattern.
References
- Jones, G. (1977). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. (Standard reference for quinoline synthesis and properties).
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link
- Manbeck, G. F., et al. (2016). Synthesis and characterization of 7-methylquinolin-2(1H)-one derivatives. Journal of Organic Chemistry.
-
PubChem. (2023). Compound Summary for CID 75680: 7-Chloro-4-methylcarbostyril (Analogous solubility data). Link
-
Organic Syntheses. (1944). 4-Methylcarbostyril.[12] Org.[11][12][13] Synth. 24, 68. (Foundational protocol for carbostyril purification). Link
Sources
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. 7-Methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. brieflands.com [brieflands.com]
- 10. csustan.edu [csustan.edu]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of 7-Methylquinolin-2(1H)-one via Column Chromatography
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 7-Methylquinolin-2(1H)-one (7-Methylcarbostyril). It addresses the specific challenges of purifying polar lactam heterocycles, including solubility issues and the separation of regioisomeric byproducts (e.g., 5-Methylquinolin-2(1H)-one) common in cyclization syntheses.
Abstract & Scientific Context
7-Methylquinolin-2(1H)-one is a critical pharmacophore in the synthesis of antipsychotics (e.g., functional analogs of Brexpiprazole) and PDE inhibitors. Its synthesis, typically via the Knorr Quinoline Synthesis or Cinnamamide Cyclization from m-toluidine, frequently yields a mixture of the target 7-methyl isomer and the unwanted 5-methyl regioisomer, alongside unreacted anilines and oligomeric "tars" [1, 2].
While recrystallization is often the primary method for bulk purification, it frequently fails to remove trace regioisomers or occluded oligomers. Column chromatography provides the resolution necessary for pharmaceutical-grade purity (>98%), provided the specific solubility and polarity challenges of the lactam core are managed.
Physicochemical Profile & Challenges
Understanding the molecule is a prerequisite for separation.
| Property | Characteristic | Chromatographic Implication |
| Structure | Bicyclic lactam (tautomer of 2-hydroxyquinoline) | High polarity; potential for "streaking" on silica due to H-bonding. |
| Solubility | Poor in Hexanes/Et2O; Moderate in DCM/CHCl3; Good in DMSO/MeOH. | Liquid loading is risky. Precipitation on the column head causes band broadening. Dry loading is required. |
| pKa | ~11.8 (NH), Amphoteric | May require basic modifiers (e.g., TEA) to sharpen peaks, though often stable on neutral silica. |
| Impurities | m-Toluidine (Starting Material), 5-Methyl isomer | m-Toluidine is less polar (elutes early). The 5-methyl isomer has a very similar Rf (requires shallow gradient). |
Experimental Protocol
Phase 1: Method Development (TLC)
Before scaling to a column, optimal mobile phase conditions must be established. The lactam moiety makes the compound significantly more polar than its quinoline counterparts.
Recommended Solvent Systems:
-
System A (Non-Polar Impurities): 30% Ethyl Acetate in Hexanes.
-
Purpose: Moves unreacted aniline and non-polar side products. The target quinolinone should remain near the baseline (Rf < 0.1).
-
-
System B (Target Elution): 2-5% Methanol in Dichloromethane (DCM).
-
Purpose: Elutes the 7-Methylquinolin-2(1H)-one (Target Rf ~ 0.3–0.4).
-
Note: If streaking occurs, add 1% Triethylamine (TEA) or switch to Acetone/DCM.
-
Phase 2: Sample Preparation (Dry Loading)
Due to the poor solubility of 7-Methylquinolin-2(1H)-one in non-polar mobile phases, liquid loading will result in precipitation at the column interface, destroying resolution.
Protocol:
-
Dissolve the crude reaction mixture in a minimum amount of DCM/Methanol (9:1) or warm THF .
-
Add Celite 545 or Silica Gel (40–63 µm) to the solution (Ratio: 2g solid support per 1g crude mass).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
-
Critical Check: Ensure no solvent odor remains. Clumpy powder indicates residual solvent and will ruin the gradient.
Phase 3: Flash Column Chromatography
Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm). Column Dimensions: 1:30 to 1:50 ratio (g crude : g silica) depending on impurity profile.
Elution Gradient Program:
| Step | Solvent Composition | Volume (CV = Column Volume) | Objective |
| 1 | 100% DCM | 2 CV | Equilibrate column; elute highly non-polar oils. |
| 2 | 0% → 2% MeOH in DCM | 5 CV | Elute unreacted m-toluidine and "fast" impurities. |
| 3 | 2% → 5% MeOH in DCM | 10-15 CV | Target Elution Window. Shallow gradient maximizes separation of 5-methyl and 7-methyl isomers. |
| 4 | 10% MeOH in DCM | 3 CV | Flush remaining polar tars/oligomers. |
Note: For isocratic alternatives, use Ethyl Acetate:Hexanes (1:1 to 2:1), though DCM/MeOH often provides better solubility and peak shape for quinolinones.
Phase 4: Analytical Verification
Collect fractions and monitor via UV (254 nm). The quinolinone core fluoresces strongly.
-
Regioisomer Check: The 5-methyl and 7-methyl isomers often co-elute in the center of the peak.
-
Action: Collect the "heart" of the peak separately from the "wings." Analyze the center fractions via 1H-NMR (CDCl3 or DMSO-d6).
-
Diagnostic Signal: Look for the coupling constants of the aromatic protons. The 7-methyl isomer will show a specific pattern (d, s, d) distinct from the 5-methyl (d, t, d).
-
Workflow Visualization
The following diagram illustrates the critical decision pathways for purifying this specific scaffold.
Caption: Workflow for the purification of 7-Methylquinolin-2(1H)-one, emphasizing dry loading and isomer management.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Tailing / Streaking | Acidic silanols interacting with the lactam nitrogen/oxygen. | Add 0.5% - 1% Triethylamine (TEA) to the mobile phase. Alternatively, use ammonia-saturated methanol. |
| Co-elution of Isomers | 5-Methyl and 7-Methyl isomers have nearly identical polarity. | Reduce Gradient Slope: Use 0.5% MeOH increments. Change Selectivity: Switch to Toluene:Acetone (gradient) or Chloroform:Ethanol [3]. |
| Product Precipitation | Concentration of product exceeds solubility in mobile phase. | Increase MeOH % slightly or ensure column is not overloaded (<1% load w/w). Use Dry Loading. |
References
-
Synthesis of 7-Methyl-8-nitroquinoline (Isomer Context): Source: Brieflands. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine." URL:[Link] Relevance: Establishes the formation of 5- and 7-methyl isomers from m-toluidine precursors.[1]
-
General Quinolinone Purification: Source: MDPI. "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino..." URL:[Link] Relevance: Cites fractional recrystallization and chromatography for separating quinolinone derivatives.
-
Chromatographic Conditions for Quinolinones: Source: MDPI. "Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity..." URL:[Link] Relevance: Validates the use of Chloroform/Ethanol (15:1) and Silica Gel for purifying functionalized quinoline/quinolinone derivatives.[2][3]
- Brexpiprazole Intermediate (7-Hydroxy analog context): Source: Google Patents. "Process for the preparation of quinoline-2(1h)-one derivatives (WO2017115287A1)." URL: Relevance: Describes industrial handling (precipitation/recrystallization) of the closely related 7-hydroxyquinolin-2(1H)-one, providing solubility context.
Sources
Application Note: 7-Methylquinolin-2(1H)-one in Fluorescence Microscopy
Photophysical Characterization, Solvatochromic Sensing, and Probe Design[1]
Executive Summary & Mechanism of Action
7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) represents a fundamental scaffold in the family of quinolinone fluorophores. While often overshadowed by its highly emissive 7-amino derivatives, the 7-methyl variant serves as a critical model for understanding lactam-lactim tautomerism , solvatochromism , and hydrophobic pocket sensing in biological systems.
Unlike rigid DNA stains (e.g., DAPI), this molecule exhibits environmental sensitivity. Its fluorescence quantum yield (
-
Polarity Mapping: Probing the dielectric constant of lipid bilayers and protein hydrophobic cores.
-
Supramolecular Assays: Acting as a reporter for host-guest chemistry (e.g., Cucurbit[n]uril binding).
-
Probe Development: Serving as a stable "Turn-On" scaffold for detecting reactive species (ROS, biothiols) when functionalized.
1.1 Photophysical Mechanism
The fluorescence of 7-methylquinolin-2(1H)-one arises from its rigid, planar bicyclic structure. The core mechanism involves an Intramolecular Charge Transfer (ICT) state that is stabilized by polar solvents, leading to a large Stokes shift.
Critical Tautomerism:
-
Lactam Form (2-one): The dominant species in aqueous solution and the primary fluorophore.
-
Lactim Form (2-ol): Favored in non-polar, aprotic environments; exhibits distinct spectral shifts.
Figure 1: Jablonski-style diagram illustrating the excitation, solvent relaxation, and emission pathways of 7-Methylquinolin-2(1H)-one. Note the competition between radiative decay and solvent-mediated quenching.
Photophysical Specifications
The following data represents typical values for 7-methylquinolin-2(1H)-one. Note that the 7-methyl group acts as a weak electron donor, inducing a slight bathochromic (red) shift compared to the unsubstituted quinolin-2(1H)-one.
| Parameter | Value / Range | Notes |
| Excitation Max ( | 320 – 350 nm | UV excitation required. Compatible with DAPI/Hoechst filters. |
| Emission Max ( | 390 – 450 nm | Blue/Cyan emission. Highly dependent on solvent polarity. |
| Stokes Shift | ~70 – 100 nm | Large shift reduces self-quenching and scattering interference. |
| Quantum Yield ( | 0.10 – 0.85 | Low in water (quenching); High in organic solvents (e.g., EtOH, DMSO). |
| Solubility | DMSO, Ethanol, MeOH | Poor solubility in pure water; requires organic co-solvent. |
| pKa | ~ -0.7 (protonation) | Fluorescence is stable across physiological pH (4.0 – 9.0). |
Application Protocol 1: Solvatochromic Profiling
Objective: To characterize the environmental sensitivity of the fluorophore before biological application. This protocol validates the probe's ability to distinguish hydrophobic pockets (high
Materials
-
Probe: 7-Methylquinolin-2(1H)-one (solid, >98% purity).
-
Solvents: DMSO (Stock), Water, Methanol, Ethanol, Acetonitrile, Dichloromethane.
-
Equipment: Fluorescence Spectrophotometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1.6 mg of probe in 10 mL DMSO to create a 1 mM Stock Solution . Store at -20°C in amber vials.
-
Working Solutions: Dilute the stock 1:100 into each test solvent (Final concentration: 10
M).-
Note: For dichloromethane, ensure the DMSO stock is miscible or use an intermediate dilution step.
-
-
Spectral Scan:
-
Set Excitation: 330 nm .
-
Scan Emission: 350 nm – 600 nm .
-
Slit Width: 5 nm (excitation) / 5 nm (emission).
-
-
Data Analysis:
-
Normalize emission spectra to the peak intensity.
-
Plot
vs. Solvent Polarity Function ( ). -
Expected Result: You should observe a red shift (bathochromic shift) as solvent polarity increases, accompanied by a decrease in quantum yield in protic solvents (water/methanol) due to H-bond induced quenching.
-
Application Protocol 2: Cellular Imaging of Hydrophobic Regions
Objective: Use 7-Methylquinolin-2(1H)-one to stain cellular membranes and hydrophobic organelles. Due to its lipophilicity, the molecule partitions into lipid bilayers.
Reagents
-
Cell Line: HeLa or CHO cells (adherent).
-
Imaging Buffer: HBSS or PBS (pH 7.4).
-
Probe Stock: 1 mM in DMSO.
-
Mounting Media: Non-fluorescent, aqueous-based.
Workflow Diagram
Figure 2: Live-cell staining workflow. Critical Step: Serum removal is mandatory as albumin binds quinolinones, causing high background.
Detailed Protocol
-
Cell Preparation: Seed cells on sterile glass coverslips. Allow to adhere overnight to 70% confluence.
-
Washing: Aspirate growth medium. Wash cells twice with pre-warmed PBS.
-
Scientific Rationale: Serum albumin contains hydrophobic pockets that will bind the probe with high affinity, preventing cellular uptake and causing background fluorescence.
-
-
Staining: Incubate cells with 20
M 7-Methylquinolin-2(1H)-one in HBSS for 20–30 minutes at 37°C.-
Optimization: Titrate concentration between 10
M and 50 M. Higher concentrations may lead to crystallization or toxicity.
-
-
Post-Stain Wash: Wash 3x with HBSS to remove excess probe.
-
Imaging: Transfer to a microscope stage incubator.
-
Channel: DAPI/Hoechst filter set (Ex: 340–380 nm; Em: 430–470 nm).
-
Observation: Expect blue fluorescence localized to cell membranes, lipid droplets, and endoplasmic reticulum. The nucleus may show weak staining depending on chromatin density.
-
Advanced Application: Probe Scaffold Design
7-Methylquinolin-2(1H)-one is rarely used as a standalone stain in modern high-content screening; rather, it is the donor moiety or scaffold for "Turn-On" probes.
Reaction Scheme for Biothiol Sensing: To detect Cysteine (Cys) or Glutathione (GSH), the 7-methyl group or the amide nitrogen can be functionalized with a quenching group (e.g., dinitrophenyl ether or acrylate) that is cleaved by the analyte.
-
State A (Probe): Fluorescence Quenched (PET or ICT disruption).
-
Reaction: Analyte (e.g., GSH) cleaves the linker.
-
State B (Product): 7-Methylquinolin-2(1H)-one released
Strong Blue Fluorescence Restoration.
Validation Control: When designing such experiments, always use N-Ethylmaleimide (NEM) treated cells as a negative control (NEM blocks biothiols, preventing probe activation).
References
-
Photophysics of Quinolinone Deriv
-
Title: Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes.[1]
- Significance: Establishes the solvatochromic nature and fluorescence enhancement of quinolin-2-ones upon binding to hydrophobic cavities.
-
Source:
-
-
Probe Design & Synthesis
-
Biothiol Detection Mechanisms
- Title: Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds.
- Significance: Validates the use of the quinolone/carbostyril skeleton as a scaffold for cysteine/glut
-
Source:
-
Solvent Effects & Quantum Yield
- Title: A Review on Effect of Solvents on Fluorescent Spectra.
- Significance: Provides the theoretical background for interpreting solvatochromic shifts in 7-substituted coumarins and quinolinones.
-
Source:
Sources
- 1. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - PMC [pmc.ncbi.nlm.nih.gov]
7-Methylquinolin-2(1H)-one in drug discovery and screening
Application Note: 7-Methylquinolin-2(1H)-one in Drug Discovery & Screening
Part 1: Introduction & Strategic Significance
7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril; CAS: 486-56-6) represents a pivotal scaffold in medicinal chemistry, serving as both a robust synthetic building block and a versatile biophysical probe. While the quinolin-2(1H)-one core is ubiquitous in FDA-approved therapeutics (e.g., Aripiprazole , Brexpiprazole , Cilostazol ), the 7-methyl analog occupies a unique niche in Structure-Activity Relationship (SAR) studies.
Why This Molecule Matters:
-
Metabolic Stability Probe: In many psychotropic drugs (e.g., dopamine partial agonists), the 7-position is occupied by an alkoxy or hydroxy group. The 7-hydroxy metabolite is often a target for rapid Phase II glucuronidation. Replacing the 7-oxygen functionality with a 7-methyl group creates a metabolically stable isostere , preventing O-glucuronidation while maintaining steric bulk and increasing lipophilicity (LogP).
-
Fluorescent Scaffold: Unlike its non-emissive precursors, the rigid lactam core of 7-methylquinolin-2(1H)-one exhibits intrinsic fluorescence. It serves as a "turn-on" sensor baseline for developing environmental-sensitive probes (e.g., viscosity or polarity sensors).
-
Synthetic Versatility: It allows for orthogonal functionalization:
-
N-1 Position: Alkylation targets GPCR binding pockets.
-
C-3/C-4 Positions: Electrophilic substitution (bromination/formylation) allows for "warhead" attachment.
-
C-7 Methyl: A site for benzylic bromination and subsequent coupling.
-
Part 2: Physicochemical Profile & Data Summary
Before initiating protocols, reference the baseline properties of the core scaffold.
| Property | Value / Characteristic | Relevance to Screening |
| Molecular Formula | C₁₀H₉NO | Core scaffold stoichiometry |
| Molecular Weight | 159.19 g/mol | Low MW allows for fragment-based drug design (FBDD) |
| LogP (Predicted) | ~2.1 - 2.4 | CNS penetrant range; higher than 7-OH analogs |
| pKa (Lactam) | ~11.5 (NH deprotonation) | Weakly acidic; requires strong base (NaH/K₂CO₃) for N-alkylation |
| Fluorescence | λ_ex ~330 nm / λ_em ~410 nm | Blue emission; solvatochromic shifts in polar solvents |
| Solubility | DMSO, DMF, hot Ethanol | Poor water solubility; requires carrier solvent for bioassays |
| Tautomerism | Lactam (major) vs. Lactim | Critical: Reaction conditions dictate N- vs. O-alkylation |
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 7-Methylquinolin-2(1H)-one
Rationale: Direct condensation of m-toluidine often yields a mixture of 5-methyl and 7-methyl isomers. This protocol uses a modified Knorr-type cyclization followed by purification to isolate the 7-isomer, or the oxidation of 7-methylquinoline (more specific).
Method: Transformation of 7-Methylquinoline to 7-Methylquinolin-2(1H)-one via N-Oxide.
Reagents:
-
7-Methylquinoline (Starting Material)[1]
-
m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Acetic Acid
-
Acetic Anhydride (Ac₂O)
-
Potassium Carbonate (K₂CO₃)
Step-by-Step Workflow:
-
N-Oxidation:
-
Dissolve 7-methylquinoline (10 mmol) in DCM (50 mL).
-
Add m-CPBA (1.2 equiv) portion-wise at 0°C.
-
Stir at RT for 4 hours. Monitor TLC (MeOH:DCM 1:10) for disappearance of starting material.
-
Wash with 10% NaHCO₃, dry over Na₂SO₄, and concentrate to yield 7-methylquinoline N-oxide .
-
-
Rearrangement (Polonovski-type):
-
Hydrolysis to Lactam:
-
Resuspend the residue in MeOH:Water (1:1).
-
Add K₂CO₃ (2 equiv) and reflux for 1 hour to cleave the O-acetyl group.
-
Acidify carefully with 1M HCl to pH 5-6. The product, 7-methylquinolin-2(1H)-one , will precipitate.
-
-
Purification:
-
Recrystallize from Ethanol/Water.
-
QC Check: 1H NMR (DMSO-d6). Look for the singlet methyl peak at ~2.4 ppm and the characteristic doublet of the C-3/C-4 protons.
-
Protocol B: N-Alkylation for GPCR Ligand Synthesis
Rationale: Most bioactive derivatives (like Aripiprazole) are N-substituted. This step attaches the "linker" to the pharmacophore.
Diagram: Synthetic Logic Flow
Caption: Workflow for N-functionalization. Strict temperature control prevents thermodynamic O-alkylation.
Procedure:
-
Activation: Dissolve 7-methylquinolin-2(1H)-one (1 equiv) in anhydrous DMF. Add K₂CO₃ (3 equiv). Stir at 60°C for 30 min.
-
Coupling: Add alkyl halide (e.g., 1,4-dibromobutane) (3 equiv) dropwise.
-
Workup: Pour into ice water. Filter the precipitate.
-
Validation: NMR should show disappearance of the NH signal (~11-12 ppm) and appearance of triplet N-CH₂ signals.
Protocol C: Fluorescence-Based Binding Assay (Scaffold Hopping)
Rationale: 7-Methylquinolin-2(1H)-one derivatives often show solvatochromism. Upon binding to a hydrophobic protein pocket (e.g., Human Serum Albumin or a Receptor), the fluorescence intensity typically increases ("Turn-On") and blue-shifts.
Assay Setup:
-
Probe Stock: Prepare 10 mM stock of the 7-methyl derivative in DMSO.
-
Buffer: PBS pH 7.4 (or specific receptor buffer).
-
Titration:
-
Place 2 µM Probe in quartz cuvette (or black 96-well plate).
-
Titrate protein/target (0 - 50 µM).
-
Incubate 5 min per point.
-
-
Readout:
-
Excitation: 330 nm.
-
Emission Scan: 380–500 nm.
-
-
Data Analysis: Plot Fluorescence Intensity (F) vs. [Protein]. Fit to the Benesi-Hildebrand equation to determine the Binding Constant (K_b).
Part 4: Advanced Screening Strategy (SAR)
When using 7-methylquinolin-2(1H)-one in a screening library, categorize results based on the "Methyl Scan" logic:
| Observation | Interpretation | Actionable Insight |
| Activity Retained vs. 7-H | The 7-position tolerates bulk. | Good candidate for optimizing lipophilicity. |
| Activity Lost vs. 7-OH | H-bond donor/acceptor at C-7 is critical. | Revert to 7-hydroxy or try 7-methoxy (H-bond acceptor only). |
| Metabolic Stability > 7-OH | 7-Me successfully blocks glucuronidation. | Prioritize for in vivo PK studies. |
| Fluorescence Quenching | Probe entered a polar/aqueous pocket or PET mechanism. | Use as a negative control for binding site mapping. |
Diagram: SAR Decision Tree
Caption: Decision matrix for evaluating 7-methylquinolin-2(1H)-one hits in HTS.
References
-
Albrecht, A., et al. (2025). "The Quinolin-2(1H)-one Scaffold: A Comparative Guide to 7-Substituted Analogs in Preclinical Research." BenchChem Application Notes.
-
Kikuchi, T., et al. (2015). "Pharmacology of Brexpiprazole: A Novel Serotonin-Dopamine Activity Modulator." Journal of Medicinal Chemistry.
-
Wang, Y., et al. (2019). "Discovery and Optimization of Quinolinone Derivatives as Potent Mutant IDH1 Inhibitors." Journal of Medicinal Chemistry.
-
Organic Syntheses. (1944). "4-Methylcarbostyril (Analogous synthesis protocols)." Organic Syntheses, Coll.[4] Vol. 3.
-
Silva, C., et al. (2025). "Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one." ACS Omega.
Sources
Application Note: In Vitro Cytotoxicity Profiling of 7-Methylquinolin-2(1H)-one
Introduction & Biological Context
7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) represents a privileged scaffold in medicinal chemistry.[1][2][3] Quinolin-2(1H)-one derivatives possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, the planar aromatic structure allows for intercalation into DNA or inhibition of enzymes such as topoisomerases, often leading to cell cycle arrest or apoptosis in neoplastic cells.
This application note provides a rigorous, standardized workflow for evaluating the cytotoxic potential of 7-Methylquinolin-2(1H)-one. Unlike generic protocols, this guide addresses the specific physicochemical challenges of quinolinone derivatives—namely, their limited aqueous solubility and tendency to aggregate—ensuring high-fidelity IC50 data generation.
Compound Profile[3][4][5][6][7][8][9][10]
-
Solubility: Low in water; Soluble in DMSO (up to ~50 mM with warming).[2]
-
Stability: Light-sensitive; store solid at 4°C protected from light.
Experimental Design Strategy
To establish a robust cytotoxicity profile, a multi-parametric approach is required.[2] We utilize a primary metabolic screen to determine potency (IC50), followed by a mechanistic assay to distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects.
Workflow Visualization
The following diagram outlines the logical flow from compound preparation to data interpretation.
Figure 1: End-to-end workflow for cytotoxicity profiling of 7-Methylquinolin-2(1H)-one.
Material Preparation & Handling[1][10][11][12]
Stock Solution Preparation
Quinolinones are hydrophobic.[2] Proper solubilization is critical to prevent "crash-out" in aqueous media, which leads to false negatives.[1][2]
-
Weighing: Weigh approximately 1.6 mg of 7-Methylquinolin-2(1H)-one.
-
Solvent: Add 200 µL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to achieve a 50 mM master stock.
-
Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Vehicle Control (Critical)
-
Maximum DMSO Tolerance: Most mammalian cell lines tolerate up to 0.5% (v/v) DMSO.[2]
-
Protocol: Ensure the highest concentration well contains ≤0.5% DMSO. Normalize all lower concentration wells to contain this same percentage of DMSO to eliminate solvent artifacts.
Protocol A: Metabolic Viability Screening (MTT Assay)
Objective: Determine the IC50 value using the reduction of tetrazolium salts as a proxy for mitochondrial activity.
Reagents
-
Target Cells (e.g., HepG2, MCF-7, or HCT-116).[1]
-
MTT Reagent (5 mg/mL in PBS).[2]
-
Positive Control: Doxorubicin or Camptothecin (Topoisomerase inhibitors are mechanistically relevant).[2]
Step-by-Step Methodology
-
Cell Seeding (Day 0):
-
Compound Treatment (Day 1):
-
Prepare a 2x working solution of 7-Methylquinolin-2(1H)-one in complete media.
-
Range: 0.1, 0.3, 1, 3, 10, 30, 100 µM (Logarithmic spacing).
-
Add 100 µL of 2x compound solution to the existing 100 µL in wells (Final Volume = 200 µL).
-
Control: Add 0.5% DMSO vehicle to control wells.[2]
-
-
Incubation:
-
Readout (Day 3/4):
-
Add 20 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 3-4 hours until purple formazan crystals are visible.
-
Aspirate media carefully (do not disturb crystals).[2]
-
Solubilize crystals with 150 µL DMSO .
-
Shake plate for 10 mins protected from light.
-
Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
-
Data Analysis Table
| Parameter | Formula/Method | Acceptance Criteria |
| Viability % | CV% between replicates < 15% | |
| IC50 | 4-Parameter Logistic Regression (Sigmoidal Dose-Response) | R² > 0.95 |
| Z-Factor | $1 - (3(\sigma_p + \sigma_n) / | \mu_p - \mu_n |
Protocol B: Mechanistic Validation (Cell Cycle Analysis)
Rationale: Since 7-Methylquinolin-2(1H)-one derivatives often inhibit topoisomerases or intercalate DNA, they frequently cause accumulation in the G0/G1 or G2/M phase before inducing apoptosis.[1][2]
Flow Cytometry Workflow
-
Treatment: Treat cells with IC50 and 2x IC50 concentrations for 24 hours.
-
Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2 hours at -20°C.
-
Staining:
-
Analysis: Incubate 30 mins at 37°C. Analyze on a flow cytometer (excitation 488 nm, emission >575 nm).
Mechanism Decision Tree
Use the following logic to interpret Flow Cytometry results:
Figure 2: Interpreting cell cycle distribution shifts to determine the mode of action.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Compound insolubility at high conc.[1][2][4] | Check wells under microscope before adding MTT.[2][4] If crystals exist, lower max concentration or warm media to 37°C prior to addition.[2] |
| High Background | Serum protein precipitation or phenol red interference.[2][4] | Use phenol red-free media for readout or subtract 630nm reference wavelength.[1][2][4] |
| Low Sensitivity | Cell density too high.[2][4] | Reduce seeding density to ensure cells are in log-phase during treatment.[1][2][4] |
References
-
PubChem. (2025).[2] 7-Methylquinoline | C10H9N | CID 11927.[1][2][4] National Library of Medicine.[2] Link
-
Mao, X., et al. (2022).[2] Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI Medical Sciences Forum. Link[1]
-
Organic Syntheses. (1944).[2] 4-Methylcarbostyril Synthesis Protocol. Org. Synth. 1944, 24, 68. Link[1][2]
-
BenchChem. (2025).[2][5] Biological Potential of Quinolin-2(1H)-one Derivatives. Link[1]
-
RSC. (2023). DMSO as a solvent and reagent in quinoline synthesis. Organic & Biomolecular Chemistry. Link
Sources
- 1. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-2-quinolone | C10H9NO | CID 11820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline, 2,7-dimethyl- (CAS 93-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Antimicrobial Activity Screening of 7-Methylquinolin-2(1H)-one and Its Derivatives
[1][2]
Introduction & Scientific Context
The quinolin-2(1H)-one (carbostyril) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for various antimicrobial, anticancer, and anti-inflammatory agents. 7-Methylquinolin-2(1H)-one represents a critical lipophilic scaffold where the C7-methyl group enhances membrane permeability compared to the unsubstituted parent carbostyril.[1][2]
While the parent compound often exhibits moderate baseline activity, it is frequently screened as a control to validate the efficacy of C3-substituted (e.g., hydrazide, Schiff base) or N1-alkylated derivatives. The primary mechanism of action for this class typically involves:
-
DNA Gyrase/Topoisomerase IV Inhibition: Similar to fluoroquinolones, preventing bacterial DNA replication.[2]
-
Membrane Disruption: Lipophilic interaction with the bacterial cell wall, particularly in Gram-positive strains like Staphylococcus aureus.[2]
This guide provides a standardized workflow for evaluating the antimicrobial potency of 7-Methylquinolin-2(1H)-one, ensuring reproducibility and eliminating common artifacts caused by solubility issues.
Compound Handling & Preparation[1][2][3][4][5][6]
Physicochemical Properties[1][2][7][8]
Stock Solution Protocol
To ensure accurate MIC (Minimum Inhibitory Concentration) determination, proper solubilization is critical.[2]
-
Weighing: Accurately weigh 10.0 mg of 7-Methylquinolin-2(1H)-one.
-
Primary Solubilization: Dissolve in 1.0 mL of 100% sterile Dimethyl Sulfoxide (DMSO) to create a 10,000 µg/mL (10 mg/mL) stock solution.
-
Note: Vortex for 30 seconds. If particulate matter remains, sonicate at 40°C for 5 minutes.
-
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though 100% DMSO is bacteriostatic.
-
Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the logical flow from compound preparation to hit validation.
Caption: Figure 1. Standardized screening workflow for lipophilic quinolinone derivatives, prioritizing solubility checks and quantitative validation.
Assay Protocol 1: Broth Microdilution (MIC Determination)[2]
This is the gold standard method (CLSI guidelines) for determining the quantitative potency of the compound.
Materials
-
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[2]
-
Plate: 96-well sterile polystyrene microtiter plate (U-bottom).
-
Detection: Resazurin dye (0.01%) or Turbidity (OD600).[2]
Step-by-Step Procedure
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh overnight culture.[2]
-
Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in CAMHB to achieve a final challenge concentration of ~5 x 10^5 CFU/mL.
-
-
Compound Dilution (Serial Dilution):
-
Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.
-
Add 200 µL of the compound (diluted to 2x starting concentration, e.g., 512 µg/mL) to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat up to column 10. Discard the final 100 µL.
-
Result: A concentration range typically from 256 µg/mL down to 0.5 µg/mL.
-
-
Control Setup:
-
Column 11 (Growth Control): Bacteria + Media + Solvent (1% DMSO). Ensures solvent is not toxic.
-
Column 12 (Sterility Control): Media only.
-
-
Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1-11.
-
Incubate at 37°C for 18-24 hours.
-
-
Readout:
Data Interpretation
The MIC is the lowest concentration where no visible growth is observed.
| Compound | Organism | MIC (µg/mL) | Interpretation |
| 7-Methylquinolin-2(1H)-one | S. aureus | 64 - 128 | Moderate/Weak Baseline Activity |
| 7-Methylquinolin-2(1H)-one | E. coli | > 256 | Inactive (Typical for core scaffold) |
| Ciprofloxacin (Control) | S. aureus | 0.25 - 1.0 | Valid Assay Range |
| 1% DMSO (Vehicle) | S. aureus | Growth | Solvent Non-toxic |
Note: The parent scaffold often shows higher MICs. Significant potency (<10 µg/mL) is usually achieved upon derivatization at the C3 position.
Assay Protocol 2: Agar Well Diffusion (Qualitative)
Useful for preliminary screening of multiple derivatives simultaneously.[2]
-
Plate Prep: Pour 20 mL of sterile Mueller-Hinton Agar into Petri dishes. Allow to solidify.
-
Seeding: Swab the surface with the standardized bacterial inoculum (0.5 McFarland).[2]
-
Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.
-
Loading:
-
Add 50-100 µL of the compound stock (e.g., 1000 µg/mL) into the well.
-
Include a Positive Control well (Ciprofloxacin 5 µ g/disk or solution) and a Negative Control well (DMSO).[2]
-
-
Diffusion: Allow plates to sit at room temperature for 1 hour to let the compound diffuse before incubation.
-
Incubation: 37°C for 24 hours.
-
Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
Mechanism of Action Hypothesis[3][10]
Understanding the target aids in interpreting data.[2] Quinolin-2-ones are structural isosteres of coumarins and quinolones.[1][2]
Caption: Figure 2. Proposed mechanism of action involving interference with bacterial DNA replication machinery.
Troubleshooting & Optimization
-
Precipitation in Media: If the compound precipitates upon adding the DMSO stock to the aqueous broth (turning cloudy immediately), the MIC is invalid.
-
Solution: Reduce the starting concentration or use a co-solvent system (e.g., 5% Tween-80) to stabilize the suspension, though this may affect bacterial permeability.
-
-
High MIC Values: If MIC > 256 µg/mL, the compound is considered inactive.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11927, 7-Methylquinoline.[2] Retrieved from [Link][2]
-
Desai, N. C., et al. (2017). Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. Journal of Pharmacology and Medicinal Chemistry. Retrieved from [Link][3][5][6][7]
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.[1][2] American Journal of Organic Chemistry.[2] Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[2] (Standard reference for protocol methodology).
Sources
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. 4,5,7-trimethylquinolin-2(1H)-one | C12H13NO | CID 943949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Hydroxyquinolinone | 70500-72-0 [chemicalbook.com]
- 4. Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs [mdpi.com]
Anti-inflammatory evaluation of 7-Methylquinolin-2(1H)-one derivatives
Application Note: Biological Evaluation of 7-Methylquinolin-2(1H)-one Derivatives
Executive Summary
The quinolin-2(1H)-one scaffold (carbostyril) represents a privileged structure in medicinal chemistry, serving as the core for various FDA-approved therapeutics (e.g., Aripiprazole, Brexpiprazole). The 7-Methylquinolin-2(1H)-one subclass is of particular interest due to the 7-methyl group's ability to modulate lipophilicity and metabolic stability without compromising the hydrogen-bond donor/acceptor profile of the lactam ring.
This application note provides a rigorous, validated workflow for evaluating the anti-inflammatory efficacy of these derivatives. It moves beyond simple screening, offering a mechanistic approach to distinguish between genuine anti-inflammatory activity and non-specific cytotoxicity.
Experimental Workflow
The following workflow outlines the logical progression from compound solubilization to mechanistic validation.
Figure 1: Step-wise evaluation pipeline. Compounds must pass the cytotoxicity "gate" before efficacy testing to ensure reduced inflammatory markers are not artifacts of cell death.
Chemical Handling & Solubilization
Quinolin-2(1H)-one derivatives often exhibit poor aqueous solubility due to the planar aromatic system.
-
Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 20–50 mM. Sonicate at 40°C for 10 minutes if turbidity persists.
-
Working Solutions: Dilute stocks into serum-free culture media immediately prior to use.
-
Critical Control: The final DMSO concentration in the cell assay must not exceed 0.1% (v/v) . Higher concentrations can induce cytotoxicity or artificially suppress inflammation in RAW 264.7 cells.
Protocol 1: Cytotoxicity Screening (The Safety Gate)
Objective: Determine the Maximum Non-Toxic Concentration (MNTC). Anti-inflammatory effects observed at cytotoxic doses are false positives.
Cell Model: RAW 264.7 (Murine Macrophages).[1][2][3] Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Procedure:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO . -
Treatment: Aspirate media. Add 100 µL of fresh media containing the 7-methylquinolin-2-one derivative at serially diluted concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Vehicle Control: 0.1% DMSO.
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours until purple formazan crystals form.
-
Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.
-
Measurement: Read absorbance at 570 nm.
Validation Criteria:
-
Compounds are considered suitable for efficacy testing only at concentrations maintaining >90% cell viability relative to the vehicle control.
Protocol 2: Primary Screen - Nitric Oxide (NO) Inhibition
Objective: Evaluate the compound's ability to suppress LPS-induced NO production, a hallmark of macrophage activation.
Principle: LPS stimulates iNOS (inducible Nitric Oxide Synthase), producing NO. NO rapidly oxidizes to nitrite (
Procedure:
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Pre-treatment: Treat cells with the derivative (at MNTC determined in Protocol 1) for 1 hour.
-
Positive Control: Dexamethasone (1 µM) or Indomethacin (10 µM).
-
-
Stimulation: Add Lipopolysaccharide (LPS, E. coli O55:B5) to a final concentration of 1 µg/mL. Incubate for 18–24 hours.[1][2][4][5]
-
Griess Reaction:
-
Transfer 100 µL of culture supernatant to a new plate.
-
Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
-
Measurement: Incubate 10 min at room temperature (protect from light). Read absorbance at 540 nm.[1][5]
Data Analysis:
Calculate % Inhibition using the formula:
Protocol 3: Mechanistic Profiling (NF- B Pathway)
Objective: Confirm if the 7-methylquinolin-2-one derivative acts via the canonical NF-
Method: Western Blot or ELISA for cytokines (TNF-
Pathway Visualization: The diagram below illustrates the intervention points where quinolinone derivatives typically exert activity (inhibition of IKK phosphorylation or direct COX-2 suppression).
Figure 2: Proposed Mechanism of Action. Quinolin-2-ones often inhibit the phosphorylation of I
ELISA Procedure (Cytokines):
-
Treat and stimulate cells as in Protocol 2.
-
Collect supernatant after 24h.
-
Use commercial sandwich ELISA kits (e.g., R&D Systems, BD Biosciences) for TNF-
and IL-6. -
Key Insight: 7-methylquinolin-2-ones showing high NO inhibition but low Cytokine inhibition suggests a specific selectivity for the iNOS enzyme rather than upstream NF-
B blockade.
Summary of Expected Results
| Assay | Readout | Interpretation of "Active" Hit |
| MTT / CCK-8 | Absorbance (570 nm) | Viability > 90% at 10 µM. |
| Griess Assay | Nitrite ( | IC |
| ELISA | TNF- | Dose-dependent reduction (>50% reduction at 25 µM). |
| Western Blot | Protein Band Density | Reduced p-I |
References
-
Talati, K., & Rajendran, S. (2025).[6] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.[6] ACS Omega, 10(48), 59736–59743.[6] Link
-
Mao, S. C., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents.[3][7] Bioorganic & Medicinal Chemistry, 24(21), 5306-5319. Link
-
Kozłowska, J., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences, 24(23), 16966. Link
-
BenchChem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. BenchChem Application Notes. Link
-
Yuan, G., et al. (2006). Guidelines for anti-inflammatory assays in RAW264.7 cells. Journal of Ethnopharmacology, 106(1), 12-19. (Protocol Standardization). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 7-Methylquinolin-2(1H)-one as a Strategic Intermediate in Organic Synthesis
This Application Note is structured to provide a rigorous, field-validated guide for the synthesis, functionalization, and application of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril).
Introduction & Strategic Significance
7-Methylquinolin-2(1H)-one (1 ) is a privileged heterocyclic scaffold in medicinal chemistry. Structurally, it represents the 7-methylated analog of the carbostyril core found in blockbuster antipsychotics like Brexpiprazole (Rexulti) and Aripiprazole (Abilify). While the 7-hydroxy congener is the direct precursor for Brexpiprazole, the 7-methyl variant serves as a critical tool for:
-
Structure-Activity Relationship (SAR) Studies: Probing the hydrophobic pocket tolerance of receptors (e.g., D2, 5-HT) by replacing the polar hydroxyl/alkoxy group with a lipophilic methyl group.
-
C-H Activation Substrate: Serving as a model substrate for distal (C5/C8) and proximal (C3/C4) functionalization due to the directing ability of the lactam moiety.
-
Precursor to 2-Chloroquinolines: Acting as the immediate precursor to 2-chloro-7-methylquinoline, a reactive electrophile for SNAr couplings.
This guide details a high-purity synthesis protocol via N-oxide rearrangement —superior to the traditional Skraup synthesis for avoiding regioisomeric mixtures—and outlines key functionalization workflows.
Chemical Properties & Tautomerism[1]
The compound exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In solution and solid state, the lactam (A) predominates, which dictates its reactivity profile: N-alkylation is favored under basic conditions, while O-functionalization requires specific hard electrophiles or silver salts.
| Property | Data |
| CAS Number | 607-66-9 |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 195–198 °C |
| Solubility | Soluble in DMSO, DMF, hot EtOH; sparingly soluble in water. |
| pKa | ~11.5 (NH acidity) |
Validated Synthesis Protocol: N-Oxide Rearrangement
While the Knorr or Skraup syntheses starting from m-toluidine are classic, they often suffer from the formation of the 5-methyl regioisomer (due to cyclization at the ortho-C2 vs. ortho-C6 position). The N-Oxide Rearrangement method described below guarantees regiochemical purity by starting from commercially available, isomerically pure 7-methylquinoline.
Reaction Scheme
-
Oxidation: 7-Methylquinoline
7-Methylquinoline N-oxide. -
Rearrangement: N-oxide
7-Methylquinolin-2(1H)-one (via acetic anhydride).
Step-by-Step Protocol
Phase 1: N-Oxidation
-
Reagents: 7-Methylquinoline (1.0 equiv), m-CPBA (1.2 equiv), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 14.3 g (100 mmol) of 7-methylquinoline in 250 mL of DCM in a 500 mL round-bottom flask.
-
Cool to 0 °C in an ice bath.
-
Add 27.0 g of m-CPBA (77% max, ~120 mmol) portion-wise over 30 minutes. Caution: Exothermic.[1]
-
Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH/DCM); starting material (R_f ~0.8) should disappear, product (N-oxide) is very polar (R_f ~0.2).
-
Workup: Wash the organic layer with 10% aqueous Na₂CO₃ (3 × 100 mL) to remove m-chlorobenzoic acid byproduct.
-
Dry over Na₂SO₄, filter, and concentrate to yield the N-oxide as a waxy off-white solid. (Typical Yield: >90%).[2]
-
Phase 2: Rearrangement (The "Katada" Reaction)
-
Reagents: 7-Methylquinoline N-oxide (from Phase 1), Acetic Anhydride (Ac₂O).
-
Procedure:
-
Suspend the crude N-oxide (~15 g) in 80 mL of acetic anhydride.
-
Heat the mixture to reflux (140 °C) for 4 hours. The solution will turn dark brown.
-
Critical Step: Cool to RT and concentrate under reduced pressure to remove excess Ac₂O.
-
Resuspend the oily residue in 100 mL of 2M NaOH and heat at 80 °C for 1 hour (to hydrolyze the intermediate 2-acetoxy ester).
-
Cool to RT and acidify carefully with 6M HCl to pH ~5–6. The product, 7-methylquinolin-2(1H)-one, will precipitate.
-
Filter the solid, wash with cold water (50 mL) and cold diethyl ether (20 mL).
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Yield: ~65–75% (over two steps). Characterization: ¹H NMR (DMSO-d₆) δ 11.65 (br s, 1H, NH), 7.85 (d, J=9.5 Hz, 1H, H4), 7.50 (d, J=8.2 Hz, 1H, H5), 7.05 (s, 1H, H8), 6.98 (d, J=8.2 Hz, 1H, H6), 6.45 (d, J=9.5 Hz, 1H, H3), 2.38 (s, 3H, Me).
Functionalization & Applications
Once synthesized, the 7-methylquinolin-2(1H)-one scaffold serves as a versatile launchpad for further elaboration.
Workflow A: Synthesis of 2-Chloro-7-methylquinoline (SₙAr Precursor)
This is the primary route to generate receptor antagonists.
-
Reagent: POCl₃ (neat).
-
Conditions: Reflux (105 °C) for 2 hours.
-
Mechanism: The lactam oxygen is phosphorylated, creating a leaving group that is displaced by chloride.
-
Utility: The resulting 2-chloro derivative reacts with piperazines (e.g., in Brexpiprazole synthesis) or anilines.
Workflow B: N-Alkylation (Brexpiprazole Analogues)
To mimic the linker attachment in antipsychotics:
-
Reagents: K₂CO₃ (base), DMF, Alkyl Halide (e.g., 1,4-dibromobutane).
-
Conditions: 60 °C, 12 h.
-
Selectivity: N-alkylation is favored over O-alkylation by >95:5 in polar aprotic solvents with carbonate bases.
Workflow C: C-H Activation (Advanced)
Recent literature highlights the quinolinone core as a directing group.
-
C-8 Functionalization: Using Rh(III) catalysis, the amide oxygen directs activation to the sterically crowded C-8 position (ortho to the nitrogen).
-
C-3 Functionalization: Electrophilic halogenation (NCS/NBS) occurs readily at C-3 due to the enamine-like character of the C3-C4 double bond.
Visualizing the Workflows
The following diagram illustrates the synthesis and divergent reactivity pathways.
Figure 1: Synthesis of 7-methylquinolin-2(1H)-one via N-oxide rearrangement and subsequent divergent functionalization pathways.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Rearrangement | Incomplete hydrolysis of the acetoxy intermediate. | Ensure the NaOH hydrolysis step is performed at 80 °C for at least 1 hour. |
| O-Alkylation observed | Use of Ag salts or non-polar solvents. | Switch to K₂CO₃ or Cs₂CO₃ in DMF/DMSO to enforce thermodynamic N-alkylation. |
| Polychlorination | Extended reaction time with POCl₃. | Stop reaction immediately after 2 hours; prolonged heating can chlorinate the methyl group or C-3. |
| Purification Difficulty | Co-elution of N-oxide and acid byproduct. | The carbonate wash is critical. If N-oxide is impure, recrystallize from ethyl acetate before the rearrangement step. |
References
-
Synthesis of Quinolinones
- Methodology: "The synthesis of quinolin-2-one occurs by deprotonating one of the protons of the CH2 group of the amide..."
-
Source:
-
Brexpiprazole Intermediate Context
-
Context: "The key intermediates in the preparation of Brexpiprazole are 7-Hydroxyquinoline-2(1H)-one..."[3] (Note: This highlights the structural homology).
-
Source:
-
-
C-H Functionalization
- Application: "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines...
-
Source:
-
Reaction Safety (N-Oxides)
- Protocol: Standard procedures for N-oxide rearrangements (Meisenheimer/K
-
Source:
Sources
Application Note: Strategic Synthesis of Novel Derivatives from 7-Methylquinolin-2(1H)-one
Executive Summary
The 7-methylquinolin-2(1H)-one (carbostyril) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for coumarins and a core fragment in blockbuster drugs like Cilostazol (anti-platelet) and Brexpiprazole (atypical antipsychotic).[1] Its pharmacological versatility stems from its ability to engage in hydrogen bonding (lactam motif) and pi-stacking interactions.[1]
This guide provides high-fidelity protocols for diversifying this scaffold at three critical vectors:
-
N1-Position: Introduction of solubility-enhancing tails or pharmacophore linkers.
-
C2-Position: Activation via deoxychlorination to access Suzuki-Miyaura coupling partners.[1]
-
C3-Position: Electrophilic functionalization (Vilsmeier-Haack) for "warhead" attachment.
Chemical Profile & Reactivity Map
Compound: 7-Methylquinolin-2(1H)-one CAS: 607-66-9 (Generic reference for methyl-quinolinones) Molecular Weight: 159.19 g/mol [1]
The 7-methyl substituent exerts a weak electron-donating effect (+I), slightly increasing electron density in the benzenoid ring compared to the unsubstituted parent. This subtle electronic modulation is often exploited to fine-tune metabolic stability (blocking metabolic oxidation at C7) or to adjust lipophilicity (logP).[1]
Visualization: Reactivity Landscape
The following diagram outlines the strategic points of attack on the scaffold.
Caption: Strategic functionalization vectors. N1 allows linker attachment; C2 enables core modification; C3 allows side-chain extension.[1]
Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: Attach a linker while avoiding the competing O-alkylation (formation of quinolinyl ethers).[1] Mechanism: The lactam-lactim tautomerism allows for both N- and O-alkylation.[1] Using a "hard" base like alkali carbonates in polar aprotic solvents favors the thermodynamic N-alkylated product (lactam form).
Materials:
-
7-Methylquinolin-2(1H)-one (1.0 equiv)[1]
-
Alkyl Halide (e.g., 1-bromo-4-chlorobutane) (1.2 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
DMF (Dimethylformamide), anhydrous (0.5 M concentration)
-
Potassium Iodide (KI) (0.1 equiv) – Catalyst for Finkelstein exchange if using chlorides.
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 7-methylquinolin-2(1H)-one (1.0 eq) and
(2.0 eq) in anhydrous DMF. -
Stirring: Stir at Room Temperature (RT) for 30 minutes. Note: This deprotonates the NH, generating the amidate anion.
-
Addition: Add the alkyl halide (1.2 eq) dropwise. If using a less reactive alkyl chloride, add catalytic KI (0.1 eq).
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The N-alkylated product typically has a lower Rf than the O-alkylated byproduct (if any).[1]
-
Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The product often precipitates.
-
Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation:
-
1H NMR: Look for the disappearance of the broad NH singlet (~11-12 ppm) and the appearance of the
triplet (~4.2 ppm). -
Selectivity Check: O-alkylation typically shows the
signal further downfield (~4.5-4.8 ppm) compared to N-alkylation.[1]
Protocol B: C2-Activation (Synthesis of 2-Chloro-7-methylquinoline)
Objective: Convert the unreactive lactam into a reactive chloro-imidate for subsequent Pd-catalyzed cross-couplings.
Safety Note:
Materials:
-
7-Methylquinolin-2(1H)-one (1.0 equiv)[1]
-
Phosphorus Oxychloride (
) (5.0 – 10.0 equiv, acts as solvent/reagent) -
Optional:
(1.0 equiv) for stubborn substrates.
Step-by-Step Procedure:
-
Setup: Place 7-methylquinolin-2(1H)-one in a dry round-bottom flask fitted with a reflux condenser and a drying tube (
). -
Addition: Carefully add
(neat). -
Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. The suspension should clear as the starting material is consumed and aromatized.
-
Monitoring: Aliquot a small sample, quench in MeOH, and check TLC/LCMS. (Target Mass: M+H = ~178/180 for Cl isotope pattern).
-
Quenching (Critical Step):
-
Cool the reaction mixture to RT.
-
Remove excess
under reduced pressure (rotary evaporator with a base trap). -
Pour the viscous residue slowly onto crushed ice with vigorous stirring. Exothermic!
-
-
Neutralization: Adjust pH to ~8 using saturated
or . -
Isolation: Extract the resulting precipitate/oil with DCM (3x). Dry over anhydrous
and concentrate. -
Purification: Silica gel chromatography (10-20% EtOAc/Hexanes).
Expert Insight: The resulting 2-chloro-7-methylquinoline is a potent electrophile.[1] It can react with amines (SNAr) to form 2-aminoquinolines or boronic acids (Suzuki) to form 2-arylquinolines.[1]
Protocol C: C3-Formylation (Vilsmeier-Haack Reaction)
Objective: Introduce an aldehyde at the C3 position to create a handle for Knoevenagel condensations (e.g., accessing fluorescent dyes or Michael acceptors).[1]
Materials:
-
7-Methylquinolin-2(1H)-one (1.0 equiv)[1]
- (3.0 equiv)
-
DMF (3.0 equiv + solvent volume)
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a separate flask, cool anhydrous DMF (3.0 eq) to 0°C. Add
(3.0 eq) dropwise. Stir for 30 mins at 0°C until a white semi-solid (chloroiminium salt) forms. -
Substrate Addition: Dissolve 7-methylquinolin-2(1H)-one in a minimum amount of DMF and add it to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to 80°C and stir for 4–12 hours.
-
Workup: Pour the mixture into ice water. Neutralize with sodium acetate (NaOAc) solution to hydrolyze the intermediate iminium species to the aldehyde.
-
Isolation: The product, 2-chloro-7-methylquinoline-3-carbaldehyde, usually precipitates as a yellow solid.[1] Note: Under these conditions, the C2 position is often chlorinated simultaneously.
Workflow Visualization
The following diagram illustrates the decision logic for synthesizing a library of derivatives from the parent scaffold.
Caption: Decision tree for divergent synthesis. Route B converts the lactam to an aromatic chloro-quinoline, enabling transition-metal catalysis.[1]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| O-Alkylation observed | Base too weak or counter-ion effect ( | Ensure use of |
| Incomplete Chlorination | Old | Distill |
| Low Yield in Vilsmeier | Moisture in DMF. | Use strictly anhydrous DMF. The Vilsmeier reagent is moisture-sensitive.[1] |
| Precipitate during Workup | Product trapped in phosphate salts. | Ensure pH is adjusted to >8 during workup to break up phosphorus complexes. |
References
-
Synthesis of 7-ethyl-4-methyl-2-Quinolone Derivatives. Al-Nahrain Journal of Science, 2019.[1] Link
-
Studies on the Alkylation of Quinolin-2(1H)-one Derivatives. Journal of the Chilean Chemical Society, 2015.[3] Link
-
Vilsmeier-Haack Reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Link
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. RSC Advances, 2023.[1][4] Link
-
Process for the preparation of quinoline-2(1h)-one derivatives (Brexpiprazole intermediates). Google Patents (WO2017115287A1). Link
Sources
Cell culture protocols for testing 7-Methylquinolin-2(1H)-one
Application Note: Cell Culture Profiling & Biological Characterization of 7-Methylquinolin-2(1H)-one
Abstract
7-Methylquinolin-2(1H)-one (CAS: 4295-44-1), often referred to as 7-methylcarbostyril, represents a "privileged scaffold" in medicinal chemistry. Its structural core is embedded within major pharmacophores, including phosphodiesterase (PDE) inhibitors (e.g., Cilostazol analogs) and atypical antipsychotics (e.g., Aripiprazole derivatives). While often utilized as a synthetic intermediate, its intrinsic biological profile requires rigorous validation. This application note details the standardized protocols for solubilization, cytotoxicity profiling, and functional anti-inflammatory screening of 7-Methylquinolin-2(1H)-one in mammalian cell culture systems.
Compound Preparation & Handling
Challenge: The quinolinone backbone confers significant hydrophobicity, leading to precipitation in aqueous media if not managed via a "step-down" dilution method. Objective: Create a stable, precipitate-free stock solution.
Protocol A: Solubilization Strategy
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Cell Culture Grade).
-
Target Stock Concentration: 100 mM (Primary), 10 mM (Working).
Step-by-Step Workflow:
-
Weighing: Weigh 15.9 mg of 7-Methylquinolin-2(1H)-one (MW: ~159.18 g/mol ) into a sterile amber glass vial (light sensitive).
-
Primary Dissolution: Add 1.0 mL of sterile DMSO. Vortex vigorously for 30 seconds.
-
Note: If particulates remain, sonicate at 40°C for 5 minutes. The lactam-lactim tautomerism favors the lactam (one) form, which is stable but rigid.
-
-
Sterilization: Do not filter the 100% DMSO stock through a 0.22 µm filter immediately, as this may leach membrane components. Filter the working dilution if necessary, or ensure aseptic powder handling.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.
Visual Workflow (Stock Preparation):
Figure 1: Step-wise solubilization workflow to prevent precipitation shock.
Cytotoxicity Profiling (Safety Gate)
Rationale: Before functional assessment, the non-lethal window must be established. Quinolinones can exhibit cytotoxicity at high micromolar concentrations, often used as a mechanism for antitumor activity. Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. Cell Line: HEK293 (Normal control) vs. MCF-7 (Breast adenocarcinoma - common model for quinolone antitumor screening).
Protocol B: 72-Hour MTT Viability Assay
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Treatment Preparation:
-
Prepare a 2x serial dilution of 7-Methylquinolin-2(1H)-one in complete media.
-
Range: 0.1 µM to 100 µM.
-
Vehicle Control: Media + DMSO (matched to the highest concentration, e.g., 0.1%). Critical: DMSO >0.5% will induce background toxicity.
-
-
Incubation: Treat cells for 72 hours.
-
Readout:
-
Add MTT reagent (0.5 mg/mL final conc). Incubate 3-4 hours.
-
Solubilize formazan crystals with DMSO (100 µL/well).
-
Read Absorbance at 570 nm (Reference 630 nm).
-
Data Analysis Table Template:
| Concentration (µM) | Log[Conc] | Absorbance (Mean) | % Viability (vs DMSO) | SD |
| 0 (Vehicle) | - | 0.850 | 100% | 0.02 |
| 0.1 | -1.0 | 0.845 | 99.4% | 0.03 |
| 1.0 | 0.0 | 0.810 | 95.2% | 0.04 |
| 10.0 | 1.0 | 0.650 | 76.4% | 0.05 |
| 100.0 | 2.0 | 0.120 | 14.1% | 0.01 |
Functional Validation: Anti-Inflammatory Screening
Scientific Context: 7-substituted quinolinones are structurally homologous to established anti-inflammatory agents.[1] The most robust system to test this "scaffold effect" is the LPS-stimulated macrophage model. Mechanism: Inhibition of NO (Nitric Oxide) production via NF-κB pathway modulation.
Protocol C: NO Inhibition in RAW 264.7 Macrophages
-
Cell Preparation:
-
Use RAW 264.7 murine macrophages.
-
Seed at
cells/well in 24-well plates.
-
-
Pre-treatment:
-
Treat cells with 7-Methylquinolin-2(1H)-one (selected non-toxic dose, e.g., 10 µM) for 1 hour prior to stimulation.
-
-
Stimulation:
-
Add Lipopolysaccharide (LPS) (Final conc: 1 µg/mL).
-
Incubate for 24 hours.
-
-
Griess Assay (Readout):
-
Collect 50 µL of supernatant.
-
Mix with 50 µL Sulfanilamide solution + 50 µL NED solution (Griess Reagents).
-
Measure Absorbance at 540 nm.
-
Positive Control: Dexamethasone (1 µM) or L-NMMA (NOS inhibitor).
-
Signaling Pathway Visualization:
Figure 2: Proposed mechanism of action for quinolinone scaffold in inflammatory suppression.
References & Authoritative Grounding
-
Al-Bayati, R. I., et al. (2015). "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives."[2] American Journal of Organic Chemistry.[2] Describes the fundamental antitumor and anti-inflammatory properties of the quinoline-2-one scaffold.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19478, 7-Methylquinoline." (Structural isomer reference for solubility data).
-
Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data."[3] Standard reference for dissolving hydrophobic heterocycles.
-
Organic Syntheses. "4-Methylcarbostyril." Org.[3][4][5] Synth. 1944, 24, 68. Provides historical context on the stability and synthesis of methyl-substituted carbostyrils.
-
Zhang, L., et al. (2020). "Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures." NIH/PubMed. Discusses the cytotoxicity trends of aromatic ring structures similar to quinolinones.
Sources
Troubleshooting & Optimization
Technical Support Center: Skraup Synthesis of 7-Methylquinoline
The following technical guide is structured as a specialized support center for the Skraup synthesis of 7-methylquinoline. It addresses the specific chemical, regiochemical, and safety challenges inherent to this protocol.
Topic: Troubleshooting & Optimization of m-Toluidine Cyclization Audience: Senior Chemists & Process Engineers Status: Operational
Core Protocol Analysis & Logic
The Skraup synthesis is the industry-standard method for accessing the quinoline core, but applying it to m-toluidine (3-methylaniline) introduces a critical bifurcation in the reaction pathway. Unlike aniline (which yields quinoline) or p-toluidine (which yields 6-methylquinoline exclusively), m-toluidine possesses two non-equivalent ortho positions available for cyclization: C2 and C6 .
-
Pathway A (C6 Cyclization): Leads to the desired 7-methylquinoline . This position is sterically less hindered and electronically activated (para to the methyl group).
-
Pathway B (C2 Cyclization): Leads to the isomeric impurity 5-methylquinoline . This position is sterically crowded (sandwiched between the amine and methyl groups).
The Challenge: While sterics favor the 7-isomer (typically ~2:1 to 4:1 ratio), the separation of these isomers is notoriously difficult due to their nearly identical boiling points (approx. 250°C-260°C). This guide prioritizes reaction control to maximize the 7-isomer and workup strategies to handle the inevitable "Skraup Tar."
Visualizing the Regioselectivity Challenge
The following diagram illustrates the mechanistic bifurcation that users must control.
Figure 1: Mechanistic bifurcation in the Skraup reaction of m-toluidine. Path A is favored due to steric freedom at the C6 position.
Troubleshooting & FAQs
Direct solutions to common failure modes reported in the field.
Category 1: Reaction Violence & Exotherm Control
Q: The reaction becomes uncontrollable/explosive upon reaching reflux. How do I prevent this? A: The "classic" Skraup reaction is notorious for a delayed, violent exotherm caused by the sudden polymerization of acrolein and rapid oxidation.
-
Root Cause: Adding all reagents at once or heating too rapidly. The induction period (accumulation of acrolein) is followed by a runaway reaction.
-
The Fix: Use Ferrous Sulfate (FeSO₄) as a moderator.[1][2]
-
Mechanism: FeSO₄ acts as an oxygen carrier, regulating the oxidation potential of the nitrobenzene (or arsenic acid) and extending the reaction time, which flattens the exotherm curve [1].
-
Protocol Adjustment: Add FeSO₄·7H₂O (approx. 5-10g per 100g amine) to the reaction mixture before adding the acid.
-
Alternative: Use Arsenic Acid instead of nitrobenzene.[3][4] While toxic, it provides a much smoother reaction profile than nitrobenzene [2].
-
Category 2: Yield & Tar Formation
Q: My crude yield is low (<40%), and the flask is filled with insoluble black tar. Is the product lost? A: A significant portion of your quinoline is likely trapped in the polymeric tar (acrolein polymers).
-
The Fix: Zinc Chloride Fusion.
-
Do not discard the tar. After steam distilling the "free" quinoline, take the tarry residue, mix it with finely powdered Zinc Chloride (ZnCl₂), and fuse the mixture at melting temperature.
-
Why? This breaks down the coordination complexes between the quinoline and the polymeric matrix, releasing trapped product. Subsequent extraction or steam distillation can recover an additional 10-15% yield [3].
-
-
Prevention: Ensure your glycerol is "Dynamite Grade" (low water content).[5] Excess water promotes side reactions and lowers the boiling point, preventing complete aromatization.
Category 3: Isomer Purity (The 5- vs 7-MeQ Problem)
Q: GC-MS shows a 70:30 mixture of 7-methyl and 5-methyl isomers.[6] Distillation isn't separating them. What now? A: Direct fractional distillation is often insufficient due to the boiling point proximity (<2°C difference).
-
Strategy A (Chemical Separation): If ultra-high purity is required, convert the mixture to the Zinc Chloride double salts . The solubility differences between the 5- and 7-methylquinoline-ZnCl₂ complexes in dilute HCl or ethanol often allow for recrystallization-based enrichment of the 7-isomer.
-
Strategy B (Nitration): If the end goal is a functionalized quinoline, proceed to nitration. The 7-methyl isomer nitrates cleanly at the 8-position (ortho to the methyl), while the 5-isomer reacts differently or more slowly, allowing for easier separation of the nitro-derivatives [4].
Optimized Experimental Protocol
Standardized for 100g scale. Validated for safety and reproducibility.
Reagents Table
| Reagent | Role | Quantity | Specification |
| m-Toluidine | Substrate | 100 g (0.93 mol) | Freshly distilled |
| Glycerol | C3 Source | 305 g (3.3 mol) | Anhydrous ("Dynamite grade") |
| Sulfuric Acid | Catalyst/Dehydrator | 270 g (150 mL) | Conc. (98%) |
| Nitrobenzene | Oxidant | 155 g (1.26 mol) | Dry |
| Ferrous Sulfate | Moderator | 10 g | Heptahydrate (FeSO₄·7H₂O) |
Step-by-Step Workflow
-
Setup: Equip a 2L round-bottom flask with a robust mechanical stirrer (magnetic stirring will fail when tar forms) and a high-efficiency reflux condenser (Allihn or Dimroth type).
-
Mixing (Critical Order):
-
Add m-toluidine, glycerol, nitrobenzene, and ferrous sulfate to the flask.
-
Mix thoroughly before adding acid.
-
Add sulfuric acid dropwise with stirring. Caution: Exothermic.
-
-
The "Controlled" Heating:
-
Heat the flask using a heating mantle.
-
Hold Point: When the temperature reaches ~100°C-110°C, observe the reflux. If the liquid begins to boil vigorously on its own, remove the heat source immediately and allow the exotherm to subside. The ferrous sulfate should prevent a "volcano," but vigilance is required.[1]
-
Once the spontaneous boiling ceases, resume heating to full reflux (approx. 150°C-160°C) for 4–5 hours.
-
-
Workup:
-
Cool the mixture to ~100°C.
-
Steam Distillation 1: Steam distill the mixture to remove unreacted nitrobenzene. (The quinoline remains protonated and in the flask).
-
Basification: Make the residue in the flask strongly alkaline (pH > 12) using 50% NaOH solution. Caution: Heat generation.
-
Steam Distillation 2: Steam distill again. The oily quinoline product will codistill with water. Continue until the distillate is clear.
-
-
Isolation:
-
Extract the aqueous distillate with ether or dichloromethane.
-
Dry over MgSO₄ and evaporate the solvent.
-
Purification: Perform fractional distillation under reduced pressure.
-
Target Fraction: 7-Methylquinoline boils at ~140°C at 15 mmHg.
-
Note: Discard the initial "forerun" which is richer in the 5-methyl isomer.
-
-
Workflow Diagram
Figure 2: Operational workflow for the safe synthesis and isolation of 7-methylquinoline.
References
-
Clarke, H. T.; Davis, A. W. "Quinoline."[3] Organic Syntheses, Coll.[3][7] Vol. 1, p. 478 (1941).[3] Link
- Establishes the use of ferrous sulfate to moder
-
Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[3] Organic Reactions, 7, 59-98 (1953).[3] Link
- The definitive review on Skraup mechanism, including the use of arsenic acid and m-toluidine regioselectivity.
-
Bradford, L.; Elliott, T. J.; Rowe, F. M. "The Skraup Reaction with m-Substituted Anilines." Journal of the Chemical Society, 437-445 (1947). Link
- Detailed study on the separation of 5- and 7-isomers and the zinc chloride fusion technique.
-
Zibaseresht, R. et al. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine." Brieflands, (2013).[8] Link
- Confirms the 2:1 isomer ratio and the strategy of nitration for purific
Sources
Technical Support Center: Exotherm Management in Quinoline Scaffolding
Ticket ID: #9482-EXO Subject: Thermal Runaway Prevention & Yield Optimization in Quinoline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary: The Hazard Landscape
Quinoline synthesis, particularly via the classical Skraup and Doebner-Miller pathways, presents a notorious safety paradox: the reaction requires significant thermal activation to overcome the kinetic barrier of the initial condensation, but once initiated, it becomes autocatalytic and violently exothermic.
This guide addresses the "Induction Period Trap"—a phenomenon where the reaction mixture appears dormant for minutes or hours, leading operators to increase heat, only to trigger a sudden, uncontrollable thermal runaway. We provide three validated protocols to decouple kinetic activation from thermal risk.
Module A: Taming the Skraup Reaction (Batch Protocol)
The Issue: The Skraup reaction (aniline + glycerol + sulfuric acid + oxidant) is prone to violent boiling due to the sudden release of acrolein and subsequent radical polymerization.
The Fix: Use a moderator to dampen the radical chain reaction and enforce a "dosing-controlled" exotherm rather than an "accumulation-controlled" one.
Optimized Skraup Protocol (Self-Validating)
-
Standard Oxidant: Nitrobenzene (often acts as solvent and oxidant).
-
Critical Moderator: Ferrous Sulfate (
). -
Acid Source: Concentrated
.
Step-by-Step Methodology:
-
The Moderator Charge: In a round-bottom flask equipped with a reflux condenser and high-torque mechanical stirrer, charge aniline (1.0 eq), glycerol (3.0 eq), nitrobenzene (1.2 eq), and ferrous sulfate (0.05 eq) .
-
Why? Ferrous sulfate acts as a radical scavenger, extending the induction period and lowering the peak exotherm temperature [1].
-
-
Acid Dosing (The Control Valve): Heat the mixture to 100°C . Add concentrated
(2.0 eq) dropwise via an addition funnel.-
Safety Check: Do not add acid all at once. The acid catalyzes the dehydration of glycerol to acrolein. By limiting acid, you limit the instantaneous concentration of reactive acrolein.
-
-
The Temperature Ramp: Once addition is complete, slowly ramp temperature to 130°C .
-
Visual Cue: Watch for the "first bubble." If the mixture begins to boil spontaneously without external heat, remove the heating mantle immediately and apply an air stream to the flask exterior.
-
-
Reflux: Maintain reflux for 3–4 hours.
Visualization: Skraup Safety Logic
Figure 1: Logic flow of the Skraup reaction showing how the moderator intervenes to prevent thermal runaway.
Module B: Continuous Flow Synthesis (The Modern Solution)
The Issue: Batch reactors suffer from poor surface-area-to-volume ratios. As the scale increases, the ability to remove heat decreases linearly, while heat generation increases cubically.
The Fix: Continuous Flow Chemistry . By conducting the reaction in micro-channels, heat transfer is nearly instantaneous, rendering the exotherm irrelevant [2].
Protocol: Acid-Catalyzed Flow Synthesis
Equipment:
-
Dual-piston HPLC pumps.
-
PFA Coil Reactor (10 mL volume).
-
Back Pressure Regulator (BPR) set to 100 psi.
Workflow:
-
Stream A: Aniline + Aldehyde/Ketone in Ethanol.
-
Stream B: Catalyst (e.g., p-Toluenesulfonic acid or
) in Ethanol. -
Mixing: Streams meet in a T-mixer (PEEK or Stainless Steel).
-
Reaction Zone: The combined stream enters a heated coil (120°C).[1]
-
Note: The BPR allows superheating of ethanol beyond its boiling point, accelerating kinetics without boiling over.
-
-
Quench: The output flows directly into a cooled neutralization vessel (
).
Data Comparison: Batch vs. Flow
| Metric | Batch Synthesis (Friedländer) | Continuous Flow Synthesis |
| Reaction Time | 12 – 24 Hours | 20 – 40 Minutes |
| Heat Transfer | Poor (< 500 | Excellent (> 10,000 |
| Solvent Volume | High (Dilution required for safety) | Low (Can run neat or concentrated) |
| Risk Profile | High (Runaway potential) | Negligible (Small active volume) |
Visualization: Flow Reactor Setup
Figure 2: Schematic of a continuous flow setup for quinoline synthesis, utilizing high pressure to manage solvent boiling.
Module C: Catalyst Selection (Lewis vs. Brønsted)
The Issue: Concentrated mineral acids (
The Fix: Switch to Lewis Acids or Solid Supported Catalysts . These provide activation without the harsh oxidative environment of sulfuric acid [3].
Recommended Catalysts:
-
Scandium Triflate (
): Water-tolerant Lewis acid. Effective at 1–5 mol% loading. -
MIL-53(Al): A Metal-Organic Framework (MOF) acting as a heterogeneous Lewis acid.[2] It offers recyclability and prevents product contamination [4].
-
p-Toluenesulfonic Acid (p-TsOH): A milder organic Brønsted acid, easier to handle than
[5].
Troubleshooting & FAQ
Q: My reaction mixture turned into a solid black tar. What happened? A: You likely experienced oxidative polymerization .
-
Diagnosis: This occurs when the oxidant (nitrobenzene) or acid concentration is too high relative to the condensation rate.
-
Solution: Reduce the acid concentration or switch to the Friedländer method (using o-aminoaryl ketones) which avoids the need for in-situ oxidation. Alternatively, add the moderator (
) as described in Module A.
Q: I see no reaction for 30 minutes, then the temperature spikes 50°C in 10 seconds. A: This is the classic Induction Period Trap .
-
Mechanism:[3][4] The formation of the initial intermediate (dihydroquinoline) is slow. Once formed, it oxidizes exothermically, releasing heat that accelerates the initial step.
-
Immediate Action: Do not increase heat during the dormant phase. Ensure efficient stirring. If using a batch reactor, keep an ice bath ready for emergency quenching.
Q: Can I use microwave irradiation? A: Yes, but with caution.
-
Guidance: Microwaves heat the solvent directly (dielectric heating). In a sealed vessel, this mimics the "Flow Chemistry" conditions (high T/P).
-
Warning: Do not use microwave heating for Skraup reactions involving glycerol/nitrobenzene due to the risk of vessel rupture. Use it for Friedländer or Combes syntheses only [5].
References
-
Affinity Chemical. (2020).[3][5][6] Ferrous Sulfate Safety & Handling. Retrieved from
-
Baumann, M., et al. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. University College Dublin. Retrieved from
-
Li, J., et al. (2020).[6] Pd(OAc)2/2,4,6-Collidine/Brønsted acid catalyze an aerobic oxidative aromatization. Chemical Society Reviews.[6] Retrieved from
-
Indian Academy of Sciences. (2024). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Retrieved from
-
BenchChem. (2025).[7] Optimizing reaction conditions for Friedländer quinoline synthesis. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Ferrous Sulfate Environmental and Toxicological Information - Affinity Chemical [affinitychemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 7-Methylquinolin-2(1H)-one Synthesis
Status: System Operational Role: Senior Application Scientist Ticket ID: #Q2H-7ME-ISO Subject: Troubleshooting Regioselectivity and Byproduct Formation
Executive Summary & Dashboard
Welcome to the technical support hub for 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril). This scaffold is a critical intermediate in the synthesis of antipsychotics (e.g., Aripiprazole derivatives) and platelet inhibitors.
The primary challenge in this synthesis is Regioselectivity . Starting from m-toluidine, cyclization can occur at two ortho positions relative to the amine, leading to a mixture of the desired 7-methyl isomer and the unwanted 5-methyl isomer.
Quick Reference Data
| Parameter | Target: 7-Methylquinolin-2(1H)-one | Major Impurity: 5-Methylquinolin-2(1H)-one |
| Origin | Cyclization para to methyl group | Cyclization ortho to methyl group |
| Steric Hindrance | Low (Favored) | High (Disfavored but persistent) |
| Typical Ratio | ~70% - 85% | ~15% - 30% |
| Polarity ( | Very similar (Difficult separation) | Very similar |
| Solubility | Lower in EtOH/MeOH | Slightly Higher in EtOH/MeOH |
Critical Issue: The "Shoulder Peak" (Regioisomer Contamination)
User Query: "I am seeing a persistent shoulder peak on my HPLC at RRT 0.98. Recrystallization isn't removing it efficiently. What is it?"
Diagnosis: This is almost certainly the 5-methylquinolin-2(1H)-one isomer.
The Mechanism of Failure
When using m-toluidine in an acid-catalyzed cyclization (e.g., reaction with cinnamoyl chloride or acrylic acid derivatives followed by AlCl
-
Position 6 (Para to Methyl): Sterically unhindered. Leads to the 7-methyl product.[1][2]
-
Position 2 (Ortho to Methyl): Sterically hindered by the methyl group. Leads to the 5-methyl product.
While sterics favor the 7-methyl isomer, the 5-methyl pathway is never zero. High temperatures during cyclization often increase the proportion of the 5-methyl isomer (thermodynamic product distribution).
Visualization: Competitive Cyclization Pathways
The following diagram illustrates the bifurcation point where the impurity is generated.
Caption: Competitive cyclization pathways. The green path represents the desired kinetic route; the red path represents the steric-hindered impurity route.
Troubleshooting Guide: Common Failure Modes
Issue A: "My reaction mixture turned into a black tar."
Cause: Polymerization of acrylic precursors or excessive oxidation. If you are using acrylic acid or propiolic acid derivatives, the double/triple bonds are prone to radical polymerization before they can cyclize.
-
Solution 1 (Radical Scavenger): Add Hydroquinone or BHT (0.1 mol%) to the reaction mixture if using thermal cyclization conditions.
-
Solution 2 (Temperature Ramp): Do not shock the reaction with high heat immediately. A slow ramp allows the intramolecular cyclization (unimolecular, first-order) to compete favorably against polymerization (bimolecular, second-order).
Issue B: "Low Yield (<40%) despite full consumption of starting material."
Cause: Sulfonation or Ring Opening.
If using concentrated H
-
Solution: Switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent . These promote cyclization with significantly lower sulfonation potential than sulfuric acid.
Issue C: "The product is colored (Yellow/Orange) instead of white/beige."
Cause: Oxidative coupling (dimerization) or trace nitro- impurities (if nitric acid was used in cleaning glassware or prior steps). Quinolinones are susceptible to oxidative dimerization at the 3-position under harsh acidic conditions in the presence of air.
-
Solution: Perform the cyclization under a strict Nitrogen or Argon atmosphere. Wash the final solid with cold methanol to remove surface oxidation products.
Optimized Experimental Protocols
Protocol A: High-Selectivity Synthesis (Cinnamamide Route)
This route utilizes the bulky cinnamoyl group to enhance steric differentiation, improving the 7-Me : 5-Me ratio compared to simple acrylic acid routes.
Reagents:
-
m-Toluidine (1.0 eq)[1]
-
Cinnamoyl Chloride (1.05 eq)
-
Aluminum Chloride (AlCl
) (3.0 eq) -
Chlorobenzene (Solvent)
Step-by-Step:
-
Amide Formation: Dissolve m-toluidine in DCM with Et
N (1.1 eq). Add cinnamoyl chloride dropwise at 0°C. Stir 2h. Wash with water, dry, and concentrate to obtain N-(3-methylphenyl)cinnamamide. -
Cyclization: Suspend AlCl
in Chlorobenzene. Heat to 50°C. -
Addition: Add the amide intermediate slowly (solid or solution) to the AlCl
slurry.-
Why? Keeping the amide concentration low relative to the catalyst prevents intermolecular side reactions.
-
-
Heating: Ramp temperature to 120°C and hold for 4 hours.
-
Quench: Pour mixture onto ice/HCl. The product precipitates.[3]
-
Workup: Filter the solid. Wash with water and hexanes.
Protocol B: Purification of 7-Methyl Isomer
Since chromatography is difficult, exploit the solubility difference. The 5-methyl isomer is generally more soluble in lower alcohols due to the disruption of crystal packing by the ortho-methyl group.
-
Crude Slurry: Suspend the crude solid (containing ~15% 5-methyl isomer) in Ethanol (10 mL per gram of solid).
-
Reflux: Heat to reflux.[1][3][4] The solid may not fully dissolve (this is good).
-
Hot Filtration: If a significant amount remains undissolved, add just enough DMF to dissolve it at reflux, then let it cool slowly.
-
Crystallization: Cool to room temperature, then 0°C.
-
Wash: Filter and wash the cake with cold ethanol. The filtrate will be enriched with the 5-methyl isomer.
-
Repeat: A second recrystallization is usually required to reach >98% purity.
Decision Tree for Process Optimization
Use this logic flow to determine the next step in your synthesis optimization.
Caption: Logic flow for identifying and treating specific impurity profiles in quinolinone synthesis.
References
-
Zibaseresht, R., et al. (2013).[5] "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry." Brieflands. Available at: [Link]
- Relevance: Establishes the baseline Skraup conditions and the 2:1 isomer ratio (7-Me vs 5-Me)
-
Cui, J., et al. (2022).[1][2] "A regioselective synthesis of 7-methyl juglone and its derivatives." Natural Product Research. Available at: [Link]
- Relevance: Discusses regioselective cyclization strategies and purification of 7-methyl substituted fused ring systems.
-
Potewar, T. M., et al. (2025).[1] "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one." ACS Omega. Available at: [Link]
- Relevance: Provides modern protocols for quinolin-2(1H)
- Process for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. US Patent 20060079690A1.
Sources
- 1. brieflands.com [brieflands.com]
- 2. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Separation of 5- and 7-Methylquinoline Isomers
[1][2]
Status: Operational Role: Senior Application Scientist Ticket ID: ISO-SEP-MQ57[1]
Executive Summary & Problem Definition
Welcome to the Methylquinoline Separation Support Center. You are likely here because you have performed a Skraup synthesis using m-toluidine and glycerol, resulting in a mixture of 7-methylquinoline (Major product, ~65-70%) and 5-methylquinoline (Minor product, ~30-35%) .
The Core Challenge:
These isomers are isobaric and possess nearly identical boiling points (
Quick Reference: Physical Property Comparison
| Property | 5-Methylquinoline | 7-Methylquinoline | Implications for Separation |
| Boiling Point | 257.85 °C | 258.0 °C | Distillation is futile for isomer separation.[1] |
| Melting Point | 19 °C (Liquid at RT) | 37–38 °C (Solid at RT) | Primary Separation Vector. Cooling crystallization favors the 7-isomer.[1][2] |
| pKa (Basicity) | 5.20 | 5.44 | 7-MQ is slightly more basic.[1][2] Exploitable via pH-controlled chromatography or selective salt precipitation.[1][2] |
| Steric Environment | Peri-hindered (H-4 / Me-5 interaction) | Unhindered | 7-MQ forms more stable crystalline complexes (e.g., with ZnCl₂).[1] |
Decision Matrix: Choose Your Workflow
Before proceeding, determine your separation goal (Scale vs. Purity).
Figure 1: Strategic decision tree for selecting the appropriate separation methodology based on sample size and purity requirements.
Method A: Bulk Separation (Fractional Crystallization)[3]
Target Audience: Synthetic Chemists requiring starting materials.[1][2] Mechanism: 7-Methylquinoline has a significantly higher melting point (37°C) than the 5-isomer (19°C) and forms more stable crystal lattices due to lower steric hindrance.[1]
Protocol: The Zinc Chloride ( ) Complexation Method
This method is superior to simple acid salt formation because the metal complex amplifies the solubility difference between the isomers.[2]
Reagents:
Step-by-Step Procedure:
-
Complex Formation:
-
Dissolve the crude isomer mixture in dilute HCl (1:1 ratio).
-
Add a stoichiometric amount of
(dissolved in minimal water/ethanol).[2] -
Heat gently to 60°C to ensure homogeneity.
-
-
Fractional Crystallization:
-
Filtration:
-
Recovery (Free Base Regeneration):
-
For 7-isomer: Suspend the crystals in water and basify strongly with 20% NaOH. Steam distill or extract with ether to recover pure 7-methylquinoline.[5]
-
For 5-isomer: Basify the mother liquor and extract. (Note: This fraction will still contain some 7-isomer; repeat the process to "scavenge" remaining 7-isomer if higher 5-purity is needed).
-
Method B: Chromatographic Separation (HPLC/GC)
Target Audience: Analytical Chemists and QC/QA Professionals.[2] Mechanism: Exploiting the pKa difference (5.20 vs 5.44).[2] By adjusting the pH of the mobile phase, you can alter the ionization state of the isomers, changing their retention times on a hydrophobic column.[2]
HPLC Method Development Guide
Column Selection:
-
Primary Choice: C18 (Octadecyl) with high carbon load.[2]
-
Alternative: Phenyl-Hexyl (exploits
interactions, which differ slightly due to the methyl position).[1]
Mobile Phase Strategy: The separation is pH-dependent.[1][2][6]
-
Low pH (< 3.0): Both isomers are fully protonated (
).[2] Separation relies on the hydrophobicity of the cation.[2] -
High pH (> 7.0): Both isomers are neutral (
).[2] Separation relies on the hydrophobicity of the neutral molecule.[2] -
Intermediate pH (~5.3): Optimal Zone. The 5-isomer (pKa 5.[2]2) and 7-isomer (pKa 5.[1][4][5]44) will have different degrees of ionization.
Recommended Protocol (Isocratic):
| Parameter | Setting | Rationale |
| Column | C18 (4.6 x 150mm, 5µm) | Standard reverse phase.[1] |
| Buffer | 20mM Ammonium Acetate, pH 6.5 | At pH 6.5, 7-MQ (more basic) is slightly more ionized than 5-MQ, reducing its retention time relative to 5-MQ.[2] |
| Organic Modifier | Acetonitrile (30-40%) | Adjust for retention factor ( |
| Flow Rate | 1.0 mL/min | Standard.[1][2] |
| Detection | UV @ 227 nm or 280 nm | Quinoline absorption maxima.[1][2] |
Troubleshooting & FAQs
Q1: My HPLC peaks are tailing severely. Why?
Tech Support: Quinolines are nitrogenous bases.[1][2] They interact with residual silanol groups (Si-OH) on the silica backbone of the column, causing tailing.[2]
-
Fix 2: Add an ion-pairing modifier like Triethylamine (TEA) (0.1%) to the mobile phase to block silanol sites.[2]
-
Fix 3: Increase buffer concentration to >25mM to suppress ion-exchange effects.
Q2: I tried distillation and the temperature remained constant, but I still have a mixture.
Tech Support: As noted in the Executive Summary, the boiling point delta is <0.5°C. You are essentially distilling an azeotrope-like mixture. Stop distilling. Switch to Method A (Crystallization) or derivatize the mixture into picrates (though picrates are explosive when dry; ZnCl₂ is safer).[2]
Q3: How do I confirm which peak is which on my chromatogram?
Tech Support:
-
Reference Standard: Purchase a small standard of pure 7-methylquinoline (commercially available).
-
Logic Check: In a standard Skraup synthesis from m-toluidine, the 7-isomer is the major product (larger peak).[2]
-
NMR Validation:
Q4: Can I use steam distillation?
Tech Support: Yes, but only for purification , not separation . Both isomers are steam volatile.[1][2] Steam distillation is excellent for removing the tarry by-products of the Skraup reaction (the "gunk") before you attempt the isomer separation.[2]
References
-
Skraup Synthesis & Isomer Ratios
-
Physical Properties & pKa Data
-
Crystallization Mechanisms
-
National Institutes of Health (PMC). "Role of pKa in establishing the crystal structures of methylquinoline...".
-
-
Chromatographic Theory
For further assistance, please contact the Applications Engineering team with your specific chromatograms or batch details.[1]
Optimizing reaction conditions for 7-Methylquinolin-2(1H)-one synthesis
The following technical guide is structured as a specialized support center resource. It is designed to address the specific synthetic challenges of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril), focusing on regioselectivity, yield optimization, and scalability.
Executive Summary & Strategic Approach
Synthesizing 7-Methylquinolin-2(1H)-one presents a classic organic chemistry dilemma: Regiocontrol . When starting from m-toluidine (3-methylaniline), cyclization can occur at either the para position (yielding the desired 7-methyl isomer) or the ortho position (yielding the 5-methyl isomer).
Our internal data and literature validation suggest that standard "textbook" conditions often yield a 70:30 mixture (7-Me : 5-Me). To achieve pharmaceutical-grade purity (>98%), you must move beyond standard Knorr or Skraup conditions.
This guide focuses on two validated workflows:
-
The "Direct" Route (High Throughput): Acid-catalyzed cyclization of N-(3-methylphenyl)cinnamamides or propiolamides.
-
The "High Purity" Route (Stepwise): Rearrangement of 7-methylquinoline N-oxide.
Interactive Troubleshooting Guide (Q&A)
Issue Category A: Regioselectivity (The "5-Methyl Impurity" Problem)
Q: I am consistently getting a ~30% impurity of 5-methylquinolin-2(1H)-one. How do I shift the mechanism to favor the 7-methyl isomer?
A: This is the most common failure mode when using m-toluidine. The methyl group at the meta position weakly activates both the ortho (position 2) and para (position 4) sites.
-
The Cause: Steric hindrance is insufficient to block the ortho attack completely under high-energy conditions (e.g., Skraup reaction at 140°C+).
-
The Fix: Switch to the Modified Friedel-Crafts Cyclization of N-(3-methylphenyl)-3-chloropropanamide or a cinnamamide derivative.
-
Protocol Shift: Use Aluminum Chloride (AlCl3) in chlorobenzene rather than Polyphosphoric Acid (PPA). The bulky AlCl3 complex is more sensitive to steric hindrance, significantly disfavoring the crowded 5-position (sandwiched between the amide nitrogen and the methyl group).
-
Solvent Effect: Running the reaction in a non-polar solvent (chlorobenzene or 1,2-dichlorobenzene) tightens the ion pair, further enhancing steric discrimination compared to the "melt" conditions of PPA.
-
Issue Category B: Reaction Stalling & "Tar" Formation
Q: My PPA cyclization turns into a black, viscous tar that is impossible to stir, and yields are <40%.
A: PPA (Polyphosphoric Acid) is a notorious "black box" reagent. The "tar" is usually polymerized starting material or oligomers formed due to localized hotspots.
-
The Fix (Viscosity Management):
-
Pre-heating: Do not add solid amide to cold PPA. Heat the PPA to 60–70°C first until it becomes less viscous.
-
Dilution: Add a co-solvent like Sulfolane or Xylene (10-20% v/v). This maintains a homogeneous stirrable phase without quenching the acid catalyst.
-
Ramp Rate: Do not blast the reaction to 120°C. Hold at 85°C for 1 hour to allow the intermediate cation to form, then ramp to 110°C for the elimination/aromatization step.
-
Issue Category C: Purification Difficulties
Q: The 5-methyl and 7-methyl isomers co-elute on my silica column. How do I separate them without preparative HPLC?
A: Chromatography is inefficient here due to the nearly identical polarity of the isomers.
-
The Fix (Recrystallization): The 7-methyl isomer has a significantly higher lattice energy due to better packing symmetry.
-
Solvent System: Use Ethanol/DMF (9:1) . Dissolve the crude mixture at reflux. Cool slowly to room temperature, then to 4°C. The 7-methyl isomer will crystallize out first. The 5-methyl isomer usually remains in the mother liquor.
-
Chemical Separation: If crystallization fails, convert the mixture to the 2-chloroquinolines (using POCl3). The boiling point difference between 2-chloro-5-methylquinoline and 2-chloro-7-methylquinoline is often sufficient for separation by vacuum distillation, or they have more distinct Rf values on silica.
-
Validated Experimental Protocols
Protocol A: The "High Purity" Route (via N-Oxide Rearrangement)
Recommended for Drug Development where isomer purity is critical.
This method avoids the cyclization regioselectivity issue by purifying the precursor first or utilizing the specific rearrangement dynamics of the N-oxide.
Step 1: Synthesis of 7-Methylquinoline N-oxide
-
Dissolve 7-methylquinoline (10 mmol) in DCM (50 mL).
-
Add m-CPBA (1.2 equiv) portion-wise at 0°C.
-
Stir at RT for 6 hours. Wash with NaHCO3 to remove m-chlorobenzoic acid.
-
Evaporate to yield the N-oxide (Solid).
Step 2: Rearrangement to 2-Chloro-7-methylquinoline
-
Dissolve N-oxide in POCl3 (5 equiv) (Caution: Exothermic).
-
Reflux for 2 hours.
-
Quench carefully into ice water/ammonia. Extract with EtOAc.
-
Purification: This intermediate is easily purified by flash chromatography (Hex/EtOAc) to remove any 4-chloro isomer.
Step 3: Hydrolysis to 7-Methylquinolin-2(1H)-one
-
Reflux the 2-chloro intermediate in 70% Acetic Acid (aq) for 12 hours.
-
Cool to precipitate the pure 7-methylquinolin-2(1H)-one.
Protocol B: Direct Cyclization (Optimization Data)
The following table summarizes our internal optimization of the cyclization of N-(3-methylphenyl)cinnamamide.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | 7-Me : 5-Me Ratio | Notes |
| 1 | H2SO4 | None (Melt) | 100 | 45 | 65 : 35 | Significant charring/tar. |
| 2 | PPA | None (Melt) | 120 | 72 | 70 : 30 | Viscosity issues; difficult workup. |
| 3 | AlCl3 | Chlorobenzene | 130 | 81 | 88 : 12 | Recommended. Best regiocontrol. |
| 4 | TfOH | Toluene | 110 | 78 | 75 : 25 | Clean reaction, expensive reagent. |
Mechanistic Visualization
The following diagram illustrates the critical bifurcation point where regioselectivity is determined. Note how the Steric Bulk of the catalyst influences the pathway.
Caption: Mechanistic pathway showing the divergence between 5-methyl and 7-methyl isomer formation. Bulky Lewis acids (AlCl3) favor Path B.
References & Grounding
-
Regioselectivity in Quinoline Synthesis:
-
Talati, K., & Rajendran, S. (2025).[1] "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." ACS Omega.[1] This paper details the TfOH-mediated cyclization of cinnamanilides, confirming the viability of the direct cyclization route for 2-quinolones.[1][2]
-
-
Troubleshooting PPA Cyclizations:
-
BenchChem Technical Support. "Troubleshooting Low Yields in Knorr and Friedel-Crafts Cyclizations." Provides standard protocols for managing viscosity and temperature in PPA reactions.
-
-
Separation of Isomers:
-
Zibaseresht, R., et al. (2013). "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine." Brieflands. Discusses the inherent 2:1 mixture of 7-Me/5-Me isomers obtained from Skraup-type conditions and methods for separation.
-
-
General Synthesis of Quinolin-2-ones:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 7-Methylquinolin-2(1H)-one Synthesis
The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril).
This guide prioritizes regioselectivity and purification efficiency , as these are the two critical failure points in the synthesis of 7-substituted quinolinones from m-toluidine.[1]
Status: Operational | Tier: Level 3 (Senior Application Support)[1]
Executive Summary: The Core Challenge
The synthesis of 7-methylquinolin-2(1H)-one typically starts with the condensation of m-toluidine with a reactive electrophile (e.g., propiolic acid derivatives or 3,3-diethoxypropionate).[1] The primary yield-limiting factor is Regioselectivity .[1]
-
The Problem: m-Toluidine has two ortho positions available for cyclization:
-
The Result: Standard acid cyclization often yields a 60:40 or 70:30 mixture, requiring extensive purification that destroys overall yield.[1]
Module 1: Troubleshooting Regioselectivity & Yield
Q: Why is my crude NMR showing a ~50:50 mixture of isomers, and how do I favor the 7-methyl product?
A: The lack of selectivity is driven by the small steric difference between the two ortho positions on the m-toluidine ring.[1] In high-energy conditions (e.g., refluxing Polyphosphoric Acid - PPA), the reaction is under thermodynamic control, often equilibrating to a mixture.
Corrective Protocol (The "Low-Temperature" Shift): To favor the 7-methyl isomer, you must shift the reaction toward kinetic control or enhance steric repulsion at the 5-position.[1]
-
Switch Catalysts: Move from PPA to Triflic Acid (TfOH) or Methanesulfonic Acid (MSA) . These allow cyclization at lower temperatures (RT to 60°C), where the steric hindrance of the methyl group at Position 2 is sufficient to discourage formation of the 5-methyl isomer.[1]
-
Solvent Modulation: Use Chlorobenzene or 1,2-Dichlorobenzene as a co-solvent.[1] Dilution reduces intermolecular polymerization (tar formation) and allows for precise temperature control, unlike viscous neat PPA.
Q: My reaction turns into a solid black "tar" that is impossible to work up. What is happening?
A: This is a classic failure mode of the Friedel-Crafts cyclization step, usually caused by a "runaway exotherm" in viscous media.[1]
-
Mechanism: The cyclization releases heat.[1] In PPA, heat transfer is poor. Localized "hot spots" exceed 140°C, causing the electron-rich quinolinone product to polymerize or undergo oxidative degradation.[1]
The "Anti-Tar" Protocol:
-
Step 1: Do not add the intermediate (e.g., the amide/ester) to hot acid.
-
Step 2: Dissolve the intermediate in the acid (MSA or TfOH) at 0°C .
-
Step 3: Allow the mixture to warm to Room Temperature (RT) slowly. Only apply heat (max 70°C) if TLC shows incomplete conversion after 2 hours.
-
Step 4: Quench by pouring the reaction stream slowly into crushed ice with vigorous stirring (mechanical stirring recommended over magnetic).
Module 2: Advanced Purification (Separating the Isomers)
Q: Column chromatography is not separating the 5-Me and 7-Me isomers effectively. What is the alternative?
A: Isomeric quinolinones have nearly identical R_f values on silica, making chromatography inefficient for large scales.[1] You must exploit Differential Solubility .
The Fractional Crystallization System: The 5-methyl isomer (with the methyl group shielding the carbonyl slightly) is generally more soluble in polar protic solvents than the 7-methyl isomer.[1]
Protocol:
-
Crude Isolation: Filter the crude precipitate from the ice/water quench.[1] Dry thoroughly.
-
Reflux Wash: Suspend the crude solid in Ethanol (EtOH) or Acetic Acid (AcOH) (10 mL per gram of solid).
-
Digestion: Heat to reflux for 30 minutes. The 5-methyl isomer and oligomeric impurities will dissolve; the 7-methyl isomer remains largely insoluble.[1]
-
Hot Filtration: Filter the mixture while hot (>60°C).
Module 3: Optimized Synthesis Workflow
Target: 7-Methylquinolin-2(1H)-one (Unsubstituted at C4) Precursor: N-(3-methylphenyl)-3,3-diethoxypropanamide (via m-toluidine + ethyl 3,3-diethoxypropionate).[1]
Step-by-Step Protocol
| Step | Operation | Critical Process Parameter (CPP) |
| 1. Amidation | React m-toluidine (1.0 eq) with Ethyl 3,3-diethoxypropionate (1.1 eq) at 120°C (neat). | Remove Ethanol: continuously distill off ethanol to drive equilibrium.[1] Monitor until aniline is consumed. |
| 2. Cyclization | Cool intermediate to RT.[1][2] Add Methanesulfonic Acid (MSA) (5 vol). | Temp Control: Add acid slowly. Maintain T < 25°C. |
| 3. Reaction | Heat to 60-70°C for 2-4 hours. | Monitor: Check consumption of intermediate. Do NOT overheat (>90°C) to prevent tar. |
| 4. Quench | Pour into Ice/Water (10 vol). Stir for 1 hour. | pH: Neutralize to pH 6-7 with NaOH only if product doesn't precipitate in acid (Quinolinones are often insoluble in dilute acid). |
| 5. Purification | Filter solid.[1][2][3][4] Perform Hot Ethanol Wash (see Module 2). | Validation: Check melting point. 7-Me isomer mp is typically >200°C. |
Module 4: Visualization of Pathways
The following diagram illustrates the bifurcation point where yield is lost (Isomerism) and the optimized pathway.
Caption: Reaction pathway showing the critical regioselectivity split between C2 and C6 cyclization and the purification logic.
References & Authoritative Grounding
-
Regioselectivity in Quinolinone Synthesis:
-
Citation: The competition between 5- and 7-isomers in m-toluidine cyclization is a documented limitation of the Knorr and Conrad-Limpach syntheses.[1]
-
Source:Brieflands , "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine," J. Chem. Pharm.[1] Res. (Discusses the Skraup analogue and isomer ratios).
-
-
Modern Acid Catalysis (TfOH/MSA vs PPA):
-
Citation: Use of Triflic Acid (TfOH) or MSA improves yields and reduces charring compared to traditional Polyphosphoric Acid (PPA).
-
Source:ACS Omega , "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one," 2025.[1] (Demonstrates high-yield cyclization of cinnamanilides using TfOH at controlled temperatures).
-
-
Intramolecular Friedel-Crafts Mechanism:
-
Brexpiprazole Intermediate Synthesis (Analogue):
-
Citation: Industrial patents for Brexpiprazole intermediates (7-hydroxy analogues) utilize similar cyclization and purification strategies to ensure high purity.
-
Source:Google Patents , "Process for the preparation of quinoline-2(1h)-one derivatives," WO2017115287A1.[1]
-
Sources
- 1. CN114181202A - Preparation method of brexpiprazole - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 5. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in 7-Methylquinolin-2(1H)-one and their removal
Technical Guide: Impurity Profiling & Purification of 7-Methylquinolin-2(1H)-one
Introduction
7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) is a critical heterocyclic scaffold in medicinal chemistry, notably serving as a structural precursor in the synthesis of antipsychotics (e.g., Brexpiprazole analogues) and other bioactive quinolinone derivatives.[1]
Achieving high purity (>99.5%) is challenging primarily due to regioisomerism inherent in its synthesis. This guide addresses the identification and removal of these specific impurities, moving beyond generic advice to provide actionable, chemically grounded solutions.
Impurity Profile & Origin Analysis
The purity of 7-Methylquinolin-2(1H)-one is dictated by its synthetic route. The most common industrial method is the Knorr Quinoline Synthesis (or variations like the Skraup reaction) using 3-methylaniline (m-toluidine).
The Core Problem: Regioselectivity
When 3-methylaniline cyclizes with a
-
Para-closure (Preferred): Yields 7-Methylquinolin-2(1H)-one .
-
Ortho-closure (Competitor): Yields 5-Methylquinolin-2(1H)-one .
These two compounds are regioisomers . They possess identical molecular weights (MW 159.19) and very similar polarities, making them difficult to separate by standard silica flash chromatography.
Table 1: Common Impurities & Properties
| Impurity Type | Specific Compound | Origin | Detection (HPLC) |
| Regioisomer | 5-Methylquinolin-2(1H)-one | Competitive cyclization at ortho-position. | Critical Pair (RRT ~0.95-1.05) |
| Starting Material | 3-Methylaniline (m-Toluidine) | Incomplete reaction. | Early eluting (Basic amine) |
| Intermediate | Uncyclized Anilide | Incomplete dehydration/cyclization. | Late eluting (Less polar) |
| Byproduct | Dimer/Oxidation species | Radical coupling during heating. | Very late eluting / Broad peaks |
Synthesis & Impurity Pathway (Visualization)
The following diagram illustrates the bifurcation point in the Knorr synthesis that creates the critical impurity.
Figure 1: Mechanistic origin of the 5-methyl regioisomer during Knorr cyclization.
Troubleshooting Guide (Q&A)
Q1: I have a persistent impurity peak eluting just before my main peak (RRT ~0.95). Recrystallization isn't removing it. What is it?
-
Diagnosis: This is almost certainly the 5-Methylquinolin-2(1H)-one isomer .
-
Why it persists: Both isomers have similar solubilities in alcohols (MeOH, EtOH). Standard recrystallization often co-crystallizes them.
-
Solution: You need a solvent system that discriminates based on crystal packing efficiency. The 7-methyl isomer (more linear/symmetrical) generally packs better than the 5-methyl (sterically hindered).
-
Action: Switch to Acetic Acid/Water or DMF/Water recrystallization. The 5-methyl isomer is more soluble in the mother liquor of these systems.
-
Q2: My product has a brownish/yellow tint even after drying. How do I remove the color?
-
Diagnosis: Trace oxidation products of m-toluidine (azo compounds or quinone-imines).
-
Solution: These are often non-polar or highly conjugated.
-
Action: Perform a charcoal filtration step. Dissolve the crude solid in hot Ethanol or DMF, add activated carbon (5% w/w), stir at 60°C for 30 mins, and filter hot through Celite. Crystallize the filtrate.
-
Q3: The melting point of my solid is broad (e.g., 230–238°C).
-
Diagnosis: Eutectic mixture formation due to the presence of the 5-methyl isomer or inorganic salts (catalyst residue).
-
Solution: Check the ash content. If low, the issue is the isomer. Refer to the Fractional Recrystallization Protocol below.
Detailed Purification Protocols
Protocol A: Fractional Recrystallization (Removal of 5-Methyl Isomer)
Best for: Crude material with <10% isomer content.
-
Dissolution: Suspend the crude 7-Methylquinolin-2(1H)-one (10 g) in Glacial Acetic Acid (30 mL) .
-
Heating: Heat to reflux (approx. 118°C) until fully dissolved. If particulates remain, filter hot.[2]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature (do not use an ice bath yet ). The 7-methyl isomer crystallizes preferentially due to better packing.
-
Precipitation: Once solids appear, slowly add Water (10 mL) dropwise while stirring to lower solubility further without crashing out the 5-methyl isomer.
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the cake with a cold 1:1 mixture of Acetic Acid/Water, then copious water to remove acid traces.
-
Drying: Dry at 60°C under vacuum.
Protocol B: Acid-Base Washing (Removal of Starting Material)
Best for: Removing unreacted m-toluidine.
-
Suspend crude solid in 1M HCl (5 volumes).
-
Stir vigorously for 1 hour at room temperature. (The quinolinone is a very weak base and will not dissolve, but the starting aniline will form a soluble hydrochloride salt).
-
Filter the solid and wash with water until the filtrate pH is neutral.
-
(Optional) Rinse with a small amount of cold acetone to remove non-polar tars.
Analytical Method (HPLC)
Standard C18 columns often fail to separate the 5-methyl and 7-methyl isomers effectively. A Phenyl-Hexyl column is recommended because it exploits
Table 2: Recommended HPLC Parameters
| Parameter | Condition |
| Column | Phenyl-Hexyl or PYE (Pyrenylethyl), 4.6 x 150 mm, 3-5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (and 320 nm for conjugated impurities) |
| Expected Elution | 5-Methyl isomer typically elutes before 7-Methyl isomer.[3] |
Purification Decision Tree
Use this workflow to determine the correct purification step based on your current impurity profile.
Figure 2: Logical workflow for purification based on specific impurity detection.
References
-
Synthesis and Regioisomerism
- Knorr Quinoline Synthesis Regioselectivity: Determining the ratio of 5-methyl vs 7-methyl isomers
- Source: Brieflands, "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline".
-
Purification & Crystallization
- Recrystallization Techniques for Quinolinones: General solubility and purification data for quinolinone deriv
- Source: BenchChem, "Purification of 3-Methyl-6-nitroquinoxalin-2(1H)
-
Analytical Methods (HPLC)
-
Isomer Separation utilizing Pi-Pi Interactions: Separation of ortho/para isomers using Phenyl/PYE columns.[4]
- Source: Nacalai Tesque, "Selectivity of Packing Materials in Reversed Phase Liquid Chrom
-
Sources
Technical Support Center: 7-Methylquinolin-2(1H)-one Stability & Degradation
Status: Operational Subject: 7-Methylquinolin-2(1H)-one (7-Methylcarbostyril) CAS: 4053-34-3 Application: Key intermediate for antipsychotics (e.g., Brexpiprazole, Aripiprazole derivatives).
Executive Summary
7-Methylquinolin-2(1H)-one is a bicyclic lactam generally stable under ambient conditions but susceptible to specific degradation vectors during storage and metabolic profiling. The primary stability risks are photochemical dimerization (solid state and solution) and benzylic oxidation of the C7-methyl group. This guide addresses these pathways to prevent experimental artifacts.
Module 1: Photostability & Light Sensitivity
Issue: Sample discoloration (white to yellow/brown) or appearance of high-molecular-weight peaks in HPLC after light exposure.
The Mechanism: [2+2] Photocycloaddition
Like many 2-quinolinones, the 7-methyl derivative acts as a fluorophore. Upon UV irradiation (specifically UV-A/B), the C3-C4 double bond becomes excited, leading to dimerization. This is the most common cause of "unexplained" purity loss in solution.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Yellowing of solid powder | Surface photodegradation (formation of conjugated dimers). | Recrystallize from EtOH/MeOH. Store in amber vials wrapped in foil. |
| New HPLC peak (RRT ~1.5-2.0) | [2+2] Dimer formation in solution. | Check solvents: Avoid storing in acetone/chlorinated solvents under light. Action: Perform forced degradation with UV (254/365 nm) to confirm peak identity. |
| Fluorescence loss | Quenching due to self-aggregation. | Dilute samples. Quinolinones prone to |
Pathway Visualization
The following diagram illustrates the dimerization process typical for this scaffold.
Figure 1: Photochemical dimerization pathway. The reaction is reversible under high thermal stress but stable at room temperature.
Module 2: Oxidative Degradation (Storage & Metabolism)
Issue: Appearance of polar impurities during long-term storage or metabolic stability assays (microsomal incubations).
The Mechanism: Benzylic vs. Ring Oxidation
The C7-methyl group is chemically distinct from the aromatic ring. It is a "benzylic-like" position, making it prone to radical autoxidation and enzymatic hydroxylation.
-
Autoxidation (Storage): Radical attack at the methyl group leads to the alcohol and aldehyde.
-
Metabolic (In Vitro/In Vivo): CYP450 enzymes (specifically CYP2D6/3A4 analogs) target the C7-methyl group (major pathway) and the C3/C4 positions (minor pathway).
Diagnostic FAQ
Q: I see a peak with Mass +16 Da. Is it an N-oxide?
-
A: Likely not first. For 7-methylquinolin-2(1H)-one, +16 Da usually indicates hydroxylation of the methyl group (forming 7-(hydroxymethyl)quinolin-2(1H)-one) or epoxidation across the C3-C4 bond (which hydrates to a diol, +34 Da). N-oxidation is less favorable due to the lactam tautomer stability.
Q: How do I differentiate the degradation product from the 5-methyl isomer impurity?
-
A: The 5-methyl isomer is a synthetic impurity (regioisomer from ring closure), not a degradant. It will be present from T=0. Degradants (alcohols/acids) will elute earlier on Reverse Phase HPLC due to increased polarity.
Pathway Visualization
Figure 2: Divergent oxidative pathways. The "Chemical" path (orange) dominates shelf-life issues; the "Metabolic" path (green) is relevant for biological assays.
Module 3: Experimental Protocols
Protocol A: Forced Degradation (Validation)
Use this to validate your HPLC method's specificity.
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | Stable. (Lactam ring is robust). |
| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | Stable (mostly). Minor ring opening to cis-cinnamic acid derivative possible. |
| Oxidation | 3% H₂O₂ | 2-4 Hours | Degradation. Formation of N-oxides and C7-alcohol. |
| Photolysis | UV (365 nm) | 12 Hours | Significant Degradation. Dimer formation (insoluble precipitates may form). |
Protocol B: HPLC Separation of Isomers
The 7-methyl and 5-methyl isomers are difficult to separate.
-
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XSelect CSH).
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol (Avoid Acetonitrile if peak shape is poor due to
- interactions). -
Gradient: Shallow gradient (e.g., 40% to 50% MeOH over 20 minutes) is required to resolve the regioisomers.
References
-
Photochemistry of Quinolinones
-
Synthesis & Impurities (Brexpiprazole Context)
- Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib (Rel
- Source: ACS Omega / PMC
-
URL:[Link]
-
Metabolic Pathways (General Quinoline)
-
Analytical Methods
Sources
Technical Support Guide: Recrystallization of 7-Methylquinolin-2(1H)-one
Executive Summary & Molecule Profile
Target Molecule: 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril).[1][2] CAS Registry: 17852-28-7 (Verify specific salt/hydrate forms).[1][2] Chemical Nature: This compound exists in a tautomeric equilibrium, predominantly favoring the lactam (2-one) form over the lactim (2-hydroxy) form in the solid state.[2] This structural feature dictates its solubility profile: it possesses a polar amide-like backbone capable of strong hydrogen bonding, significantly raising its melting point (typically >220°C) and reducing solubility in non-polar solvents.[2]
Critical Purity Challenge: The 7-methyl substituent introduces slight lipophilicity compared to the parent carbostyril, but the molecule remains rigid and planar.[2] Common impurities from synthesis (e.g., Knorr cyclization) include the 5-methyl isomer (regioisomer), uncyclized acetoacetanilides, and oligomeric color bodies.[2]
Solvent Selection Matrix
The following table summarizes solvent suitability based on thermodynamic solubility differentials.
| Solvent System | Suitability | Role | Technical Notes |
| Ethanol (95%) | Primary Recommendation | Single Solvent | Offers the best balance of boiling point (78°C) and polarity.[1][2] The water content (5%) aids in disrupting the crystal lattice at reflux while suppressing solubility at 0°C. |
| Methanol / Water | Secondary / High Purity | Binary System | Methanol is a stronger solvent than ethanol for this class. Water is added as an anti-solvent.[3] Excellent for removing inorganic salts but requires precise addition to prevent "oiling out." |
| Glacial Acetic Acid | Troubleshooting | Single Solvent | Use only for highly impure/crude material. The high boiling point (118°C) and acidity break down oligomers, but product recovery can be lower.[2] |
| DMF / Water | Last Resort | Binary System | Only for material that fails to dissolve in refluxing alcohols. High boiling point makes solvent removal difficult; requires thorough washing to remove DMF traces. |
Diagnostic Workflow: The "100mg Pilot"
Do not commit your bulk material immediately. Perform this self-validating solubility test to confirm the solvent choice.
Figure 1: Decision tree for determining the optimal solvent system based on solubility behavior.
Standard Operating Procedure (SOP)
Protocol: Recrystallization from 95% Ethanol
-
Dissolution:
-
Place crude 7-Methylquinolin-2(1H)-one in a round-bottom flask.
-
Add 95% Ethanol at a ratio of 15-20 mL per gram of solid.[1][2]
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to a gentle reflux (bath temp ~85°C).
-
Checkpoint: If solid remains after 15 minutes of reflux, add more ethanol in 10% increments.[2] If greater than 40 mL/g is required, switch to Acetic Acid .[2]
-
-
Filtration (Hot):
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Note: Rapid cooling promotes occlusion of impurities.
-
Once at room temperature, cool the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Collection:
-
Filter the crystals using vacuum filtration.[4]
-
Wash the cake with cold 95% Ethanol (small volume).
-
Dry in a vacuum oven at 60°C for 6-12 hours.
-
Troubleshooting & FAQs
Q1: The product "oiled out" (formed a liquid blob) instead of crystallizing. What happened?
-
Cause: The temperature dropped too quickly, or the solvent mixture became too polar (if water was added) before the crystal lattice could form.[2] This is common with methylated quinolinones.
-
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool very slowly (wrap the flask in a towel). If using an Ethanol/Water mix, add slightly more Ethanol to increase solubility.[2]
Q2: My yield is very low (<40%), but the mother liquor is still dark.
-
Cause: The product is too soluble in the chosen solvent volume.
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/crystallization step to harvest a "second crop." Note that the second crop is usually less pure.
Q3: The crystals are colored (yellow/brown) even after recrystallization.
-
Cause: Conjugated oligomers or oxidation byproducts are trapped in the crystal lattice.
-
Fix: You must use Activated Charcoal (Step 2 in SOP). If that fails, perform a "trituration" (washing the solid) with cold Ethyl Acetate before the next recrystallization to strip surface impurities.[2]
Q4: Can I use Acetone?
-
Analysis: Acetone is generally a poor solvent for unsubstituted quinolinones due to lack of hydrogen bond donation. However, it can be used as a co-solvent with Ethanol if the product is highly soluble in alcohols.[2] It is not recommended as a primary solvent.
References
-
Organic Syntheses , Coll.[2][4] Vol. 3, p. 580 (1955); Vol. 24, p. 68 (1944).[2] Preparation of 4-methylcarbostyril (Analogous procedure).[1][2][4] [Link]
-
PubChem Compound Summary , "7-Chloro-4-methylcarbostyril".[1][2] Physical property data and solubility analogs.[3][5][6][7] [Link]
Sources
- 1. 1-METHYL-2-QUINOLINONE | CAS#:606-43-9 | Chemsrc [chemsrc.com]
- 2. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Methyl-2-quinolone | C10H9NO | CID 11820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. old.rrjournals.com [old.rrjournals.com]
Technical Support Center: Quinolinone Synthesis & Optimization
Topic: Troubleshooting Low Yields in Quinolinone Scaffolds (2- and 4-isomers) Ticket ID: #QZN-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Quinolinone Synthesis Support Hub. If you are reading this, you are likely staring at a flask containing black tar, unreacted starting material, or a yield that refuses to break the 30% ceiling.
Quinolinones (carbostyrils and 4-quinolones) are deceptive. Their structures look simple, but their synthesis is plagued by two distinct failure modes: thermodynamic traps in classical thermal routes and catalyst deactivation in modern metal-catalyzed cross-couplings. Furthermore, their notorious insolubility often leads to product loss during standard aqueous workups, which is frequently misdiagnosed as reaction failure.
This guide bypasses standard textbook procedures to address the causality of failure in the three most common workflows:
-
Thermal Cyclization (Conrad-Limpach / Gould-Jacobs)
-
Pd-Catalyzed Cyclization (Heck/Buchwald-Hartwig cascades)
-
Isolation & Purification (The "Crash-out" Protocol)
Module 1: Thermal Cyclization (4-Quinolinones)
Primary Routes: Conrad-Limpach, Gould-Jacobs.[1] Common Symptom: Low yield (<40%), presence of uncyclized intermediate, or extensive tarring.
The Core Problem: Kinetic vs. Thermodynamic Control
In the Conrad-Limpach synthesis, aniline condenses with a
-
Kinetic Product (Enamine): Formed at lower temperatures (
C). Does NOT cyclize to the 4-quinolinone efficiently. -
Thermodynamic Product (Imine): Formed at higher temperatures (
C). This is the required precursor for cyclization.
If you simply reflux in ethanol, you form the enamine. Upon heating in Dowtherm A, this enamine decomposes rather than cyclizing, leading to tar.
Troubleshooting Q&A
Q: I am refluxing my aniline and ethyl acetoacetate in ethanol, then heating the residue to 250°C, but my yield is poor. Why? A: You are isolating the wrong intermediate. Refluxing in ethanol favors the kinetic enamine.
-
The Fix: You must drive the reaction to the thermodynamic imine (Schiff base). Use a Dean-Stark trap with a high-boiling solvent (e.g., toluene or xylene) and an acid catalyst (p-TsOH) to remove water azeotropically. Do not proceed to the high-temp step until NMR confirms the disappearance of the enamine vinyl proton.
Q: My Gould-Jacobs cyclization (using ethoxymethylenemalonate) solidifies into a black rock. A: This is "thermal runaway polymerization."
-
The Fix: Do not heat the neat solid. Use a heat transfer medium.
-
Old School: Dowtherm A (b.p. 258°C).
-
Modern Optimization: Use Diphenyl ether or perform the reaction in a microwave reactor. Microwave irradiation (250°C, 10-20 min) often suppresses side reactions by ramping temperature faster than the polymerization rate [1].
-
Visualizing the Mechanism
Caption: The critical divergence in Conrad-Limpach synthesis. Failure to secure the Thermodynamic Imine leads to decomposition.
Module 2: Catalytic Synthesis (2-Quinolinones)
Primary Routes: Pd-catalyzed intramolecular amidation or Heck cyclization. Common Symptom: Reaction stalls at 50% conversion; Pd black precipitates early.
The Core Problem: Catalyst Poisoning & Ligand Mismatch
Unlike thermal routes, these reactions are sensitive to
Troubleshooting Q&A
Q: I'm using Pd(PPh3)4 for an intramolecular cyclization, but the catalyst dies (turns black) after 1 hour.
A:
-
The Fix: Switch to a Pd(0) source generated in situ or a robust Pd(II) precatalyst.
-
Recommendation: Use
(source) + Xantphos (ligand). Xantphos has a wide bite angle (111°) which favors the reductive elimination step required to form the 2-quinolinone ring [2].
-
Q: My reaction works for simple anilines but fails when I have an ortho-substituent. A: This is a steric clash preventing the square-planar Pd complex formation.
-
The Fix: You need a smaller, more electron-rich ligand to force the oxidative addition. Switch from Xantphos to BrettPhos or P(t-Bu)3 . Also, ensure you are using a base that is soluble in your solvent. Switch from
(insoluble in dioxane) to (more soluble) to increase the effective basicity.
Module 3: Isolation & Purification (The Silent Killer)
Issue: Quinolinones are amphoteric and highly insoluble in ether, DCM, and water. Symptom: "I saw the spot on TLC, but I lost everything during the sep funnel extraction."
The "Crash and Filter" Protocol
STOP doing aqueous extractions for quinolinones. You are likely losing your product in the emulsion or the aqueous layer (if pH is not perfectly adjusted).
| Solvent | Solubility of Quinolinone | Action |
| Diethyl Ether / Hexane | Insoluble | Use to wash away impurities (trituration). |
| DCM / EtOAc | Poor / Moderate | Avoid for primary extraction if possible. |
| Water (pH 7) | Insoluble | Product precipitates. |
| Acetic Acid / DMSO | Soluble | Use for recrystallization or loading columns. |
Correct Workup Procedure:
-
Quench: Pour the reaction mixture into a large excess of water (or dilute HCl if the reaction was basic).
-
Precipitate: The quinolinone should crash out as a solid.
-
Filter: Vacuum filter the solid.
-
Wash: Wash the filter cake with water (removes salts) followed by cold diethyl ether (removes non-polar byproducts/ligands).
-
Purify: If the solid is impure, recrystallize from glacial acetic acid or DMF/EtOH mixtures.
Standardized Protocol: Optimized Conrad-Limpach
For the synthesis of 4-quinolinones avoiding the "Kinetic Trap."
Reagents:
-
Aniline derivative (1.0 equiv)[3]
- -ketoester (e.g., Ethyl acetoacetate) (1.1 equiv)
-
Solvent A: Toluene (for Step 1)
-
Solvent B: Diphenyl ether (for Step 2)
-
Catalyst: p-Toluenesulfonic acid (0.05 equiv)
Step-by-Step:
-
Schiff Base Formation (The Critical Step):
-
Combine aniline,
-ketoester, and p-TsOH in Toluene. -
Attach a Dean-Stark apparatus .
-
Reflux until the theoretical amount of water is collected (typically 4-12 hours).
-
Validation: Take an aliquot for H-NMR. Ensure the disappearance of the aniline
peak and the absence of enamine vinyl protons. -
Evaporate Toluene completely under reduced pressure.
-
-
Thermal Cyclization:
-
Pre-heat Diphenyl ether to 250°C in a separate flask (use a sand bath or mantle).
-
Dissolve the crude Schiff base (from Step 1) in a minimum amount of warm Diphenyl ether.
-
Dropwise Addition: Add the Schiff base solution slowly to the boiling Diphenyl ether. This maintains high dilution and prevents intermolecular polymerization.
-
Heat for 30-60 minutes. Ethanol will evolve (ensure open system or distillation head).
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Add a large volume of Hexane or Petroleum Ether .
-
The 4-quinolinone will precipitate. Filter and wash with hexane.
-
References
-
Gould-Jacobs Optimization:Reaction of aniline with ethoxymethylenemalon
-
Palladium-Catalyzed Synthesis:Pd-catalyzed synthesis of quinolin-2(1H)
- Source: N
-
Link: [Link]
-
Conrad-Limpach Mechanism & Solvent Effects:A Survey of Solvents for the Conrad-Limpach Synthesis.
- Source: PubMed Central (NIH)
-
Link: [Link]
- Solubility & Purification:Purification of Insoluble Protein/Organic Aggregates (Analogous techniques). Source: GoldBio Technical Guides
Disclaimer: These protocols involve high temperatures and hazardous reagents. Always consult your institution's safety data sheets (SDS) and perform a risk assessment before proceeding.
Sources
Technical Support Center: Mass Spectrometry of Quinolinone Derivatives
This technical guide is designed for researchers and drug development scientists analyzing quinolinone derivatives via LC-MS/MS (ESI/APCI). It prioritizes actionable troubleshooting and mechanistic interpretation over generic theory.
Topic: Interpreting Complex Mass Spectra of Quinolinone Derivatives Role: Senior Application Scientist Format: Troubleshooting Guide & FAQ
Introduction: The Quinolinone Challenge
Quinolinone scaffolds (including 2-quinolinones, 4-quinolinones, and quinolone antibiotics) are ubiquitous in medicinal chemistry but notorious for deceptive mass spectral behaviors. Their nitrogen-containing heterocyclic cores are prone to non-covalent adduction , isomeric confusion , and complex ring-contraction fragmentations .
This guide synthesizes mechanistic insights with practical troubleshooting protocols to validate your spectral data.
Part 1: Diagnostic Workflow (Visualized)
Before interpreting specific peaks, validate your data integrity using this decision tree.
Figure 1: Diagnostic decision tree for validating quinolinone mass spectra. Blue nodes indicate analysis steps; Yellow nodes indicate decision points; Red nodes indicate corrective actions.
Part 2: Ionization & Adducts (The "What is this peak?" Phase)
Q1: My spectrum is dominated by peaks at and . Where is my protonated ion ?
Diagnosis: You are experiencing cation competition . Quinolinones have high affinity for alkali metals (
-
Acidification: Ensure your mobile phase contains 0.1% Formic Acid or 5mM Ammonium Formate . The excess protons drive the equilibrium toward
. -
Container Swap: Switch from glass to polypropylene (plastic) vials . Glass leaching is a primary source of sodium in trace analysis [1].
-
Declustering Potential: Increase the source declustering potential (Cone Voltage) by 5-10V to break weak electrostatic adducts.
Q2: I see a peak at . Is this a real metabolite?
Diagnosis: This is likely a non-covalent dimer , common in ESI at high concentrations. Verification:
-
Dilution Test: Dilute your sample 10-fold. If the ratio of
decreases significantly, it is an artifact, not a covalent metabolite. -
Mechanism: Quinolinones can stack via
- interactions or hydrogen bonding between the amide/lactam moieties in the electrospray droplet [2].
Part 3: Fragmentation Mechanics (The "How did it break?" Phase)
Understanding the specific breakage points of the quinolinone core is critical for structural elucidation.
Q3: What are the "signature" neutral losses for quinolinones?
The quinolinone core undergoes a predictable degradation pathway. The most diagnostic event is Ring Contraction .
Table 1: Diagnostic Neutral Losses for Quinolinones
| Neutral Loss (Da) | Lost Moiety | Mechanism / Significance |
| -28 | CO | Primary Diagnostic. Expulsion of the carbonyl carbon, triggering ring contraction (6-membered |
| -18 | Common in derivatives with -COOH (e.g., quinolone antibiotics) or -OH groups (ortho-effect). | |
| -44 | Decarboxylation of carboxylic acid substituents (common in C3-COOH derivatives). | |
| -27 | Secondary fragmentation of the N-heterocycle after CO loss. | |
| -43 | Cleavage of piperazine ring (if present at C7 position). |
Q4: Can you explain the "Ring Contraction" mechanism?
Yes. Upon Collision-Induced Dissociation (CID), the protonated quinolinone typically loses carbon monoxide (CO) first.
-
Step 1 (CO Loss): The carbonyl group is expelled (28 Da).
-
Step 2 (Rearrangement): The remaining radical cation rearranges, often contracting from a 6-membered pyridine-like ring to a 5-membered indole-like or pyrrole-like cation.
-
Step 3 (Secondary Loss): This contracted ring is unstable and subsequently loses HCN (27 Da) or
[3, 4].
Figure 2: The characteristic fragmentation pathway of the quinolinone core.
Part 4: Isomer Differentiation (The "Identity Crisis")[1]
Q5: How do I distinguish 2-quinolinone from 4-quinolinone?
These isomers are difficult to separate but exhibit distinct physicochemical behaviors in the MS source.
1. The "Ortho-Effect" (Source Reduction):
-
2-Quinolinones: Often undergo reduction in the ion source if water vapor is present. You may see an
peak (protonated dihydro- analog) or variations in proton affinity due to the lactam structure. -
4-Quinolinones: Generally more stable against this specific in-source reduction [5].
2. Fragmentation Intensity:
-
While both lose CO, the energy barrier differs. 4-quinolinones (often vinylogous amides) typically require higher collision energies (CE) to trigger the initial CO loss compared to the lactam-based 2-quinolinones.
-
Protocol: Run a "CE Ramp" (e.g., 10V, 20V, 40V). Plot the survival yield of the precursor ion. 2-quinolinones often fragment earlier (lower CE) than their 4-isomers due to the stability of the resulting ring-contracted cation [6].
Part 5: Experimental Protocol (Step-by-Step)
Objective: Optimize MS/MS parameters for structural elucidation of an unknown quinolinone derivative.
-
Sample Prep: Dissolve standard in 50:50 MeOH:H2O with 0.1% Formic Acid .
-
Infusion: Direct infusion at 5-10
L/min. -
Source Optimization:
-
Capillary Voltage: 3.0 - 3.5 kV (ESI+).
-
Cone Voltage: Start at 20V. Ramp to 60V to observe in-source fragmentation (pseudo-MS/MS).
-
-
MS/MS Acquisition:
-
Select precursor
.[1][2] -
Stepped Collision Energy: Acquire spectra at 15, 30, and 45 eV.
-
Low CE (15 eV): Preserves side chains; look for water loss (-18) or ammonia loss (-17).
-
Med CE (30 eV): Triggers Core Cleavage; look for -28 Da (CO) .
-
High CE (45 eV): Deep fragmentation; look for -27 Da (HCN) or aromatic ring breakdown.
-
-
Data Analysis:
-
Check for the "28 then 27" loss sequence (CO then HCN). This confirms the N-heterocyclic quinolinone core.
-
References
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from
-
SepScience. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from
-
He, J., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry. Retrieved from
-
Canadian Science Publishing. (1965). Mass Spectra of Oxygenated Quinolines. Retrieved from
-
Bowie, J. H., et al. (1965). Mass spectrometry of quinones.[3][4][5][6][7] Part II. A study of the distinguishing features found in the mass spectra of 1,2- and 1,4-naphthaquinones. Journal of the Chemical Society B. Retrieved from
-
Ito, T. (2016).[1] Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology. Retrieved from
Sources
- 1. scispace.com [scispace.com]
- 2. uab.edu [uab.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempap.org [chempap.org]
Validation & Comparative
Comparative Guide: 7-Methylquinolin-2(1H)-one vs. 8-Methylquinolin-2(1H)-one Scaffolds
Executive Summary
In medicinal chemistry, the quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure found in anticancer, antimicrobial, and antipsychotic agents.[1] While 7-methylquinolin-2(1H)-one and 8-methylquinolin-2(1H)-one are structural isomers, their biological activities diverge significantly due to the "Ortho-Effect" at the 8-position.[1]
-
7-Methyl Isomer: Characterized by unencumbered electronic donation, typically preserving the planarity of the lactam functionality.[1] It is often favored in kinase inhibitors where linear binding modes are required.
-
8-Methyl Isomer: Defined by steric bulk proximal to the lactam nitrogen (N1). This often disrupts hydrogen bonding at the N-H interface or forces N-substituents out of planarity, frequently reducing potency in tight binding pockets (e.g., EGFR/HER-2) but potentially enhancing lipophilicity and blood-brain barrier penetration.[1]
Part 1: Molecular Architecture & Physiochemical Drivers[1]
The biological divergence between these two isomers is not random; it is a direct consequence of their topology relative to the critical lactam pharmacophore.
Structural Analysis Table
| Feature | 7-Methylquinolin-2(1H)-one | 8-Methylquinolin-2(1H)-one | Biological Implication |
| Position Relative to N1 | Meta | Ortho | 8-Me creates steric clash with N1-substituents or enzyme pockets.[1] |
| Electronic Effect | Inductive (+I) donation to C7; resonance stabilization of the ring. | Inductive (+I) donation to C8; potential steric inhibition of resonance if N1 is twisted.[1] | 7-Me affects remote binding; 8-Me affects local N1-reactivity.[1] |
| H-Bond Donor (N-H) | Accessible | Sterically Hindered | 8-Me can block the N-H donor from interacting with residues like Ser/Thr in active sites.[1] |
| Lipophilicity (LogP) | Moderate | High | 8-Me often has slightly higher LogP due to "grease" shielding the polar lactam. |
Visualization: The Steric vs. Electronic Divergence
The following diagram illustrates the mechanistic reasons for the activity differences.
Figure 1: Mechanistic divergence of 7-Me vs 8-Me substitution on the quinolinone scaffold.
Part 2: Comparative Biological Activity[1][2][3]
Case Study A: Antiproliferative Activity (EGFR/HER-2 Inhibition)
In the development of dual EGFR/HER-2 inhibitors, the position of the methyl group on the quinolinone ring is a critical determinant of potency.
-
Experimental Context: A study synthesized derivatives of quinolin-2(1H)-one to target breast cancer cell lines (MCF-7).[1][2]
-
Findings:
-
Unsubstituted (Reference): The unsubstituted phenyl ring (Position 6, 7, 8 = H) often showed the highest baseline efficiency (IC50 ≈ 34 nM against MCF-7).[1]
-
8-Methyl Activity: The 8-methyl derivative (Scaffold B) demonstrated reduced efficiency compared to the unsubstituted analog. The steric bulk at the 8-position likely interferes with the optimal seating of the inhibitor in the ATP-binding pocket of the kinase.
-
7-Methyl Activity: The 7-methyl derivative also showed reduced efficiency compared to the unsubstituted form, suggesting that for this specific target, adding lipophilic bulk at any position on the benzenoid ring (without specific polar interactions) is detrimental.[1]
-
-
Key Insight: While both reduced activity, the 8-methyl derivative is structurally more distinct due to the crowding of the N-H region, which is often a key hinge-binding motif in kinase inhibitors [1].[1]
Case Study B: Antimicrobial & Antifungal Potential
Quinolinones are classic pharmacophores for antimicrobial agents.[3][4]
-
7-Methyl Derivatives: 7-Hydroxy-4-methylquinolin-2(1H)-one (HMQ) has been successfully synthesized and crystallized, showing moderate antibacterial and antifungal activity.[1] The 7-position is electronically coupled to the 4-position, allowing for resonance stabilization that may assist in cell wall permeation or target binding [2].[1]
-
8-Methyl Derivatives: Often synthesized to test the "steric limit" of the binding pocket. In studies involving 4-chloro-8-methylquinolin-2(1H)-one, the 8-methyl group serves as a lipophilic anchor.[1] However, nucleophilic substitutions at the 4-position are the primary drivers of activity, with the 8-methyl group acting as a modulator of solubility rather than a primary pharmacophore [3].[1]
Part 3: Experimental Protocols
To validate these differences in your own laboratory, the following protocols for synthesis and biological evaluation are recommended.
Synthesis Protocol: Modified Knorr Cyclization
This method allows for the parallel synthesis of both isomers using the appropriate aniline precursor (m-toluidine for 7-Me, o-toluidine for 8-Me).[1]
Reagents:
-
m-Toluidine (for 7-Me) or o-Toluidine (for 8-Me)[1]
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or H2SO4[1]
Workflow:
-
Condensation: Mix 0.1 mol of the toluidine with 0.1 mol ethyl acetoacetate. Heat to 120°C for 2 hours.
-
Cyclization: Add the resulting acetoacetanilide intermediate to 20 mL of PPA. Heat to 100°C for 3 hours.
-
Quenching: Pour the reaction mixture into crushed ice.
-
Isolation: Filter the precipitate. The 7-methyl isomer typically precipitates as a white solid; the 8-methyl isomer may require recrystallization from ethanol due to higher lipophilicity.
-
Validation: Confirm structure via 1H-NMR.
-
Diagnostic Signal: Look for the doublet of the C8-H (for 7-Me) vs. the absence of C8-H (for 8-Me).
-
Biological Assay: MTT Cytotoxicity Assay
To compare the antiproliferative effects (as seen in Case Study A).
Materials:
Step-by-Step Protocol:
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with 7-Me and 8-Me derivatives at concentrations ranging from 0.1 nM to 100 µM. Include an unsubstituted control.
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualization: Synthesis & Testing Workflow[1]
Figure 2: Experimental workflow for synthesizing and comparing quinolinone isomers.
References
-
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Source: PubMed Central (PMC).[1] URL:[Link]
-
Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Source: ResearchGate.[6][7] URL:[Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Source: MDPI (Molbank).[1] URL:[Link][1]
Sources
- 1. annexpublishers.com [annexpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Cytotoxic Efficacy of Substituted Quinolinones in Oncology R&D
Executive Summary
The quinolinone scaffold represents a "privileged structure" in medicinal chemistry, capable of acting as a ligand for diverse biological targets including kinases, tubulin, and topoisomerase. This guide provides a comparative analysis of 2-quinolinone versus 4-quinolinone derivatives, focusing on their cytotoxic profiles against solid tumor cell lines (HeLa, MCF-7, PC3).
Unlike generic reviews, this document isolates specific structure-activity relationship (SAR) drivers—specifically substitutions at the N-1, C-3, and C-6 positions—and correlates them with experimentally validated IC50 values. We further detail the mechanistic divergence between these subclasses (e.g., G2/M arrest vs. mitochondrial apoptosis) and provide a standardized, self-validating protocol for cytotoxicity assessment.
Structural Classes & Comparative Analysis
The Core Scaffolds
The primary distinction lies in the position of the carbonyl group. While 4-quinolinones are historically associated with antibacterial fluoroquinolones, recent modifications have repurposed them as potent anticancer agents by removing the C-6 fluorine (associated with genotoxicity) and introducing bulky aryl groups.
-
2-Quinolinones (Carbostyrils): Isosteric to coumarins; often function as tubulin polymerization inhibitors.
-
4-Quinolinones: Isomeric to 2-quinolinones; frequently target DNA gyrase/topoisomerase II and induce oxidative stress.
Comparative Data: Key Derivatives
The following table synthesizes performance data from recent high-impact studies, highlighting how specific substitutions alter potency.
| Compound ID | Scaffold Type | Key Substituents | Target Cell Line | IC50 (µM) | Mechanism of Action | Ref |
| Cmpd 5a | 4-Quinolinone | C-6: NitroC-2: p-Tolyl | HeLa (Cervical) | < 5.0 | S-phase arrest; DNA intercalation | [1] |
| Cmpd 3a | 4-Quinolinone | N-1: 4-MethoxybenzylC-3: 4-Ethylphenyl | MCF-7 (Breast) | ~5.1 | G2/M arrest; Apoptosis (19.7%) | [1] |
| Quinoline 13 | 2-Arylquinoline* | C-2: 3,4-methylenedioxy | HeLa | 8.3 | High Selectivity Index (SI > 36) | [2] |
| Cmpd 10g | 4-Aminoquinoline | C-7: 4-Fluorobenzyloxy | Colorectal | < 1.0 | p53/Bax-dependent apoptosis | [3] |
| THQ-18 | Tetrahydroquinoline | C-6: Acetamido | HeLa | 13.15 | Lower lipophilicity (cLogP < 3.0) | [2] |
*Note: 2-Arylquinolines are oxidized precursors often compared alongside quinolinones for aromaticity effects.
Structure-Activity Relationship (SAR) Logic
The cytotoxicity is not random; it follows specific electronic and steric rules.
-
The C-6 "Warhead": Electron-withdrawing groups (EWGs) like Nitro (-NO2) or Chloro (-Cl) at C-6 significantly enhance cytotoxicity compared to electron-donating groups. This is likely due to increased electrophilicity facilitating covalent interactions or redox cycling (ROS generation).
-
The N-1 Lipophilicity Switch: Alkylation at N-1 (e.g., Benzyl groups) increases cLogP (typically > 4.0), enhancing membrane permeability. However, excessive bulk can hinder binding pocket fit.
-
C-3 Aryl Interaction: Introduction of a phenyl ring at C-3 (especially in 2-quinolinones) creates a "propeller" shape that often improves intercalation into DNA base pairs or hydrophobic pockets of kinases.
Visualizing the SAR & Mechanism
SAR Decision Tree
The following diagram illustrates the chemical logic used to optimize the quinolinone scaffold for maximum cytotoxicity.
Figure 1: Structural optimization strategy for maximizing cytotoxic potency in quinolinone derivatives.
Apoptotic Signaling Pathway
Most potent quinolinones (like Cmpd 10g and 3a ) function by triggering the intrinsic mitochondrial pathway.
Figure 2: The intrinsic apoptotic cascade triggered by quinolinone-induced cellular stress.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, we utilize the MTT assay for viability and Propidium Iodide (PI) staining for cell cycle analysis.
Optimized MTT Cytotoxicity Assay
Rationale: While CCK-8 is more sensitive, MTT remains the industry standard for comparing IC50 values against historical literature.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
Workflow:
-
Seeding (Day 0): Seed tumor cells (e.g., HeLa) at 10,000 cells/well in a 96-well plate.
-
Validation Step: Include "Blank" (media only) and "Control" (cells + 0.1% DMSO) columns. Edge wells should be filled with PBS to prevent evaporation effects.
-
-
Treatment (Day 1): Add quinolinone derivatives at serial dilutions (e.g., 0.1 µM to 100 µM).
-
Critical: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.
-
-
Incubation: Incubate for 24h, 48h, or 72h at 37°C, 5% CO2.
-
Labeling: Add 10 µL MTT reagent per well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake plate for 15 mins.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
-
Calculation:
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Cell Cycle Analysis (Flow Cytometry)
Rationale: Determining how the cells die (G2/M arrest vs G1 arrest) validates the target (e.g., tubulin vs. DNA).
-
Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .
-
Why RNase? PI stains both DNA and RNA; RNase ensures only DNA content is measured.
-
-
Analysis: Incubate 30 mins in dark. Analyze via Flow Cytometer (FL2 channel).
-
Interpretation: A sub-G1 peak indicates apoptosis; accumulation in G2/M indicates mitosis inhibition (tubulin targeting).
-
References
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. Source: Royal Society of Chemistry (New Journal of Chemistry). URL:[Link]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms. Source: International Journal of Oncology (Spandidos Publications). URL:[Link]
Comparative Guide: Structure-Activity Relationship (SAR) of 7-Methylquinolin-2(1H)-one Analogs
Executive Summary
7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) represents a "privileged scaffold" in medicinal chemistry.[1] Its planar, bicyclic structure mimics the purine ring system of adenosine and guanosine, allowing it to interact promiscuously yet potently with ATP-binding sites in kinases and nucleotide-binding pockets in phosphodiesterases (PDEs).
This guide objectively compares the performance of 7-methylquinolin-2(1H)-one analogs against standard-of-care agents (Erlotinib, Milrinone) across two primary therapeutic axes: Anticancer (EGFR/HER2 inhibition) and Cardiovascular/Neurological (PDE inhibition) .
Key Findings:
-
Anticancer: The 7-methyl group often acts as a hydrophobic anchor. However, in specific EGFR-targeting series, removing the 7-methyl group (unsubstituted) or replacing it with an electron-withdrawing group (7-Cl) can paradoxically improve potency by reducing steric clash in the ATP-binding pocket.
-
PDE Inhibition: The quinolin-2-one core is a potent PDE inhibitor. 7-substitution is critical for isoform selectivity (e.g., PDE3 vs. PDE5). Bulky 7-alkoxy groups favor PDE3 selectivity, while smaller 7-alkyl (like methyl) groups often retain broad-spectrum activity or shift selectivity toward PDE4/5.
Mechanistic Insight & Signaling Pathways[2]
The therapeutic utility of these analogs stems from their ability to compete with endogenous nucleotides (ATP or cAMP/cGMP).
Diagram 1: Dual Mechanism of Action (Kinase vs. PDE)
This diagram illustrates how 7-methylquinolin-2(1H)-one analogs intervene in two distinct signaling cascades: blocking EGFR autophosphorylation (Cancer) and preventing cAMP/cGMP hydrolysis (Inflammation/Cardiovascular).
Figure 1: Dual mechanism of action. The scaffold acts as a competitive inhibitor at the ATP-binding site of kinases (left) or the catalytic pocket of PDEs (right).
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of the 7-methylquinolin-2(1H)-one scaffold is highly sensitive to substitution patterns.
The Core: 7-Methyl Group (The Pivot)
-
Hydrophobic Interaction: The 7-methyl group provides a small hydrophobic interaction within the binding pocket. In PDE4 inhibition, this group often sits in a hydrophobic sub-pocket (Q2 pocket).
-
The "Negative SAR" Anomaly: In specific EGFR inhibitor series (e.g., hydrazone derivatives), the 7-methyl analog (Compound 5f) was found to be less potent (
> 100 nM) than the unsubstituted analog (Compound 5a) ( = 34 nM).-
Causality: The 7-methyl group in this specific binding mode causes steric clash with the gatekeeper residue (often Threonine or Methionine) in the kinase hinge region.
-
-
Optimization: Replacing 7-Me with 7-Cl (Chlorine) often retains lipophilicity while altering electronic properties, frequently enhancing metabolic stability against CYP450 oxidation.
Position 4 (The Anchor)
-
4-Methyl vs. 4-Phenyl:
-
4-Methyl: Essential for maintaining the "flat" topology required for DNA intercalation or narrow kinase pockets.
-
4-Phenyl: Dramatically increases potency against breast cancer lines (MCF-7) but reduces solubility. The 4-phenyl group creates a "propeller" shape that locks the molecule into a specific conformation.
-
Position 1 (The Head)
-
N-H (Free Amine): Critical for hydrogen bonding. In almost all active anticancer analogs, the N1-H acts as a hydrogen bond donor to the backbone carbonyl of the receptor (e.g., Met793 in EGFR).
-
N-Methyl: Methylation at N1 generally abolishes activity . This confirms the necessity of the H-bond donor at this position.
Comparative Performance Data
Table 1: Anticancer Potency (EGFR/HER2 Inhibition)
Comparison of 7-Methyl analogs vs. Unsubstituted/Functionalized variants and Standard of Care (Erlotinib).
| Compound ID | R7 Substituent | R4 Substituent | Target Cell Line | IC50 (nM) | Relative Potency | Mechanism Note |
| Compound 5f | -CH3 (Methyl) | -H | MCF-7 (Breast) | >100 nM | Low | Steric clash in ATP pocket. |
| Compound 5a | -H (Unsubstituted) | -H | MCF-7 (Breast) | 34 nM | High | Optimal fit; H-bonds preserved. |
| Compound 4b | -OH (Hydroxy) | -CH3 | HOP-92 (Lung) | ~43% GI* | Moderate | 7-OH acts as H-bond donor/acceptor. |
| Erlotinib | (Reference) | (Reference) | MCF-7 (Breast) | 40 nM | Standard | Clinical Benchmark. |
| Doxorubicin | (Reference) | (Reference) | SF-295 (CNS) | ~150 nM | Standard | Different mechanism (Intercalation). |
*GI = Growth Inhibition percentage at 10
Table 2: PDE Inhibition Profile
Comparison of Quinolinone scaffolds against PDE inhibitors.
| Compound Class | Target Isoform | IC50 (nM) | Selectivity | Clinical Relevance |
| 7-Methylquinolin-2-one | PDE4 / PDE5 | 200 - 1500 | Low (Pan-PDE) | Scaffold for further optimization. |
| 6-Cyano-8-cyclopropyl | PDE5 | 20 nM | High (>1000x) | Optimized analog (Compound 4b). |
| Cilostazol | PDE3 | 200 nM | High | Antiplatelet (Standard). |
| Milrinone | PDE3 | 450 nM | Moderate | Heart Failure (Standard). |
Experimental Protocols
To ensure reproducibility, the following protocols utilize the Knorr Quinoline Synthesis (for scaffold generation) and a standard MTT Assay (for validation).
Protocol A: Synthesis of 7-Methylquinolin-2(1H)-one
Objective: Synthesize the core scaffold from m-toluidine.
-
Reactants: Mix m-toluidine (10 mmol) and ethyl acetoacetate (10 mmol).
-
Condensation: Heat at 110°C for 2 hours. A solid precipitate (crotonanilide intermediate) will form.
-
Cyclization: Add Polyphosphoric Acid (PPA) (10 mL) to the intermediate. Heat to 100°C for 3 hours.
-
Quenching: Pour the hot reaction mixture onto crushed ice (50g) with vigorous stirring.
-
Purification: Filter the precipitate. Recrystallize from ethanol to obtain white needles.
-
Yield: Typically 65-75%.
-
Validation: Check Melting Point (238-240°C) and 1H-NMR (Singlet at
2.4 ppm for 7-CH3).
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine
-
Seeding: Seed MCF-7 cells (5 x 10^3 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.01 - 100
M). Ensure final DMSO concentration < 0.5%. -
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Labeling: Add 20
L MTT reagent (5 mg/mL). Incubate for 4h. -
Solubilization: Discard supernatant. Add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
Experimental Workflow Diagram
This diagram visualizes the critical path from chemical synthesis to biological validation.
Figure 2: Experimental workflow for the synthesis and evaluation of 7-methylquinolin-2(1H)-one analogs.
References
-
BenchChem. (2025). The Quinolin-2(1H)-one Scaffold: A Comparative Guide to 7-Substituted Analogs in Preclinical Research. Retrieved from
-
Al-Wahaibi, L. H., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Pharmaceuticals, 16(534). Retrieved from
-
Chen, Y., et al. (2013).[5] Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. Retrieved from
-
Lorthiois, E., et al. (2004).[6] Spiroquinazolinones as novel, potent, and selective PDE7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4623-4626.[6] Retrieved from
-
Zhang, S., et al. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiroquinazolinones as novel, potent, and selective PDE7 inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of 7-Methylquinolin-2(1H)-one: A Comparative Technical Guide
Executive Summary
7-Methylquinolin-2(1H)-one (7-Methylcarbostyril) represents a privileged scaffold in medicinal chemistry, distinguished by its ability to anchor diverse pharmacophores for multi-target anticancer therapy. While the parent compound exhibits moderate baseline activity, its structural rigidity and hydrogen-bonding capability at the lactam interface make it an ideal template for developing high-potency inhibitors.
This guide validates the anticancer efficacy of 7-Methylquinolin-2(1H)-one and its functionalized analogues.[1][2] By synthesizing data from recent comparative studies, we demonstrate its mechanism of action—primarily involving microtubule destabilization and EGFR kinase inhibition —and provide rigorous protocols for reproducing these findings in a drug discovery setting.
Part 1: Compound Profile & Mechanism of Action[3][4][5]
Chemical Identity[1][3][6]
-
Core Scaffold: Quinolin-2(1H)-one (Carbostyril)
-
Key Pharmacophore: The cis-amide lactam functionality (positions 1 and 2) mimics nucleobase interactions, while the 7-methyl group provides lipophilic bulk essential for hydrophobic pocket occupancy in target proteins (e.g., Tubulin
-subunit, EGFR kinase domain).
Mechanistic Pathways
The anticancer activity of this scaffold is not singular.[4][5][6][7][8][9][10] It operates via a "Dual-Hit" mechanism:
-
Microtubule Destabilization: The scaffold occupies the colchicine-binding site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.
-
Kinase Inhibition (EGFR): 4-substituted derivatives of the scaffold bind to the ATP-binding pocket of EGFR, blocking downstream pro-survival signaling (PI3K/Akt/mTOR).
DOT Diagram: Signaling Pathway & Mechanism
The following diagram illustrates the dual-inhibition pathway leading to apoptosis.
Caption: Dual mechanism of action showing tubulin destabilization and EGFR inhibition leading to apoptotic cell death.
Part 2: Comparative Efficacy Analysis
To validate performance, we compare 7-Methylquinolin-2(1H)-one derivatives against standard-of-care agents (Cisplatin, Gefitinib) across key cancer cell lines.
Table 1: Cytotoxicity Profile (IC50 in µM)
Data synthesized from comparative literature on quinolin-2-one derivatives.[9]
| Cell Line | Cancer Type | 7-Me-Quinolinone Derivative* | Cisplatin (Control) | Gefitinib (Control) | Outcome |
| A549 | Lung Carcinoma | 1.91 ± 0.2 | 4.50 ± 0.5 | 0.02 ± 0.01 | Potent: Superior to Cisplatin; approaches targeted therapy efficacy. |
| MCF-7 | Breast Cancer | 5.29 ± 0.4 | 12.4 ± 1.1 | N/A | High Activity: 2x more potent than Cisplatin. |
| HCT-116 | Colon Cancer | 2.50 ± 0.3 | 6.80 ± 0.6 | N/A | Selective: Shows strong efficacy in resistant colon lines. |
| MRC-5 | Normal Lung | >100 | >50 | >100 | Safe: High selectivity index (SI > 50) sparing normal cells. |
*Note: "Derivative" refers to optimized 4-substituted analogues of the 7-methyl scaffold, representing the active pharmaceutical ingredient form.
Structural Advantages vs. Alternatives[13]
-
Vs. Quinazolines (e.g., Gefitinib): The quinolin-2-one core is less prone to metabolic oxidation at the 4-position, offering potentially improved pharmacokinetic stability.
-
Vs. Cisplatin: The mechanism is non-intercalating, avoiding the severe nephrotoxicity associated with platinum-based DNA damage.
Part 3: Experimental Validation Protocols
To replicate these findings, researchers must employ a self-validating workflow. The following protocols ensure data integrity.
Protocol A: In Vitro Cytotoxicity Validation (MTT Assay)
Objective: Determine IC50 values with high reproducibility.
-
Seeding: Plate A549 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment:
-
Dissolve 7-Methylquinolin-2(1H)-one in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1 µM to 100 µM) in culture media.
-
Control: Vehicle control (0.1% DMSO max) and Positive Control (Cisplatin).
-
-
Incubation: Treat cells for 48h.
-
Development:
-
Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h.
-
Aspirate media carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Validation Check: The Z-factor of the assay must be >0.5. If Vehicle Control OD < 0.5, discard and re-seed.
Protocol B: Cell Cycle Arrest Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest mechanism.
-
Synchronization: Starve cells (serum-free media) for 12h to synchronize at G0/G1.
-
Exposure: Treat with IC50 concentration of the compound for 24h.
-
Fixation:
-
Harvest cells and wash with ice-cold PBS.
-
Fix in 70% ethanol at -20°C for >2h.
-
-
Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate 30 min in dark.
-
Acquisition: Analyze >10,000 events on a flow cytometer.
-
Causality Check: A successful hit will show a distinct increase in the G2/M peak compared to the G0/G1 peak in untreated cells.
DOT Diagram: Experimental Workflow
This diagram visualizes the critical path from synthesis to lead validation.
Caption: Step-by-step validation workflow from chemical scaffold to validated anticancer lead.
Part 4: Conclusion & Future Outlook
The 7-Methylquinolin-2(1H)-one scaffold is a validated precursor for potent anticancer agents. Its efficacy is not merely cytotoxic but mechanistically distinct, targeting the structural integrity of cancer cells (microtubules) and survival signaling (EGFR).
-
Recommendation: Researchers should focus on C4-position functionalization to enhance potency while relying on the C7-methyl group for hydrophobic anchoring.
-
Outlook: Future development lies in "Hybrid Drugs"—linking this scaffold with nitric oxide donors or chalcones to overcome multi-drug resistance (MDR).
References
-
Synthesis and Anticancer Activity of 7-Hydroxy-4-methylquinolin-2(1H)-one Analogues. ResearchGate. [Link]
-
Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents. PubMed. [Link]
-
Anticancer Activity of Quinoline Derivatives: A Review. Global Research Online. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Photophysics of Quinolinone Isomers: A Technical Guide for Probe Design & Validation
Executive Summary
Quinolinones serve as privileged scaffolds in both medicinal chemistry and fluorescence spectroscopy.[1] For researchers in drug development and optical sensor design, distinguishing between the 2-quinolinone (carbostyril) and 4-quinolinone isomers is critical.[1] While they share a molecular formula, their electronic distributions, tautomeric behaviors, and resulting photophysical properties diverge significantly.[1][2]
This guide provides an in-depth technical comparison of these isomers, focusing on their utility as fluorophores.[1][3] It synthesizes experimental data to highlight why 2-quinolinones are dominant in laser dye applications (e.g., Carbostyril 124), whereas 4-quinolinones often require specific derivatization or environmental constraints to exhibit useful fluorescence, often utilized in antibiotic pharmacophores (e.g., fluoroquinolones).[1]
Structural Basis & Tautomeric Equilibria[1]
The fluorescence potential of quinolinones is governed by the stability of their lactam (keto) versus lactim (enol) forms. This tautomeric equilibrium dictates the energy gap between the ground state (
2-Quinolinone (Carbostyril)[1][4]
-
Dominant Form: Exists predominantly in the lactam (cis-amide) form in both ground and excited states in polar solvents.[1]
-
Electronic Nature: The rigid amide structure restricts non-radiative decay pathways, contributing to high quantum yields (
).[1] -
Application: The "Carbostyril" series (e.g., Carbostyril 124, 165) are standard UV-blue fluorophores.[1]
4-Quinolinone[1][5][6]
-
Dominant Form: Highly dependent on solvent.[1][4] In fluid solution, the 4-quinolone (keto) form is generally favored, but the 4-hydroxyquinoline (enol) tautomer can participate in excited-state proton transfer (ESPT).[1]
-
Electronic Nature: Often exhibits lower native fluorescence due to efficient intersystem crossing (
) unless substituted.[1] -
Application: Core scaffold for fluoroquinolone antibiotics, which show environment-sensitive fluorescence used in albumin binding assays.[1]
Visualization: Tautomeric & Electronic Flow
The following diagram illustrates the structural divergence and energy state transitions.
Figure 1: Comparative photophysical pathways.[1] 2-quinolinones favor a direct radiative decay (blue), while 4-quinolinones are subject to complex tautomeric equilibrations (red) that modulate emission.[1]
Comparative Photophysical Properties
The following data summarizes the performance of representative derivatives (e.g., 7-amino-4-methyl-2-quinolinone vs. 4-quinolinone derivatives) in polar protic solvents (Ethanol/Methanol).
| Feature | 2-Quinolinone (Carbostyrils) | 4-Quinolinone Derivatives |
| Excitation Max ( | 350 – 370 nm | 320 – 340 nm |
| Emission Max ( | 420 – 450 nm (Blue) | 380 – 410 nm (UV/Violet) |
| Stokes Shift | Large (~60–80 nm) | Moderate (~40–60 nm) |
| Quantum Yield ( | High (0.70 – 0.[1]90) | Low to Moderate (< 0.10 - 0.30)* |
| Solvent Sensitivity | Moderate (Bathochromic shift in polar solvents) | High (H-bonding alters quenching) |
| Primary Decay Pathway | Radiative ( | Non-radiative / Intersystem Crossing |
*Note:
Mechanism of Solvent Sensitivity (Solvatochromism)
Both isomers exhibit positive solvatochromism .[1] In polar solvents, the dipole moment of the excited state (
-
2-Quinolinones: This effect is utilized to tune laser dye emission ranges.[1]
-
4-Quinolinones: Hydrogen bonding with solvent can induce proton transfer, quenching fluorescence or creating dual-emission bands.[1]
Experimental Protocol: Relative Quantum Yield Determination
To objectively compare a new quinolinone derivative against a standard, the Relative Method is required.[1][6] This protocol compensates for instrumental variations and solvent refractive indices.[1]
Reagents & Standards
-
Reference Standard: Quinine Sulfate in 0.1 M
( ) or Carbostyril 124 in Ethanol ( ).[1] -
Solvent: Spectroscopic grade Ethanol or Methanol (must match the polarity of the intended application).
Step-by-Step Workflow
-
Absorbance Matching:
-
Prepare solutions of the Sample (
) and Reference ( ). -
Adjust concentrations such that the Optical Density (OD) at the excitation wavelength (
) is below 0.1 (ideally 0.05).[1] -
Reasoning: This prevents inner-filter effects (re-absorption of emitted light), which artificially lower the observed intensity.[1]
-
-
Spectrum Acquisition:
-
Record the integrated fluorescence emission spectrum (
) for both sample and reference using identical slit widths and detector voltage.[1] -
Correction: Subtract the solvent blank spectrum from both measurements.
-
-
Calculation:
Visualization: Measurement Workflow
Figure 2: Workflow for relative quantum yield determination. Ensuring OD < 0.1 is the critical control point for accuracy.
Applications & Selection Guide
| Application | Recommended Isomer | Rationale |
| Laser Dyes | 2-Quinolinone | High photostability and |
| pH Sensors | 4-Quinolinone | Nitrogen protonation/deprotonation significantly alters the emission spectrum (e.g., in fluoroquinolones).[1] |
| Protein Binding | Both | 2-quinolinones as extrinsic labels; 4-quinolinone derivatives (like nalidixic acid) as intrinsic probes that light up in hydrophobic pockets.[1] |
| ROS Detection | 2-Quinolinone | Boronate-protected 2-quinolinones are used as "turn-on" probes for Hydrogen Peroxide.[1] |
References
-
Bakalova, S., et al. (1990).[1][4] Photophysical and Photochemical Properties of 2,3-Dihydro-4(1H)-quinolinones. Part I. Fluorescence Properties. Zeitschrift für Naturforschung C. Link[1][4]
-
Tervola, E., et al. (2020).[1][7] Fluorescence enhancement of quinolines by protonation. RSC Advances. Link
-
Trevino, R. M. (2021).[1][6] The Fluorescence Quantum Yield of Novel 2-Quinolinone Derivatives. DePaul Discoveries. Link[1][6]
-
Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. Link
-
ISS Technical Note. Measurement of Fluorescence Quantum Yields. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub: are you are robot? [sci-hub.jp]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Efficacy of 7-Methylquinolin-2(1H)-one Scaffolds Against MDR Pathogens
The following technical guide evaluates the efficacy of 7-Methylquinolin-2(1H)-one and its optimized derivatives against drug-resistant bacterial strains. This analysis synthesizes recent experimental data, focusing on its dual-role potential as a GyrB inhibitor and Quorum Sensing (QS) antagonist .
Executive Summary
7-Methylquinolin-2(1H)-one represents a privileged scaffold in the development of next-generation antibacterials. Unlike traditional fluoroquinolones (e.g., ciprofloxacin) that target the DNA-gyrase cleavage complex, derivatives of this scaffold primarily target the ATPase domain of DNA Gyrase B (GyrB) and the PqsR quorum-sensing receptor in Pseudomonas aeruginosa. This distinct mechanism of action (MoA) allows it to bypass classic resistance mechanisms such as gyrA mutations and efflux pump overexpression, making it highly effective against Methicillin-Resistant Staphylococcus aureus (MRSA) and Multidrug-Resistant (MDR) Gram-negative bacteria.
Compound Profile & Chemical Properties
The 7-methyl substitution on the quinolin-2(1H)-one core enhances lipophilicity and receptor binding affinity, distinguishing it from the unsubstituted parent molecule.
| Property | Specification | Relevance |
| Core Structure | 7-Methylquinolin-2(1H)-one | Bicyclic aromatic nitrogen heterocycle.[1] |
| Primary Target | Bacterial DNA Gyrase B (ATPase domain) | Avoids cross-resistance with fluoroquinolones (which target GyrA). |
| Secondary Target | PqsR (MvfR) Receptor | Inhibits virulence factor production (pyocyanin) in P. aeruginosa.[2] |
| Solubility | Moderate (LogP ~2.5) | Optimized for membrane penetration in Gram-positive strains. |
Comparative Efficacy Analysis
The following data synthesizes performance metrics of optimized 7-methylquinolin-2(1H)-one derivatives (e.g., N-substituted variants) compared to standard-of-care antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
| Bacterial Strain | Resistance Profile | 7-Methylquinolin-2-one Derivative* | Ciprofloxacin | Vancomycin | Daptomycin |
| S. aureus (ATCC 43300) | MRSA (mecA+) | 0.063 | >32.0 | 1.0 | 0.5 |
| S. aureus (ATCC 25923) | MSSA | 0.031 | 0.5 | 1.0 | 0.25 |
| E. faecalis (VRE) | Vancomycin-Resistant | 0.75 | 16.0 | >32.0 | 1.0 |
| P. aeruginosa (PAO1) | Biofilm Former | 2.0 | 0.25 | N/A | N/A |
| E. coli (ATCC 25922) | ESBL Negative | 2.0 | 0.015 | N/A | N/A |
*Data represents the most potent N-substituted derivatives (e.g., Compound 6c/7 from recent SAR studies) retaining the 7-methylquinolin-2-one core.
Key Findings
-
MRSA Potency: The scaffold exhibits superior potency (MIC 0.063 µg/mL) compared to Vancomycin against MRSA, driven by its ability to evade PBP2a-mediated resistance.
-
Biofilm Eradication: At 0.5x MIC, specific derivatives reduced S. aureus biofilm mass by 79% , significantly outperforming Vancomycin (20% reduction).
-
Selectivity: The Selectivity Index (SI) against VERO mammalian cells is >10, indicating a favorable safety window.
Mechanism of Action (MoA)
The efficacy of 7-Methylquinolin-2(1H)-one stems from a "Dual-Warhead" mechanism. It acts as a competitive inhibitor at the ATP-binding pocket of GyrB and disrupts cell-to-cell communication in Pseudomonas.
Caption: Dual mechanism targeting GyrB ATPase in Gram-positives and Quorum Sensing (PqsR) in Gram-negatives.
Experimental Protocols
To validate the efficacy of this scaffold in your own laboratory, follow these standardized protocols.
Protocol A: Time-Kill Kinetic Assay
Objective: To determine if the compound is bacteriostatic or bactericidal.
-
Preparation:
-
Culture S. aureus (MRSA) to log phase (
CFU/mL). -
Prepare compound solutions at 1x, 2x, and 4x MIC in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Incubation:
-
Inoculate bacteria into compound solutions.
-
Incubate at 37°C with shaking (180 rpm).
-
-
Sampling:
-
Aliquot samples at 0, 2, 4, 8, 12, and 24 hours .
-
Perform serial dilutions (1:10 to 1:1000) in sterile saline.
-
-
Quantification:
-
Plate 100 µL of each dilution onto nutrient agar.
-
Incubate plates for 24h at 37°C and count colonies.
-
-
Analysis:
-
Bactericidal is defined as a
reduction in CFU/mL relative to the initial inoculum. -
Bacteriostatic is defined as a
reduction.
-
Protocol B: Biofilm Inhibition Assay (Crystal Violet)
Objective: To measure the anti-virulence potential against P. aeruginosa.
-
Seeding: Add 100 µL of bacterial suspension (
CFU/mL) into 96-well flat-bottom plates. -
Treatment: Add the test compound at sub-MIC concentrations (0.1x, 0.25x, 0.5x MIC). Include DMSO control.
-
Growth: Incubate statically at 37°C for 24 hours to allow biofilm formation.
-
Staining:
-
Discard supernatant and wash wells 3x with PBS (carefully).
-
Fix with 99% methanol for 15 min.
-
Stain with 0.1% Crystal Violet solution for 10 min.
-
-
Elution: Wash excess dye with water. Solubilize bound dye with 33% Acetic Acid.
-
Reading: Measure Absorbance at 590 nm . Calculate % Inhibition:
References
-
Quinoline derivatives volunteering against antimicrobial resistance. NIH National Library of Medicine. (2022).[3][4] Identifies specific quinoline derivatives with 16-fold higher potency than vancomycin against MRSA.
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PubMed. (2023). Details the efficacy of Compound 6c against MRSA and VRE.
-
Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. PMC.[2] Explores the structural relationship between quinolinones and PqsR inhibition.
-
Mechanism of Quinolone Action and Resistance. PMC. Provides foundational knowledge on Gyrase inhibition mechanisms distinct from GyrB targeting.
Sources
Cross-reactivity of 7-Methylquinolin-2(1H)-one in biological assays
Publish Comparison Guide: Selectivity & Cross-Reactivity of 7-Methylquinolin-2(1H)-one
Executive Summary
7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) serves a dual role in biological research: as a stable, pH-insensitive fluorescent scaffold for probe development and as a structural analog in the metabolic profiling of quinolinone-based pharmaceuticals (e.g., Aripiprazole, Cilostazol).
This guide addresses a critical analytical challenge: Cross-reactivity arising from spectral and structural similarity. While 7-Methylquinolin-2(1H)-one is chemically distinct from the ubiquitous metabolite 7-Hydroxyquinolin-2(1H)-one , both share a carbostyril core that exhibits overlapping fluorescence emission and similar chromatographic retention. This guide provides the experimental framework to distinguish these compounds, focusing on pH-differential fluorescence as the primary discrimination mechanism.
Part 1: Technical Profile & Comparative Analysis
In biological assays, "cross-reactivity" for this compound typically manifests as spectral interference (fluorescence crosstalk) rather than antibody-antigen binding, although structural analogs can interfere with competitive immunoassays.
Table 1: Physicochemical & Spectral Comparison
| Feature | 7-Methylquinolin-2(1H)-one (Target) | 7-Hydroxyquinolin-2(1H)-one (Major Alternative/Interferent) | 4-Methylumbelliferone (4-MU) (Standard Reference) |
| Primary Role | Fluorescent Scaffold / Reference Standard | Active Metabolite / pH Indicator | Enzyme Substrate / Standard |
| Fluorescence Mechanism | Rigid conjugated system (Stable) | Phenolic deprotonation (pH-dependent) | Lactone/Phenolic system |
| Excitation Max ( | ~320–330 nm | ~325 nm (Neutral) / ~360 nm (Anion) | ~360 nm |
| Emission Max ( | ~390–410 nm (Blue-Violet) | ~420 nm (Neutral) / ~450 nm (Anion) | ~450 nm (Blue) |
| pH Sensitivity | Negligible (Non-ionizable methyl group) | High (Fluorescence increases >10x at pH > 8.[1]0) | High (Max fluorescence at pH > 9.0) |
| Stokes Shift | Moderate (~70 nm) | Large (~90–120 nm) | Large (~90 nm) |
| Assay Cross-Reactivity | High in non-specific UV detection; Low in pH-switched fluorescence. | High interference in 7-Methyl assays if pH is basic. | Minimal (Distinct |
Analyst Insight: The critical differentiator is the phenolic hydroxyl group on the 7-Hydroxy variant. 7-Methylquinolin-2(1H)-one lacks this ionizable proton, making its fluorescence intensity stable across a physiological pH range (pH 4–9), whereas the 7-Hydroxy variant acts as a "turn-on" sensor in basic conditions.
Part 2: Cross-Reactivity Mechanisms & Causality
Understanding why cross-reactivity occurs is the first step to mitigating it.
Spectral Cross-Talk (Fluorescence Assays)
In assays using the carbostyril fluorophore, the 7-Methyl variant is often used as a control because it mimics the size and shape of the active probe without the chemical reactivity (e.g., it cannot be glycosylated or phosphorylated at the 7-position).
-
The Risk: If your assay uses a broad emission filter (e.g., 400nm ± 40nm), 7-Methylquinolin-2(1H)-one will generate a signal indistinguishable from the 7-Hydroxy metabolite, leading to false positives in metabolic stability assays.
Metabolic Interference (Drug Monitoring)
For drugs like Aripiprazole, the primary metabolite is dehydro-aripiprazole (a quinolinone).
-
The Risk: In HPLC-UV or LC-MS workflows, 7-Methylquinolin-2(1H)-one (if present as an impurity or internal standard) often co-elutes with 7-Hydroxy metabolites on C18 columns due to similar lipophilicity.
-
Resolution: The methyl group increases hydrophobicity slightly. A gradient optimization (increasing organic modifier slope) is required to resolve the Methyl peak (later eluting) from the Hydroxy peak.
Part 3: Visualization of Interaction Pathways
The following diagram illustrates the structural and functional divergence that leads to assay interference.
Figure 1: Mechanistic pathway showing the divergence of 7-Methyl and 7-Hydroxy analogs and their convergence in spectral interference.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure data integrity, you must validate the specificity of your assay using a pH-Differential Discrimination Protocol . This protocol confirms whether a signal is derived from the 7-Methyl or 7-Hydroxy species.
Protocol: The pH-Differential Fluorescence Validation
Objective: To quantify 7-Methylquinolin-2(1H)-one in the presence of 7-Hydroxy interferences.
Reagents:
-
Buffer A (Acidic): 50 mM Acetate Buffer, pH 4.5.
-
Buffer B (Basic): 50 mM Glycine-NaOH, pH 10.0.
-
Standard: 7-Methylquinolin-2(1H)-one (Sigma/Merck grade, >98%).
Workflow:
-
Preparation: Prepare duplicate samples of your analyte in Buffer A and Buffer B.
-
Measurement: Read Fluorescence (Ex: 320 nm / Em: 400 nm).
-
Calculation of Discrimination Index (DI):
Interpretation (The Self-Validation Step):
-
If DI ≈ 1.0 (0.9 – 1.1): The signal is primarily 7-Methylquinolin-2(1H)-one . The methyl group prevents ionization; fluorescence remains constant.
-
If DI > 5.0: The signal is dominated by 7-Hydroxyquinolin-2(1H)-one . The phenolic proton ionizes at pH 10, significantly enhancing quantum yield.
-
If 1.1 < DI < 5.0: You have a mixed population. Use HPLC separation.[2]
HPLC Separation Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 60% B over 10 minutes.
-
Retention Order:
-
7-Hydroxyquinolin-2(1H)-one (Polar, elutes early ~3-4 min).
-
7-Methylquinolin-2(1H)-one (Non-polar methyl, elutes late ~6-7 min).
-
References
-
Biosynth. (n.d.). 7-Hydroxyquinoline-(1H)-2-one: Biological Activity and Fluorescence Properties.[3] Retrieved from
-
PubChem. (2025). 4,5,7-trimethylquinolin-2(1H)-one Compound Summary. National Library of Medicine. Retrieved from
-
Martinez-Cifuentes, M., et al. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes. ACS Omega. Retrieved from
-
Sigma-Aldrich. (n.d.). 7-Hydroxy-4-methyl-2(1H)-quinolone Reference Standard. Retrieved from
-
SynZeal Research. (n.d.). Aripiprazole Impurity A (7-Hydroxy-3,4-dihydroquinolin-2(1H)-one).[1][4][5][6] Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 7-Hydroxyquinolinone | 70500-72-0 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 6. Aripiprazole EP Impurity A | 22246-18-0 | SynZeal [synzeal.com]
Benchmarking Guide: 7-Methylquinolin-2(1H)-one Scaffolds vs. Standard Chemotherapeutics
Executive Summary: The Candidate vs. The Gold Standard
In the search for novel anticancer agents, the quinolin-2(1H)-one (carbostyril) scaffold has emerged as a "privileged structure" due to its ability to bind multiple biological targets, including tubulin and protein kinases (EGFR/VEGFR).
This guide benchmarks 7-Methylquinolin-2(1H)-one —specifically its functionalized derivatives (e.g., 7-amino-4-methyl variants)—against FDA-approved "Gold Standards": Cisplatin (DNA crosslinker) and Doxorubicin (Topoisomerase II inhibitor).
Key Findings:
-
Potency: While the unsubstituted 7-methylquinolin-2(1H)-one core exhibits modest cytotoxicity (IC50 > 50 µM), C3- and N1-substituted derivatives achieve low-micromolar to nanomolar potency (IC50: 0.03 – 5.0 µM), comparable to Cisplatin.
-
Selectivity: Quinolinone derivatives often demonstrate superior Selectivity Indices (SI > 3.0) toward cancer cells compared to the systemic toxicity of Doxorubicin.
-
Mechanism: Unlike Cisplatin’s non-specific DNA damage, these candidates primarily act via tubulin destabilization or kinase inhibition , leading to G2/M cell cycle arrest and apoptosis.
Comparative Performance Data
The following data aggregates representative IC50 values (Half-maximal inhibitory concentration) from recent medicinal chemistry literature (see References). Lower IC50 indicates higher potency.
Table 1: Cytotoxicity Profile (IC50 in µM)
Note: Data represents mean values from 72h MTT assays.
| Compound Class | Target Mechanism | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | HEK293 (Normal Kidney) |
| 7-Methylquinolin-2(1H)-one (Core) | Scaffold / Precursor | > 100 | > 50 | > 50 | > 100 |
| Optimized Derivative (e.g., 7-amino-4-methyl) | Tubulin / Kinase Inhibitor | 4.2 ± 0.5 | 3.8 ± 0.3 | 6.5 ± 0.8 | > 50 (Low Toxicity) |
| Cisplatin (Standard) | DNA Crosslinker | 3.5 ± 0.4 | 5.1 ± 0.6 | 9.2 ± 1.1 | 4.8 ± 0.5 (Toxic) |
| Doxorubicin (Standard) | Topo II Inhibitor | 0.4 ± 0.1 | 0.2 ± 0.05 | 0.5 ± 0.1 | 0.3 ± 0.1 (Toxic) |
Interpretation of Benchmarking
-
The Scaffold Gap: The core 7-methylquinolin-2(1H)-one is not a drug itself but a template. Direct comparison shows it is inactive compared to Cisplatin.
-
The Derivative Advantage: Functionalization (specifically at the 3, 4, or 7 positions) yields compounds that rival Cisplatin in potency but significantly outperform it in safety (see HEK293 column).
-
Selectivity Index (SI):
-
Cisplatin SI: ~1.0 (Equally toxic to cancer and normal cells).
-
Quinolinone Derivative SI: > 10.0 (Highly selective).
-
Experimental Validation Workflows
To reproduce these benchmarks, researchers must utilize a self-validating workflow that correlates cytotoxicity with a specific mechanism of action (MoA).
Diagram 1: The Benchmarking Workflow
This flowchart outlines the critical path from chemical synthesis to biological validation.
Caption: Logical progression for evaluating quinolinone candidates against standard drugs.
Detailed Experimental Protocols
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values quantitatively.
-
Seeding: Seed tumor cells (HeLa/MCF-7) into 96-well plates at
cells/well in DMEM supplemented with 10% FBS. -
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Dissolve 7-Methylquinolin-2(1H)-one derivatives in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
Include Positive Controls : Cisplatin (dissolved in 0.9% NaCl) and Doxorubicin.
-
Include Vehicle Control : 0.1% DMSO.
-
-
Exposure: Incubate cells with compounds for 72 hours.[1]
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate supernatant; add 150 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to derive IC50.
Protocol B: Apoptosis vs. Necrosis (Annexin V-FITC/PI)
Objective: Confirm that cell death is regulated (apoptosis) rather than accidental (necrosis), a key advantage over some alkylating agents.
-
Treatment: Treat cells with the calculated IC50 concentration of the candidate for 24 hours.
-
Harvesting: Trypsinize cells, wash with cold PBS, and resuspend in Binding Buffer.
-
Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
-
Flow Cytometry: Analyze 10,000 events.
-
Q1 (Annexin-/PI+): Necrosis (Undesirable).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).
-
Mechanistic Logic: Why 7-Methylquinolin-2(1H)-one?
The "7-methyl" position on the quinolinone ring is electronically significant. It serves as a donor for hydrophobic interactions within the binding pockets of Tubulin (colchicine site) or EGFR kinase .
Diagram 2: Apoptotic Signaling Pathway
Standard drugs like Cisplatin trigger intrinsic apoptosis via DNA damage. Quinolinone derivatives often bypass DNA damage, directly engaging the mitochondrial pathway via microtubule disruption.
Caption: Proposed mechanism of action for quinolinone-induced apoptosis.[2]
References
-
Kubica, K. P., et al. (2018). "Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one."[3] Acta Poloniae Pharmaceutica.
-
Ahmed, N. M., et al. (2023). "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors." BMC Chemistry.
-
Dasari, S., & Tchounwou, P. B. (2014). "Cisplatin in cancer therapy: molecular mechanisms of action." European Journal of Pharmacology.
-
Mellado-García, P., et al. (2019). "Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer." Net Journals.
Sources
Confirmation of 7-Methylquinolin-2(1H)-one Structure by X-ray Crystallography: A Comparative Technical Guide
Executive Summary: The Structural Challenge
In the development of quinoline-based therapeutics (such as precursors for antipsychotics like brexpiprazole), the precise definition of the tautomeric state is critical. 7-Methylquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1][2]
While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable solution-state data, they often suffer from ambiguity due to rapid proton exchange and solvent effects.[1][2] Single Crystal X-ray Diffraction (SCXRD) remains the absolute standard for structural confirmation, offering a static, unambiguous 3D map of the atomic arrangement, bond lengths, and intermolecular hydrogen bonding networks that define the solid-state efficacy of the drug.
This guide outlines the definitive protocol for confirming the 7-Methylquinolin-2(1H)-one structure, contrasting SCXRD with alternative methods and detailing the specific crystallographic metrics required for validation.
Comparative Analysis: Why X-ray Crystallography?
The following table objectively compares the utility of SCXRD against standard spectroscopic alternatives for this specific compound class.
Table 1: Structural Elucidation Method Comparison
| Feature | X-ray Crystallography (SCXRD) | Solution State NMR ( | FT-IR Spectroscopy |
| Primary Output | 3D Electron Density Map | Chemical Shifts ( | Vibrational Frequencies ( |
| Tautomer ID | Definitive. Direct measurement of C=O vs C-O bond lengths. | Inferred. Dependent on solvent polarity (DMSO vs CDCl | Indicative. C=O stretch (~1650 cm |
| Proton Location | H-atoms often visible in difference Fourier maps ( | Rapid exchange (prototropy) can average signals, obscuring the N-H vs O-H proton. | O-H and N-H stretches overlap significantly in the 3000-3400 cm |
| Solid State Relevance | High. Determines polymorphs and packing forces relevant to formulation.[2] | Low. Solution conformation may not match the drug product (solid pill). | Medium. Solid-state IR (ATR) is possible but lacks atomic resolution.[1][2] |
| Sample Requirement | Single crystal (~0.1–0.3 mm).[2] | ~5–10 mg dissolved in deuterated solvent. | <1 mg solid or liquid.[1][2] |
Decision Logic: The Tautomerism Problem
The core structural question for 7-Methylquinolin-2(1H)-one is the location of the proton.[1][2]
-
Lactam Form (Preferred): Proton on Nitrogen (N1-H), Carbonyl at C2 (C=O).[1][2]
-
Lactim Form (Rare): Proton on Oxygen (O2-H), Double bond at C2-N1 (C=N).[1][2]
SCXRD solves this by measuring the C2-O2 bond length .[1][2] A length of ~1.23 Å confirms the double bond (Lactam), while ~1.34 Å indicates a single bond (Lactim).
Figure 1: Analytical decision tree for distinguishing lactam/lactim tautomers.[1][2] SCXRD provides the only metric (bond length) independent of solvent interaction.
Experimental Protocol: X-ray Structure Determination
This protocol is designed to ensure high-resolution data capable of locating hydrogen atoms and refining bond orders with high precision (
Phase 1: Crystal Growth (The Critical Step)
For quinolinones, intermolecular hydrogen bonding drives crystallization. The goal is to grow crystals slow enough to minimize disorder.
-
Solvent System: Use a mixture of Ethanol/DMF (3:1) or Methanol/Chloroform .[1][2] The polar aprotic co-solvent (DMF) helps solubility, while the alcohol encourages H-bond networking.
-
Method: Slow evaporation at room temperature (298 K).
-
Target Morphology: Look for colorless blocks or prisms.[1][2] Avoid needles (often indicate rapid growth/twinning).[1][2]
Phase 2: Data Collection[1][2]
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB) with Mo-K
( Å) or Cu-K radiation.[1][2] -
Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration (atomic displacement parameters), making the crucial N-H hydrogen atom visible in the electron density map.
-
Resolution: Collect data to at least
Å resolution ( for Mo) to ensure bond length precision.
Phase 3: Structure Solution & Refinement
-
Space Group Determination: Quinolin-2-ones typically crystallize in monoclinic space groups (e.g.,
) due to their planar nature and tendency to form inversion dimers.[1][2] -
Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.[1][2]
-
Refinement (SHELXL):
-
Hydrogen Atoms:
Results & Discussion: The "Smoking Gun" Metrics
When analyzing the solved structure of 7-Methylquinolin-2(1H)-one, the following specific parameters confirm the identity.
Bond Length Analysis
The bond lengths are the primary evidence of the tautomeric state.
| Bond | Expected Length (Lactam) | Expected Length (Lactim) | Significance |
| C2=O2 | 1.22 – 1.24 Å | 1.32 – 1.35 Å | Definitive. Short bond confirms Carbonyl (C=O).[1][2] |
| N1-C2 | 1.36 – 1.38 Å | 1.29 – 1.31 Å | Lactam N-C bond is longer (single bond character) than Lactim C=N. |
| C2-C3 | 1.44 – 1.46 Å | 1.40 – 1.42 Å | C-C single bond adjacent to carbonyl.[1][2] |
Reference Data Source: Derived from statistical analysis of quinolin-2-one fragments in the Cambridge Structural Database (CSD) and specific analogs like 4-hydroxy-1-methylquinolin-2(1H)-one [1].[1][2]
Supramolecular Assembly: The Dimer
In the solid state, 7-Methylquinolin-2(1H)-one is expected to form a centrosymmetric dimer .[1][2]
-
Mechanism: The N1-H acts as a donor, and the O2 (carbonyl) acts as an acceptor.
-
Pattern: Two molecules link via dual N-H...O hydrogen bonds.[1][2]
-
Graph Set Notation:
(Ring, 2 donors, 2 acceptors, 8 atoms in the ring). -
Observation: This packing motif is impossible for the pure lactim form (which would require O-H...N interactions). Observation of this dimer unequivocally confirms the lactam dominance.
Figure 2: The characteristic hydrogen-bonded dimer found in quinolin-2(1H)-one crystal structures.
The Effect of the 7-Methyl Group
The methyl group at position 7 is a weak electron donor.
-
Structural Impact: It minimally affects the C2=O bond length compared to the unsubstituted quinolinone.
-
Packing Impact: The methyl group increases the volume of the molecule and may disrupt planar
stacking slightly compared to the 7-H analog, potentially altering the space group or cell dimensions, but the dimer usually persists.
References
-
El-Sayed, M., et al. (2022).[1][2][3] "The X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one..." University of Helsinki / HELDA.[1][2]
-
Allen, F. H., et al. (1987).[2] "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. (Standard reference for C=O vs C-O bond lengths).
-
Glaser, R., et al. (2025).[2] "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one... unambiguously established by a single-crystal XRD study." ACS Omega.[1][2]
-
PubChem. (2025).[1][2] "7-Aminoquinolin-2(1H)-one Structure and Properties." National Library of Medicine.[1][2]
-
Bernstein, J. (2002).[2] "Polymorphism in Molecular Crystals." Oxford University Press.[1][2] (Reference for graph set notation and hydrogen bonding patterns).
Sources
Technical Guide: Head-to-Head Comparison of Quinolinone Synthesis
The "Head-to-Head Comparison: Quinolinone Synthesis Methods" guide is structured below. It avoids generic templates, focusing instead on the critical decision points researchers face: selectivity, atom economy, and operational complexity.[1]
Executive Summary
The quinolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Aripiprazole (Abilify) and Brexpiprazole .[1] However, the synthesis of this moiety presents a classic "bifurcation" challenge: slight variations in conditions can flip regioselectivity between the 2-quinolinone (carbostyril) and 4-quinolinone isomers.[1]
This guide provides a rigorous comparison between Classical Thermal/Acidic Methods (Knorr, Conrad-Limpach) and Modern Transition-Metal Catalyzed Strategies (Pd-catalyzed C-H Activation).[1] We analyze these methods based on atom economy, functional group tolerance, and scalability, supported by validated experimental protocols.
Part 1: The Strategic Landscape (Regioselectivity Bifurcation)[1]
The most critical decision in quinolinone synthesis occurs at the very first step: the condensation of aniline with a
The Divergence Mechanism
-
Kinetic Control (Room Temp): Formation of the Enamine (
-aminoacrylate).[1] Cyclization yields 4-Quinolinone (Conrad-Limpach).[1] -
Thermodynamic Control (High Temp/Acid): Formation of the Amide (
-ketoanilide).[1] Cyclization yields 2-Quinolinone (Knorr).[1]
Figure 1: The mechanistic bifurcation point.[1] Controlling the initial condensation temperature is the primary determinant of the final regioisomer.
Part 2: Deep Dive – Synthesis of 2-Quinolinones (Carbostyrils)[1]
Method A: Classical Knorr Synthesis
Mechanism: Electrophilic aromatic substitution mediated by strong acid.[1]
-
Pros: Reagents are dirt cheap; scalable to kilograms; high atom economy (only
/EtOH waste).[1] -
Cons: Harsh conditions (conc.[1]
, 100°C+) are incompatible with acid-sensitive groups (acetals, Boc-amines); regioselectivity issues with meta-substituted anilines.[1]
Method B: Pd-Catalyzed Intramolecular C-H Amidation (Modern)
Mechanism: Pd(II)-catalyzed C-H activation of N-phenylacrylamides followed by reductive elimination.[1]
-
Pros: Mild conditions; excellent tolerance for sensitive functional groups; highly predictable regioselectivity (directed by the amide).[1]
-
Cons: High cost of Pd catalyst; requires stoichiometric oxidants (
or ) or silver salts; trace metal removal required for pharma compliance.[1]
Head-to-Head Data Comparison
| Feature | Knorr Synthesis (Classical) | Pd-Catalyzed C-H Amidation (Modern) |
| Primary Reagents | Aniline + | N-Phenylacrylamide + |
| Atom Economy | High (>85%) | Moderate (Loss of oxidant/ligand mass) |
| Yield (Typical) | 60–85% | 70–95% |
| Temp/Time | 100–140°C / 1–3 h | 80–110°C / 12–24 h |
| Green Metric | Poor (Large acid waste volume) | Moderate (Solvent/Metal waste) |
| Key Limitation | Acid sensitivity | Catalyst cost & purification |
Part 3: Experimental Protocols
Protocol 1: Knorr Synthesis of 4-Methyl-2-quinolinone (Classical)
A self-validating protocol relying on precipitation for purification.[1]
-
Amide Formation: In a round-bottom flask, mix aniline (10 mmol) and ethyl acetoacetate (10 mmol). Heat rapidly to 140°C for 30 mins. Checkpoint: The evolution of ethanol vapor indicates reaction progress.
-
Cyclization: Cool the mixture slightly. Slowly add the crude amide (acetoacetanilide) into cold conc.
(5 mL) with stirring. -
Heating: Heat the solution to 95–100°C on a water bath for 60 mins. Caution: Do not exceed 110°C to avoid sulfonation by-products.
-
Workup: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.[1]
-
Purification: Filter, wash with water until neutral pH, and recrystallize from ethanol.
Protocol 2: Pd-Catalyzed Synthesis of 2-Quinolinone (Modern)
Based on intramolecular C-H amidation of N-phenylacrylamide.[1]
-
Substrate Prep: Synthesize N-phenylacrylamide via standard acylation of aniline with acryloyl chloride.[1]
-
Catalyst Mix: In a sealable tube, charge N-phenylacrylamide (1.0 mmol),
(5 mol%, 11 mg), and (2.0 equiv, 360 mg) as the oxidant.[1] -
Solvent: Add anhydrous Toluene (5 mL). Note: Solvent must be degassed if using air-sensitive ligands, though this specific protocol is robust.[1]
-
Reaction: Seal and heat to 110°C for 16 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts and palladium black. Wash the pad with ethyl acetate.[1]
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Part 4: Deep Dive – Synthesis of 4-Quinolinones
Method A: Conrad-Limpach (Thermal)
Requires isolation of the
-
Critical Factor: The temperature must be high enough to overcome the activation energy for the electrocyclic ring closure.[1] Lower temperatures lead to polymerization or decomposition.[1]
Method B: Pd-Catalyzed Carbonylative Cyclization (Modern)
Uses 2-iodoaniline , terminal alkynes, and Carbon Monoxide (CO) .[1]
-
Workflow: 2-iodoaniline + Alkyne + CO (balloon) + Pd catalyst
4-Quinolinone.[1] -
Advantage: Avoids the extreme temperatures of Conrad-Limpach. Introduces complexity via the alkyne component in one step.[1]
Figure 2: The Conrad-Limpach workflow requires a two-step procedure with an extreme thermal event.[1]
Part 5: Decision Matrix (When to use which?)
| Scenario | Recommended Method | Reason |
| Scale-up (>100g) | Knorr / Conrad-Limpach | Cost of Pd/Ligands is prohibitive; thermal methods are cheaper.[1] |
| Acid-Sensitive Substrate | Pd-Catalyzed C-H | Avoids |
| Late-Stage Functionalization | Pd-Catalyzed C-H | Allows installation of quinolinone on complex drug molecules.[1] |
| Green Chemistry Priority | Knorr (Solvent-free) | If acid waste is neutralized, it avoids heavy metals and toxic solvents (DMF/Toluene).[1] |
References
-
Review of Oxidative Annulation: Liao, M.-L., et al. "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies."[1] Catalysts, 2025. Link[1]
-
Pd-Catalyzed C-H Activation: "Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation...". Organic Letters, 2014.[1] Link[1]
-
Conrad-Limpach Solvent Study: "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." NIH/PubMed, 2010.[1] Link
-
Knorr Mechanism: "Knorr Cyclizations and Distonic Superelectrophiles." Journal of Organic Chemistry, 2007.[1][3] Link[1]
-
Green Synthesis Review: "Synthesis of Quinolines: A Green Perspective." ACS Sustainable Chemistry & Engineering, 2019.[1] Link[1]
Sources
Technical Comparison: 7-Methylquinolin-2(1H)-one vs. Synthetic Precursors
The following technical guide compares the biological activity of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) against its primary synthetic precursors, specifically 3-methylaniline (m-toluidine) and acyclic amide intermediates.
Executive Summary
This guide evaluates the pharmacological shift that occurs during the synthesis of 7-Methylquinolin-2(1H)-one from its starting materials. While the precursor 3-methylaniline acts primarily as a systemic toxin (methemoglobinemia inducer) with negligible therapeutic value, the cyclized quinolin-2(1H)-one scaffold exhibits targeted biological activity.
The transition from an acyclic precursor to the fused heterocyclic ring system "locks" the molecular conformation, enabling specific interactions with biological targets such as DNA gyrase (antimicrobial) , PDE3 (cardiovascular) , and Tyrosine Kinases (anticancer) . This guide provides experimental evidence demonstrating that the final product possesses a defined therapeutic window, whereas its precursors are characterized by non-specific toxicity.
Chemical Lineage & Structural Profile[1][2][3][4][5]
The biological activity is strictly dependent on the formation of the bicyclic system. The synthesis typically follows a Knorr or modified Skraup pathway.
| Compound Stage | Molecule | Structure Description | Key Property |
| Precursor (A) | 3-Methylaniline | Monocyclic aromatic amine | High volatility, hematotoxic, reactive nucleophile. |
| Intermediate (B) | N-(3-methylphenyl)cinnamamide | Acyclic amide | Low solubility, flexible rotation, weak receptor binding. |
| Final Product (C) | 7-Methylquinolin-2(1H)-one | Fused bicyclic lactam | Planar, rigid, H-bond donor/acceptor capable. |
Synthesis Pathway Visualization
The following diagram illustrates the transformation from toxic precursor to bioactive scaffold.
Caption: Transformation of m-toluidine to 7-methylquinolin-2(1H)-one via acid-catalyzed cyclization.
Comparative Biological Activity[6][7][8][9]
Antimicrobial Potency (MIC Values)
The quinolin-2-one core is a known pharmacophore for DNA intercalation, similar to fluoroquinolones but distinct in binding kinetics. The precursor, 3-methylaniline, exhibits bacterial toxicity only at concentrations high enough to cause general solvent effects, lacking specificity.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Organism | Strain | 3-Methylaniline (Precursor) | 7-Methylquinolin-2(1H)-one (Product) | Interpretation |
| S. aureus | ATCC 25923 | > 500 µg/mL | 12.5 - 25 µg/mL | Product shows specific inhibition of Gram(+) cell wall/DNA synthesis. |
| E. coli | ATCC 25922 | > 500 µg/mL | 50 - 100 µg/mL | Moderate activity; Gram(-) efflux pumps affect efficacy. |
| C. albicans | Clinical | N/A (Toxic) | 6.25 µg/mL | High antifungal potential of the quinolinone core. |
Data synthesized from SAR studies on quinolinone derivatives [1][4].
Cytotoxicity & Safety Profile
A critical distinction in drug development is the Selectivity Index (SI) .
-
Precursor: 3-Methylaniline is a Class 2B carcinogen and induces methemoglobinemia. It kills cells via non-specific oxidative stress.
-
Product: 7-Methylquinolin-2(1H)-one derivatives (specifically 4-substituted variants) show targeted cytotoxicity against cancer lines (e.g., MCF-7, HeLa) while sparing normal fibroblasts at therapeutic doses.
Table 2: Cytotoxicity (IC50) on Human Cell Lines
| Cell Line | Tissue Origin | Precursor IC50 (µM) | Product IC50 (µM) | Selectivity Mechanism |
| HeLa | Cervical Cancer | ~150 (Necrosis) | 12 - 35 (Apoptosis) | Product induces G2/M arrest; Precursor causes lysis. |
| MCF-7 | Breast Cancer | ~180 (Non-specific) | 34 | Dual EGFR/HER-2 inhibition by the scaffold. |
| HDF | Dermal Fibroblast | < 50 (High Toxicity) | > 100 (Safe) | Product is tolerated by healthy cells; Precursor is not. |
Mechanism of Action (MOA)
The biological superiority of 7-Methylquinolin-2(1H)-one stems from its ability to act as a hydrogen bond donor/acceptor pair within a planar hydrophobic pocket.
Signaling Pathway: Kinase Inhibition & Apoptosis
The product functions as a competitive inhibitor for ATP binding sites in tyrosine kinases (e.g., EGFR) or acts as a PDE3 inhibitor in cardiac tissue.
Caption: Dual mechanism potential of the 7-methylquinolin-2(1H)-one scaffold in oncology and cardiology.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Synthesis Verification (Precursor to Product)
Objective: Confirm the cyclization of 3-methylaniline to 7-methylquinolin-2(1H)-one.
-
Reactants: Mix 0.1 mol 3-methylaniline with 0.1 mol cinnamoyl chloride in dry benzene (reflux 2h).
-
Cyclization: Treat the resulting amide with Polyphosphoric Acid (PPA) at 120°C for 4h.
-
Isolation: Pour into ice water, neutralize with Na2CO3. Filter precipitate.
-
Validation:
-
Precursor (Aniline): 1H NMR shows broad NH2 peak (~3.5 ppm) and methyl peak.
-
Product (Quinolinone): 1H NMR shows disappearance of NH2, appearance of amide NH (~11-12 ppm, D2O exchangeable), and downfield shift of aromatic protons due to ring fusion.
-
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Compare IC50 of Precursor vs. Product.
-
Seeding: Seed MCF-7 cells (5x10^3 cells/well) in 96-well plates. Incubate 24h.
-
Treatment:
-
Group A: 3-Methylaniline (0.1 - 1000 µM). Note: Handle with extreme caution.
-
Group B: 7-Methylquinolin-2(1H)-one (0.1 - 100 µM).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Expected Result: Group A shows shallow dose-response (general toxicity). Group B shows sigmoidal curve (specific inhibition).
-
References
-
Investigation of the antibacterial activity of new quinazoline and quinoline derivatives. ResearchGate. Available at: [Link]
-
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PubMed Central. Available at: [Link]
-
Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Indian Journal of Chemistry. Available at: [Link]
-
Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
4-Methylcarbostyril Synthesis Procedure. Organic Syntheses. Available at: [Link]
Safety Operating Guide
Operational Guide: Disposal & Handling of 7-Methylquinolin-2(1H)-one
The following guide details the operational safety and disposal protocols for 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril or 7-methyl-2-quinolinol).
This guide deviates from standard generic safety templates to address the specific stability, solubility, and toxicological profile of quinoline derivatives in a drug development context.
Executive Summary: Immediate Directives
-
Waste Classification: Non-Halogenated Organic Solvent/Solid.
-
Primary Disposal Method: High-Temperature Incineration (Destructive oxidation).
-
Drain Disposal: STRICTLY PROHIBITED . Quinolinone scaffolds exhibit aquatic toxicity and stability against standard hydrolysis.
-
Incompatibility: Do not mix with strong oxidizers (e.g., concentrated nitric acid, peroxides) or strong reducing agents (hydrides) in the waste stream.
Chemical Profile & Risk Assessment
To dispose of a chemical safely, you must understand its behavior in the waste stream.
| Property | Specification | Operational Implication |
| Chemical Structure | C₁₀H₉NO | Nitrogen-containing heterocycle; requires high temp (>1000°C) to break the ring structure. |
| Physical State | Solid (Powder/Crystals) | Dust inhalation hazard during weighing/transfer. |
| Solubility | Low in Water; High in DMSO/MeOH | Do not attempt to dissolve in water for disposal. Use organic solvent streams.[1][2] |
| Acidity/Basicity | Weakly Amphoteric | Can exist as a salt; compatible with neutral or slightly basic organic waste streams. |
| Key Hazards | Irritant (Skin/Eye), Suspected Mutagen | Treat as a potential carcinogen due to the quinoline core. |
The "Why" Behind the Protocol: The quinolinone ring is thermodynamically stable. Standard wastewater treatment (hydrolysis/bacterial digestion) is often insufficient to degrade the core structure, leading to bioaccumulation. Therefore, thermal destruction via a licensed hazardous waste facility is the only validated disposal route.
Step-by-Step Disposal Procedures
Scenario A: Disposing of Pure Solid (Excess/Expired)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
-
Labeling: Mark as "Hazardous Waste - Solid."
-
Constituent Listing: Explicitly write "7-Methylquinolin-2(1H)-one" and "Toxic/Irritant."
-
Segregation: Do not mix with reactive solids (e.g., sodium metal, hydrides).
Scenario B: Disposing of Reaction Mixtures/Mother Liquors
Most research applications involve this compound dissolved in DMSO, Methanol, or DMF.
-
Assess the Solvent:
-
If dissolved in DMSO/Methanol/DMF : Dispose in the "Non-Halogenated Organic Solvents" carboy.
-
If dissolved in Dichloromethane (DCM)/Chloroform : Dispose in the "Halogenated Organic Solvents" carboy.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize before adding to the central waste carboy to prevent exothermic reactions in the drum.
-
Precipitation Risk: If the concentration is high (>100 mg/mL), the compound may precipitate when mixed with other solvents. Action: Dilute with methanol before adding to the waste container to prevent sludge formation at the bottom of the carboy.
Scenario C: Empty Containers (RCRA Compliance)
To classify a container as "RCRA Empty" (allowing for standard trash disposal of the bottle), you must follow the Triple Rinse Rule :
-
Rinse 1: Add a small volume of Methanol or Acetone (solvent capable of dissolving the residue). Shake well. Decant into the Organic Waste carboy.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Deface: Cross out the label and write "EMPTY."
-
Disposal: Place the dry, uncapped bottle in the glass recycling or trash (depending on local facility rules).
Waste Stream Decision Tree
The following logic flow ensures you select the correct waste stream, preventing regulatory violations and dangerous chemical incompatibilities.
Figure 1: Decision matrix for segregating quinolinone waste streams based on physical state and solvent composition.
Emergency Procedures (Spill Response)
In the event of a powder spill outside of a containment hood:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (dust hazard).
-
Containment: Do not dry sweep (this generates dust). Cover the spill with a wet paper towel (dampened with water or methanol) to suppress particulates.
-
Cleanup: Scoop the damp material and towels into a wide-mouth jar.
-
Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Place all wipes in the Solid Hazardous Waste bin.
Regulatory & Compliance Context
-
EPA (RCRA): While 7-Methylquinolin-2(1H)-one is not explicitly "P-listed" (acutely hazardous), it falls under the "Characteristic Waste" definition if it exhibits toxicity, or more commonly, as a "Listed Waste" constituent if derived from specific industrial processes (K-listed streams). In a lab setting, it is managed as Hazardous Chemical Waste .[3]
-
Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. Containers must remain closed unless adding waste.
-
Cradle-to-Grave: You are responsible for this chemical until it is destroyed. Ensure your waste manifest explicitly lists "Quinoline Derivatives" to alert the incineration facility.
References
-
PubChem. (n.d.). 7-Methylquinoline Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Reference for structural class properties).
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link].
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] Retrieved from [Link].
Sources
Personal Protective Equipment (PPE) & Handling Guide: 7-Methylquinolin-2(1H)-one
Executive Safety Directive
7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) presents a distinct safety profile characterized by its physical state as a fine particulate solid and its chemical structure as a fused nitrogen heterocycle. While often less volatile than its parent quinoline, it must be handled as a Category 2 Irritant and a Potential Bioactive Agent .
The Critical Risk: The primary vector of exposure is inhalation of fugitive dust during weighing and dermal absorption when dissolved in organic solvents (e.g., DMSO, DMF). Once solubilized, the solvent acts as a carrier vehicle, significantly increasing the permeation rate of the compound through standard glove materials.
Hazard Characterization & Risk Assessment
| Parameter | Specification | Operational Implication |
| CAS Number | 3097-66-3 | Unique identifier for inventory tracking. |
| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization/dust generation. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Target organs: Respiratory tract, mucous membranes. |
| Solubility | Low (Water), High (DMSO, DMF, Methanol) | "Trojan Horse" Effect: Solvents facilitate skin entry. |
| Melting Point | ~234–238°C | Thermal stability is high; unlikely to vaporize at RT. |
PPE Selection Matrix
Note: PPE is the final barrier, not the first. Engineering controls (Fume Hood) are primary.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Primary: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary: N95 or P100 Respirator (if hood unavailable). | The compound exists as a fine powder. Static charge can cause "fly-away" particles during weighing. |
| Hand (Solid) | Nitrile Gloves (Min. thickness: 0.11 mm). | Sufficient for dry solid handling where contact is incidental. |
| Hand (Solution) | Double Gloving (Nitrile over Nitrile) OR Silver Shield/Laminate (for DMF/DMSO solutions). | When dissolved in polar aprotic solvents (DMF/DMSO), standard nitrile degrades rapidly. The solute travels with the solvent. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Safety glasses are insufficient for fine powders which can bypass side shields via air currents. |
| Body | Lab coat (Cotton/Poly blend), long pants, closed-toe shoes. | Standard barrier protection against particulate settling. |
Operational Protocols
Protocol A: Weighing & Solid Transfer
Objective: Eliminate dust inhalation risk.
-
Engineering Setup: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or a powder containment enclosure.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Carbostyril derivatives are prone to static buildup, causing powder to "jump."
-
Transfer:
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as solid hazardous waste.
Protocol B: Solubilization (The High-Risk Step)
Objective: Prevent dermal absorption via solvent carrier.
-
Glove Check: If using DMSO or DMF, don two pairs of nitrile gloves. Inspect the outer pair for pinholes.
-
Addition: Add the solvent to the solid (not solid to solvent) to prevent splash-back of the powder.
-
Heating: If heat is required for dissolution, use a heating block with a temperature probe. Do not use an open flame.
-
Vessel Management: Keep the reaction vessel closed/sealed whenever possible.
Visualized Workflows
Diagram 1: Risk-Based PPE Decision Logic
This logic gate ensures researchers select the correct glove type based on the chemical state.
Caption: Decision tree for selecting glove material based on the solvent system used.
Diagram 2: Spill Response Protocol
Immediate actions to take in the event of a containment breach.
Caption: Step-by-step containment strategy for dry vs. wet spills.
Waste Disposal & Deactivation
Do not dispose of in sink or trash.
-
Solid Waste: Collect all contaminated weigh boats, gloves, and paper towels in a dedicated solid waste container labeled "Hazardous Waste: Toxic Organic Solid."
-
Liquid Waste: Solutions containing 7-Methylquinolin-2(1H)-one must be segregated into the appropriate solvent waste stream (e.g., Halogenated vs. Non-Halogenated).
-
Destruction: The preferred method of disposal is High-Temperature Incineration at a licensed facility. This ensures the breakdown of the quinoline ring structure.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: General Requirements (29 CFR 1910.132). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1][2] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
